Methyl 3-(4-boronobenzamido)propionate
Description
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Properties
IUPAC Name |
[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXSDVUSUSOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656879 | |
| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-76-3 | |
| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 3-(4-boronobenzamido)propionate: Principles and Practices
Executive Summary: Methyl 3-(4-boronobenzamido)propionate is a bifunctional molecule of significant interest in chemical biology and drug development. Its structure incorporates a phenylboronic acid moiety, known for its ability to form reversible covalent bonds with diols (such as those found in cell-surface carbohydrates), and a methyl propionate group, which can serve as a synthetic handle for further elaboration. This guide provides a comprehensive overview of the synthetic pathway to this compound, focusing on the core principles of amide bond formation, detailed experimental protocols, and critical insights for process optimization. Authored for researchers and drug development professionals, this document emphasizes the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction to the Target Compound
Chemical Identity and Significance
This compound is an amide constructed from two key building blocks: 4-carboxyphenylboronic acid and methyl 3-aminopropionate. The strategic importance of this molecule lies in its dual functionality. The boronic acid group acts as a "warhead" for targeting cis-diol-containing biomolecules, a feature leveraged in targeted drug delivery and diagnostic probes. The ester group provides a versatile point for modification or linkage to other molecules of interest.
Applications in Research and Development
The unique properties of phenylboronic acids to interact with sugars make this compound a valuable tool for:
-
Targeted Drug Delivery: Conjugating cytotoxic agents to this molecule could enable specific delivery to cells with high expression of certain cell-surface glycoproteins.
-
Bioconjugation and Labeling: The boronic acid can be used to selectively label or immobilize glycoproteins and other diol-containing species for analytical purposes.
-
Chemical Probes: Its ability to bind to saccharides makes it a candidate for developing sensors and probes for carbohydrate recognition.
Synthetic Strategy: A Retrosynthetic Approach
The most logical and efficient synthesis of this compound involves the formation of an amide bond between a carboxylic acid and an amine. A retrosynthetic analysis reveals the two primary starting materials.
The key disconnection is the amide C-N bond, which points to a standard amidation reaction. This approach is highly feasible as both precursors are commercially available or readily synthesized.
-
Precursor 1: 4-Carboxyphenylboronic Acid [1]. A bifunctional reagent containing both the essential boronic acid and the carboxylic acid needed for coupling.
-
Precursor 2: Methyl 3-aminopropionate hydrochloride [2][3][4]. This is the hydrochloride salt of the methyl ester of β-alanine[5]. The amine must be liberated from its salt form just before the reaction.
The Core Reaction: Principles of Amide Coupling
The Challenge of Direct Amidation
Directly reacting a carboxylic acid with an amine to form an amide by heating is generally inefficient and requires harsh conditions (temperatures often exceeding 180°C). This is due to the formation of a stable and unreactive carboxylate-ammonium salt at room temperature. To achieve amide bond formation under mild conditions suitable for functionalized molecules, the carboxylic acid's hydroxyl group must be converted into a better leaving group.
The Role of Coupling Reagents and Additives
Modern organic synthesis relies on "coupling reagents" to activate the carboxylic acid. The most common and cost-effective class are the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.
Expert Insight: While effective, the O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which can be difficult to remove and reduces the overall yield. To mitigate this, additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) are frequently used[6]. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and efficiently reacts with the amine.
Considerations for Boronic Acid-Containing Substrates
A primary concern when working with boronic acids is their propensity to undergo dehydration, especially when heated or under acidic conditions, to form cyclic anhydride trimers known as boroxines. To prevent this, the reaction should be conducted under anhydrous conditions and at controlled, typically ambient, temperatures. The use of modern coupling reagents allows the reaction to proceed efficiently at or below room temperature, preserving the integrity of the boronic acid moiety.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound using EDC as the coupling reagent and HOSu as an additive.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 10.0 | 1.66 g |
| Methyl 3-aminopropionate HCl | C₄H₁₀ClNO₂ | 139.58 | 11.0 | 1.54 g |
| EDC·HCl (EDAC) | C₈H₁₈ClN₃ | 191.70 | 12.0 | 2.30 g |
| N-Hydroxysuccinimide (HOSu) | C₄H₅NO₃ | 115.09 | 12.0 | 1.38 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 12.0 | 1.67 mL (d=0.726) |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | ~100 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | For extraction |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | For washing |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | For washing |
| Brine | NaCl (aq) | 58.44 | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | For drying |
Step-by-Step Synthesis Pathway
-
Amine Free-Basing:
-
In a 250 mL round-bottom flask, dissolve methyl 3-aminopropionate hydrochloride (1.54 g, 11.0 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.67 mL, 12.0 mmol) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes. A precipitate of triethylammonium chloride may form.
-
Rationale: The starting amine is supplied as a hydrochloride salt to improve its shelf-life. The amine must be deprotonated ("free-based") with a non-nucleophilic base like TEA to make the nitrogen lone pair available for the nucleophilic attack on the activated carboxylic acid. Performing this at 0 °C minimizes potential side reactions.
-
-
Carboxylic Acid Activation:
-
In a separate 250 mL flask, dissolve 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol), N-hydroxysuccinimide (1.38 g, 12.0 mmol), and EDC·HCl (2.30 g, 12.0 mmol) in anhydrous DMF (50 mL).
-
Stir this mixture at room temperature for 15-20 minutes. The solution should remain clear.
-
Rationale: This step pre-activates the carboxylic acid. EDC reacts with the carboxyl group to form the O-acylisourea, which is immediately trapped by HOSu to form the more stable succinimidyl active ester. Using a slight excess of coupling reagents ensures complete activation of the limiting carboxylic acid.
-
-
Amide Coupling Reaction:
-
Slowly transfer the free-based amine solution from Step 1 into the activated carboxylic acid solution from Step 2 using a cannula or dropping funnel.
-
Rinse the amine flask with a small amount of anhydrous DMF (~5 mL) and add it to the reaction mixture to ensure a complete transfer.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Rationale: The nucleophilic free amine attacks the carbonyl carbon of the active ester, displacing the N-hydroxysuccinimide leaving group to form the stable amide bond. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Rationale: The aqueous washes are critical for removing byproducts. The HCl wash removes any remaining triethylamine. The NaHCO₃ wash removes unreacted HOSu and any remaining carboxylic acid. The brine wash removes residual water from the organic phase. The water-soluble byproduct from EDC is also removed during these aqueous washes.
-
Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield this compound as a white solid.
-
Visualizing the Process
Chemical Reaction Pathway
Caption: Overall reaction scheme for amide coupling.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete free-basing of the amine; Insufficient activation of the acid; Wet reagents/solvents. | Ensure accurate addition of TEA. Use a slight excess (1.2 eq) of coupling reagents. Use freshly opened anhydrous solvents. |
| N-acylurea Byproduct | Rearrangement of the O-acylisourea intermediate. | Ensure the HOSu or HOBt additive is used. Add the amine promptly after the acid activation step. |
| Boroxine Formation | Presence of water or acid; elevated temperatures. | Maintain strictly anhydrous conditions. Avoid acidic washes until the reaction is complete. Keep the reaction temperature at or below ambient. |
| Difficult Purification | Byproducts from coupling reagents co-eluting with the product. | Switch to EDC, as its urea byproduct is water-soluble and easily removed during work-up, unlike the DCU byproduct from DCC which requires filtration. |
Conclusion
The synthesis of this compound is a robust and reproducible process centered on a standard amide coupling reaction. Success hinges on a clear understanding of the roles of the coupling reagents and additives, the necessity of liberating the free amine from its salt, and the careful handling of the boronic acid moiety to prevent degradation. By following the detailed protocol and applying the principles outlined in this guide, researchers can reliably produce this valuable bifunctional molecule for a wide range of applications in drug development and chemical biology.
References
-
convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). De Gruyter. Retrieved January 19, 2026, from [Link]
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Al-Zoubi, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery. Retrieved January 19, 2026, from [Link]
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Umeda, R., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved January 19, 2026, from [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Scope of the amide synthesis in the presence of molecular sieves. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Sabatini, M. (n.d.). Synthesis of amides using boron catalysts. UCL Discovery. Retrieved January 19, 2026, from [Link]
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Synthesis of Methyl propionate. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved January 19, 2026, from [Link]
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Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. (2012). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
4-Carboxyphenylboronic acid. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
A Technical Guide to Methyl 3-(4-boronobenzamido)propionate: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of Methyl 3-(4-boronobenzamido)propionate, a key organoboron compound with significant potential in drug discovery and chemical biology. The document details its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its applications, with a particular focus on its role as a potential enzyme inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of boronic acid-containing molecules.
Introduction: The Significance of Boronic Acids in a Modern Research Context
Boronic acids and their derivatives have emerged from a niche chemical curiosity to become a cornerstone of modern medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules like sugars and glycoproteins, underpins their diverse applications. The electrophilic nature of the boron atom, with its vacant p-orbital, allows it to act as a Lewis acid, readily forming tetrahedral boronate complexes with nucleophiles such as the hydroxyl groups found in the active sites of serine proteases.[1][2]
The approval of Bortezomib (Velcade®), a dipeptidyl boronic acid, by the U.S. FDA in 2003 for the treatment of multiple myeloma, marked a pivotal moment, validating the therapeutic potential of this compound class.[3][4] Since then, interest has surged, leading to the development of other FDA-approved boron-containing drugs like ixazomib and vaborbactam.[3][5]
This compound belongs to this promising class of molecules. It incorporates the key boronic acid functional group on an aromatic ring, linked via a stable amide bond to a methyl propionate moiety. This structure provides a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR). Understanding its core physicochemical properties is the first critical step toward unlocking its potential in targeted drug design and as a molecular probe.
Core Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. These properties govern its solubility, stability, reactivity, and potential for biological interactions. While comprehensive experimental data for this specific molecule is not centrally cataloged, we can compile and infer its key properties from available data on its structural analogs and constituent parts.
Structural and Molecular Data
The identity of this compound is defined by its molecular formula and structure. Note that some databases may list properties for the isomeric meta-substituted version, Methyl 3-(3-boronobenzamido)propionate, which has a different CAS number.
// Define nodes for atoms B [label="B(OH)₂"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_amide [label="C"]; O_amide [label="O", pos="1.5,0.5!"]; N_amide [label="NH"]; CH2_a [label="CH₂"]; CH2_b [label="CH₂"]; C_ester [label="C"]; O_ester [label="O", pos="5.5,0.5!"]; O_methyl [label="O"]; CH3_ester [label="CH₃"];
// Position nodes B [pos="-1.5,0!"]; C1 [pos="0,0!"]; C2 [pos="0.5,1!"]; C3 [pos="1.5,1!"]; C4 [pos="2,0!"]; C5 [pos="1.5,-1!"]; C6 [pos="0.5,-1!"]; C_amide [pos="3.0,0!"]; N_amide [pos="3.8,-0.5!"]; CH2_a [pos="4.6,-0.2!"]; CH2_b [pos="5.4,-0.5!"]; C_ester [pos="6.2,0!"]; O_methyl [pos="7.0,-0.5!"]; CH3_ester [pos="7.8,-0.2!"];
// Draw bonds B -- C1; C1 -- C2; C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C4 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- CH2_a; CH2_a -- CH2_b; CH2_b -- C_ester; C_ester -- O_ester [style=double]; C_ester -- O_methyl; O_methyl -- CH3_ester; } enddot Caption: Molecular structure of this compound.
Table 1: Molecular and Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Methyl 3-{[4-(dihydroxyboranyl)benzoyl]amino}propanoate | - |
| Molecular Formula | C₁₁H₁₄BNO₅ | [6][7] |
| Molecular Weight | 251.05 g/mol | [6] |
| CAS Number | 957034-72-9 (meta isomer) |[6][7] |
Note: The CAS number provided in several sources corresponds to the meta-isomer, Methyl 3-(3-boronobenzamido)propionate. Researchers should verify the specific isomer required for their application.
Key Physicochemical Parameters
The parameters in the table below are critical for designing experiments, including formulation, assay development, and predicting in vivo behavior.
Table 2: Physicochemical Properties
| Property | Value / Description | Significance in Drug Development |
|---|---|---|
| Physical State | Expected to be a solid at room temperature. | Influences handling, storage, and formulation (e.g., for oral vs. injectable). |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., Methanol, DMSO, DMF) and limited solubility in water. | Crucial for creating stock solutions for biological assays and for bioavailability. Poor aqueous solubility can be a major hurdle in drug development. |
| pKa | The boronic acid moiety typically has a pKa in the range of 8.5 - 9.0. | Governs the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form at physiological pH (7.4). The tetrahedral form is often required for covalent interaction with biological targets.[1] |
| Stereochemistry | The boron center is trigonal planar (sp² hybridized) but can form a tetrahedral complex upon binding to nucleophiles. The molecule itself is achiral. | The ability to adopt a tetrahedral geometry allows it to mimic the transition state of serine-catalyzed hydrolysis reactions, a key mechanism for protease inhibition.[1] |
| Stability | Amide and ester groups are susceptible to hydrolysis, especially at extreme pH. Boronic acids can undergo dehydration to form boroxines (anhydrides). | Determines shelf-life, storage conditions, and compatibility with different formulation excipients and assay buffers. |
Synthesis and Analytical Characterization
A reliable synthetic route and robust analytical characterization are essential for ensuring the purity and identity of the compound, which is a prerequisite for obtaining reproducible experimental results.
Proposed Synthetic Workflow
The most logical and common approach to synthesizing this compound is through a standard amide coupling reaction. This involves joining 4-Boronobenzoic acid with the hydrochloride salt of Methyl 3-aminopropionate.
// Connections reactant1 -> step1; reactant2 -> step1; step1 -> step2 -> step3 -> step4 -> step5 -> product -> analysis; } enddot Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
Objective: To synthesize this compound via HATU-mediated amide coupling.
Materials:
-
4-Boronobenzoic acid (1.0 eq)
-
Methyl 3-aminopropionate hydrochloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-Boronobenzoic acid (1.0 eq) and anhydrous DMF. Stir until dissolved.
-
Add Methyl 3-aminopropionate hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) sequentially.
-
Allow the reaction mixture to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Analytical Characterization
Ensuring the identity and purity of the synthesized compound is a critical, self-validating step.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected proton and carbon signals and their respective couplings.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[8][9]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the amide C=O stretch, N-H stretch, and B-O bonds.
Applications in Drug Discovery and Chemical Biology
The unique properties of the boronic acid moiety make this compound a valuable molecule for several research applications.
Mechanism of Action: Enzyme Inhibition
Boronic acids are renowned for their ability to act as transition-state analog inhibitors, particularly for serine proteases.[10][11] The mechanism involves the nucleophilic attack of the catalytic serine hydroxyl group on the electrophilic boron atom. This forms a stable, reversible tetrahedral boronate adduct, effectively blocking the enzyme's active site and preventing substrate hydrolysis.[2][12]
// Connections Serine -> Complex [label="Nucleophilic Attack"]; Inhibitor -> Complex [label="Binding"]; Complex -> Serine [label="Reversible Dissociation", style=dashed, dir=back]; Complex -> Inhibitor [style=dashed, dir=back]; } enddot Caption: Mechanism of serine protease inhibition by a boronic acid.
Potential Therapeutic and Research Applications
-
Protease Inhibitors: The core scaffold can be elaborated to target specific proteases involved in cancer, inflammation, or infectious diseases.[10][11] The phenyl ring and propionate ester provide points for modification to enhance potency and selectivity.
-
Chemical Probes: The molecule can be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for activity-based protein profiling (ABPP) to identify and study specific enzymes in complex biological samples.
-
Sensors: Boronic acids are widely used in the development of sensors for saccharides, as the diol-containing sugar molecules can bind to the boron center, causing a detectable change in a reporter signal (e.g., fluorescence).
-
Building Block for Combinatorial Chemistry: As a bifunctional molecule (boronic acid and ester), it serves as a valuable starting material for the synthesis of more complex compound libraries for high-throughput screening.
Conclusion
This compound is more than just a chemical compound; it is a versatile platform grounded in the validated success of boronic acids in medicine. Its straightforward synthesis, combined with the proven inhibitory mechanism of the boronic acid warhead, makes it an attractive starting point for novel drug discovery programs and a valuable tool for fundamental biochemical research. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and deploy this compound in their scientific endeavors.
References
-
Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. Available at: [Link][10]
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PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Retrieved from [Link][11]
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ResearchGate. (2015). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link][1]
-
National Institutes of Health (NIH). (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. National Center for Biotechnology Information. Retrieved from [Link][12]
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MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link][2]
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MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Retrieved from [Link][3]
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National Institutes of Health (NIH). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved from [Link][4]
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National Institutes of Health (NIH). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Retrieved from [Link][5]
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MDPI. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link][8]
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National Institutes of Health (NIH). (n.d.). Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells. National Center for Biotechnology Information. Retrieved from [Link][9]
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An In-Depth Technical Guide to Methyl 3-(4-boronobenzamido)propionate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 3-(4-boronobenzamido)propionate, a molecule of interest in the fields of medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its potential applications, grounded in the established roles of boronic acids in bioactive compounds.
Core Compound Identification
This compound is an organic compound featuring a boronic acid functional group attached to a benzamide scaffold, which is further linked to a methyl propionate moiety.
Chemical Identity:
| Identifier | Value | Source |
| CAS Number | 957034-76-3 | [1] |
| Molecular Formula | C₁₁H₁₄BNO₅ | [1] |
| Molecular Weight | 251.04 g/mol | [1] |
| IUPAC Name | [4-[(3-Methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | [2] |
| Synonyms | Methyl 3-(4-boronobenzoylamino)propionate, β-Alanine, N-(4-boronobenzoyl)-, 1-methyl ester, 4-(3-Methoxy-3-oxopropylcarbamoyl)phenylboronic acid, 4-[(3-Methoxy-3-oxopropyl)carbamoyl]benzeneboronicacid | [1] |
| SMILES | COC(=O)CCNC(=O)c1ccc(cc1)B(O)O | (Derived from 3-borono isomer) |
Chemical Structure:
The structure of this compound is characterized by three key functional groups: a boronic acid (-B(OH)₂), an amide (-CONH-), and a methyl ester (-COOCH₃). The boronic acid group is positioned at the para-position of the benzene ring relative to the amide linkage.
Caption: Chemical structure of this compound.
Synthesis and Methodology
The synthesis of this compound involves the formation of an amide bond between 4-carboxyphenylboronic acid and methyl 3-aminopropionate (the methyl ester of β-alanine). Amide bond formation is a cornerstone of organic synthesis, and several robust methods are available.
Conceptual Synthesis Pathway:
Caption: General synthesis pathway.
Detailed Experimental Protocol (Exemplary):
This protocol is based on well-established amide coupling methodologies. The choice of coupling reagent is critical to ensure high yield and purity. Reagents such as dicyclohexylcarbodiimide (DCC) are effective but can lead to side reactions. More modern phosphonium and aminium reagents offer improvements. Boric acid itself can also catalyze direct amidation.[3][4]
Materials:
-
4-Carboxyphenylboronic acid
-
β-Alanine methyl ester hydrochloride[5]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Procedure:
-
Preparation of the Free Amine: To a solution of β-alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM, add triethylamine (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve 4-carboxyphenylboronic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add EDC (1.1 equivalents). Stir the mixture for 15-20 minutes at 0 °C to form the active ester.
-
Coupling Reaction: To the activated carboxylic acid solution, add the freshly prepared solution of β-alanine methyl ester dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties
The physicochemical properties of boronic acids are unique and crucial for their application in drug design. They are generally stable, non-toxic, and their degradation product, boric acid, is considered a "green compound" that can be eliminated by the body.[6]
Predicted Physicochemical Data:
| Property | Value | Source |
| Density | 1.27 ± 0.1 g/cm³ | [1] |
| pKa | 8.08 ± 0.16 | [1] |
| LogP | -0.94980 | [2] |
| Topological Polar Surface Area | 95.9 Ų | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 6 | [2] |
Note: These are predicted values and should be confirmed experimentally.
The boronic acid moiety is a Lewis acid, and its pKa can be influenced by substituents on the aromatic ring.[6] The presence of both hydrogen bond donors and acceptors in this compound suggests it can participate in various intermolecular interactions.
Applications in Drug Discovery and Research
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features, particularly the boronic acid group, position it as a compound of significant interest for drug discovery. Boronic acids are a well-established class of enzyme inhibitors.[7]
Potential as an Enzyme Inhibitor:
The boron atom in a boronic acid possesses a vacant p-orbital, making it an electrophile that can readily accept an electron pair. This allows it to form a reversible covalent bond with nucleophilic residues, such as the hydroxyl group of a serine or threonine in the active site of an enzyme. This interaction can effectively inhibit the enzyme's catalytic activity.
Mechanism of Enzyme Inhibition by Boronic Acids:
Caption: Reversible covalent inhibition mechanism.
This mechanism of action has been successfully exploited in the development of several FDA-approved drugs containing boronic acids, such as the proteasome inhibitor Bortezomib, used in cancer therapy.[6]
Given this precedent, this compound could be investigated as a potential inhibitor for a variety of enzymes, particularly serine proteases, where the boronic acid can mimic the tetrahedral transition state of peptide bond hydrolysis. The benzamide and methyl propionate moieties can be tailored to enhance binding affinity and selectivity for the target enzyme's active site.
Role as a Chemical Probe and Building Block:
Beyond its potential as a direct therapeutic agent, this compound can serve as a valuable chemical probe to study enzyme mechanisms and as a versatile building block in the synthesis of more complex molecules for drug discovery pipelines. Its bifunctional nature allows for further chemical modifications, enabling the generation of compound libraries for high-throughput screening.
Conclusion
This compound is a synthetically accessible molecule that incorporates the pharmacologically significant boronic acid functional group. While its specific biological activities require further investigation, its structural design makes it a promising candidate for exploration as an enzyme inhibitor, particularly within the context of serine proteases. The methodologies for its synthesis are well-established, and its physicochemical properties are amenable to drug development. This guide provides a foundational understanding for researchers and scientists to further explore the potential of this and related boronic acid-containing compounds in medicinal chemistry.
References
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Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Tang, P. W. (2005). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262-272. [Link]
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Tang, P. W. (2012). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. [Link]
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PubMed. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 3-(4-boronobenzamido)propionate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Preamble: From Structural Analogy to Mechanistic Insight
Methyl 3-(4-boronobenzamido)propionate is a synthetic organoboron compound. While specific literature on its mechanism of action is sparse, its chemical architecture provides significant clues to its probable biological function. The presence of a phenylboronic acid moiety is highly indicative of a role as an enzyme inhibitor. Boronic acids are well-established as "transition-state analog inhibitors," particularly for serine and threonine proteases.[1][2][3] The electrophilic boron atom readily forms a reversible, covalent bond with the nucleophilic hydroxyl group of a serine or threonine residue in an enzyme's active site.[4][5][6] This interaction creates a stable tetrahedral intermediate that mimics the high-energy transition state of peptide bond hydrolysis, thereby potently inhibiting the enzyme.[1][7]
This guide, therefore, puts forth a hypothesized mechanism of action for this compound as a competitive, reversible serine protease inhibitor. We will outline a comprehensive, field-proven experimental framework designed to rigorously test this hypothesis. This document is structured not as a rigid protocol, but as a logical, self-validating workflow, providing the causal reasoning behind each experimental choice—from broad, proteome-wide target identification to the precise structural details of the enzyme-inhibitor interaction and its downstream cellular consequences.
Hypothesized Mechanism of Action
We propose that this compound acts as a competitive inhibitor of one or more serine proteases. The core of this mechanism involves the nucleophilic attack by the active site serine's hydroxyl group on the electron-deficient boron atom of the inhibitor. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking substrate access and halting catalysis.
Figure 1: Hypothesized Covalent Interaction. The boronic acid moiety of the inhibitor is attacked by the catalytic serine residue, forming a stable tetrahedral adduct that mimics the transition state of substrate hydrolysis.
Part 1: Proteome-Wide Target Identification and Validation
The first critical step is to identify the specific protein(s) that this compound directly engages within a complex biological system. This unbiased approach is essential to avoid assumptions and uncover both intended and potential off-target interactions.
Cellular Thermal Shift Assay (CETSA®)
Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8][9][10] This allows for the detection of direct target engagement in a native cellular environment—a significant advantage over assays using purified proteins.
Experimental Workflow:
Figure 2: CETSA Experimental Workflow. A streamlined process to identify proteins stabilized by ligand binding.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if investigating anti-proliferative effects) to ~80% confluency. Treat cells with a range of concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.[8]
-
Lysis and Fractionation: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the abundance of specific proteins at each temperature point using Western Blot or, for a proteome-wide approach, by mass spectrometry (MS).[11]
-
Data Interpretation: Plot the relative amount of soluble protein against temperature. A protein that is a direct target of the compound will show a rightward shift in its melting curve (an increase in apparent melting temperature, Tm) in the presence of the inhibitor compared to the DMSO control.
Data Presentation:
| Protein Candidate | Tm (DMSO Control) | Tm (+ Inhibitor) | Thermal Shift (ΔTm) |
| Protease X | 52.1 °C | 56.5 °C | +4.4 °C |
| Kinase Y | 58.3 °C | 58.4 °C | +0.1 °C |
| Protein Z | 49.0 °C | 49.2 °C | +0.2 °C |
Affinity Chromatography-Mass Spectrometry
Causality: This method uses an immobilized ligand to "pull down" interacting proteins from a cell lysate.[12][13] While CETSA confirms engagement in a cellular context, affinity chromatography is a powerful biochemical method for isolating and identifying binding partners. A competitive elution step adds a layer of validation, ensuring that only proteins that specifically bind to the free compound are identified.
Experimental Workflow:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated Sepharose beads).
-
Affinity Purification: Incubate the derivatized beads with a cell lysate to allow target proteins to bind.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Competitive Elution: Elute bound proteins by incubating the beads with a high concentration of free, unmodified this compound. This ensures that only proteins that specifically bind to the compound are released.
-
Identification: Identify the eluted proteins using LC-MS/MS. Proteins that are significantly enriched in the eluate are considered direct binding partners.
Part 2: Biochemical Characterization of Enzyme Inhibition
Once a primary target (e.g., "Protease X") has been identified and validated, the next step is to characterize the kinetics of the interaction. This provides quantitative measures of the inhibitor's potency and reveals its mode of inhibition.
Determination of IC₅₀ and Kᵢ
Causality: The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency in a specific assay condition. The inhibition constant (Kᵢ), however, is an intrinsic measure of the affinity of the inhibitor for the enzyme, independent of substrate concentration for competitive inhibitors.[14][15]
Detailed Protocol (Serine Protease Assay):
-
Assay Setup: Use a purified, recombinant version of the identified target enzyme (Protease X). The assay will monitor the cleavage of a specific fluorogenic or chromogenic peptide substrate.
-
IC₅₀ Determination:
-
Perform the enzymatic reaction with a fixed concentration of enzyme and substrate.
-
Add varying concentrations of this compound (e.g., 10-point, 3-fold serial dilution).
-
Measure the reaction velocity (rate of product formation) at each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Kᵢ Determination (Competitive Inhibition):
-
Perform a matrix of experiments, varying the concentration of both the substrate and the inhibitor.
-
Measure the initial reaction rates for each condition.
-
Analyze the data using non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.[16]
-
Alternatively, use a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases with inhibitor concentration.[17][18] The Kᵢ can be calculated from these plots.[19]
-
Data Presentation:
| Parameter | Value | Description |
| IC₅₀ | 75 nM | Concentration for 50% inhibition at fixed [Substrate] |
| Kᵢ | 35 nM | Intrinsic binding affinity of the inhibitor |
| Vmax | Unchanged | Consistent with competitive inhibition |
| Km | Increases with [I] | Consistent with competitive inhibition |
Part 3: Structural Basis of Interaction
To gain ultimate proof of the binding mode and to understand the molecular interactions that drive affinity and selectivity, structural elucidation of the enzyme-inhibitor complex is paramount.
X-ray Crystallography
Causality: X-ray crystallography provides a near-atomic resolution three-dimensional structure of the protein-ligand complex.[20][21][22] This allows for direct visualization of the covalent bond between the boron atom and the active site serine, as well as other key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[1]
Experimental Workflow:
-
Co-crystallization: Set up crystallization trials with the purified target enzyme (Protease X) in the presence of a saturating concentration of this compound.
-
Data Collection: Expose a suitable crystal to a high-intensity X-ray beam and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the electron density map and build an atomic model of the complex. Refine the model to achieve high resolution and accuracy.
-
Analysis: Analyze the final structure to confirm the covalent Ser-O-B adduct and identify all intermolecular contacts between the inhibitor and the enzyme's active site residues.
Part 4: Cellular Effects and Pathway Analysis
The final phase of the investigation connects the specific biochemical inhibition of the target to a functional cellular outcome.
Signaling Pathway Analysis via Western Blot
Causality: If the identified target protease is a known component of a signaling pathway (e.g., a pathway regulating apoptosis or inflammation), inhibiting its activity should lead to predictable changes in the phosphorylation state or abundance of downstream proteins.[23][24][25]
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around its cellular IC₅₀ for various time points. Include appropriate positive and negative controls.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for key upstream and downstream components of the hypothesized pathway (e.g., antibodies for both the total and phosphorylated forms of a substrate).[26]
-
Data Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status in response to the inhibitor.
Functional Cellular Assay (e.g., Apoptosis Assay)
Causality: Many serine proteases, such as caspases and granzymes, are key executioners of programmed cell death (apoptosis). If the target protease is involved in an anti-apoptotic pathway, its inhibition should induce apoptosis.
Detailed Protocol (Caspase-3/7 Activity Assay):
-
Cell Treatment: Treat cells with the inhibitor as described above.
-
Assay: Use a commercially available kit that employs a fluorogenic substrate for activated caspase-3 and -7 (e.g., a substrate containing the DEVD peptide sequence).[27][28][29][30][31]
-
Measurement: In the presence of active executioner caspases, the substrate is cleaved, releasing a fluorescent molecule. Measure the fluorescence intensity using a plate reader.
-
Interpretation: An increase in fluorescence in inhibitor-treated cells compared to controls indicates the induction of apoptosis.
Figure 3: Hypothetical Downstream Cellular Pathway. Inhibition of a target protease leads to a measurable cellular outcome, such as the activation of apoptosis.
Conclusion
References
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
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- Ibtisam, F., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Biosensors, 11(9), 324.
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TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]
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ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular targets of boronic acids. Serine Proteases include.... Retrieved from [Link]
- Gerlits, O., et al. (2013). Neutron and X-ray crystal structures of a perdeuterated enzyme inhibitor complex reveal the catalytic proton network of the Toho-1 β-lactamase for the acylation reaction. Journal of Biological Chemistry, 288(7), 4715–4722.
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University of Bristol. (n.d.). Enzyme inhibitors. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2734–2743.
- Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(12), 5097–5110.
- Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1248-1258.
- Jedlovszky, E., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Chemical Biology, 5(2), 133-143.
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
- Holden, H. M., & Rayment, I. (2000). X-ray Crystallographic Analyses of Inhibitor and Substrate Complexes of Wild-Type and Mutant 4-hydroxybenzoyl-CoA Thioesterase. Journal of Biological Chemistry, 275(44), 34643–34649.
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ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... Retrieved from [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
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GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
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JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
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YouTube. (2022). Determining α (alpha) and Ki from Lineweaver-Burk Plots. Retrieved from [Link]
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ResearchGate. (n.d.). An X-ray crystallographic approach to enzyme structure and function. Retrieved from [Link]
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Solubility and stability of Methyl 3-(4-boronobenzamido)propionate
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(4-boronobenzamido)propionate
Abstract
This compound is an organoboron compound featuring a critical arylboronic acid moiety. As with many boronic acid-containing molecules under investigation as potential therapeutics, a thorough understanding of its physicochemical properties is paramount for successful drug development.[1] This guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of this molecule. We will delve into the influence of its key functional groups—the arylboronic acid, the amide linkage, and the methyl ester—on its behavior in aqueous and organic media. Furthermore, this document outlines detailed, field-proven experimental protocols for rigorously determining its solubility and stability profile, ensuring the generation of reliable data for formulation development and regulatory submission.
Molecular Structure and Physicochemical Profile
The chemical behavior of this compound is dictated by the interplay of its three primary functional groups. A predictive analysis of its properties is essential before embarking on experimental studies.
-
Arylboronic Acid: This is the most influential functional group. Boronic acids are Lewis acids, capable of reversibly reacting with diols.[2] The boron atom can exist in a neutral, trigonal planar (sp²) state or, at higher pH, as an anionic, tetrahedral boronate (sp³) species.[3] This equilibrium is pH-dependent and is a critical determinant of solubility. The pKa of the boronic acid group can be tuned by substituents on the benzene ring, with values typically ranging from 7 to 10.[3]
-
Amide Linkage: The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of 4-boronobenzoic acid and methyl 3-aminopropionate.
-
Methyl Ester: The methyl ester group is prone to hydrolysis, particularly under basic conditions, which would yield the corresponding carboxylate. This hydrolysis is a common degradation pathway for ester-containing drug candidates.
Table 1: Predicted Physicochemical Properties
| Parameter | Predicted Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₁₁H₁₄BNO₅ | As per structure.[4] |
| Molecular Weight | 251.04 g/mol | As per structure.[4] |
| pKa (Boronic Acid) | ~8.5 - 9.5 | Arylboronic acids typically have pKa values in this range.[1] The electron-withdrawing nature of the amide may slightly lower the pKa compared to unsubstituted phenylboronic acid. |
| pKa (Amide) | Not applicable (non-ionizable) | Amides are generally considered neutral under physiological conditions. |
| Calculated logP | ~1.5 - 2.5 | The molecule has both hydrophobic (benzene ring) and hydrophilic (boronic acid, amide, ester) components. The exact value would need experimental determination. |
| Hydrogen Bond Donors | 2 (Amide N-H, Boronic acid O-H) | Influences crystal packing and interactions with polar solvents.[5] |
| Hydrogen Bond Acceptors | 5 (Amide C=O, Ester C=O & O-CH₃, Boronic acid O-H) | Influences solubility in protic solvents.[6] |
Aqueous Solubility Assessment
The aqueous solubility of this compound is expected to be highly pH-dependent due to the ionization of the boronic acid group. At pH values significantly below its pKa, the neutral form will dominate, likely resulting in lower aqueous solubility. As the pH approaches and exceeds the pKa, the molecule will convert to the more soluble anionic boronate form.
Experimental Protocol: pH-Dependent Equilibrium Solubility
This protocol determines the thermodynamic solubility at various pH levels, which is critical for understanding oral absorption and for developing parenteral formulations.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.
-
Sample Preparation: Add an excess of solid this compound to vials containing each buffer solution. Ensure enough solid is present to maintain a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing:
-
Withdraw an aliquot from each vial.
-
Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[7] A standard C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate is often a good starting point for boronic acids.[7]
-
Data Analysis: Construct a pH-solubility profile by plotting solubility (in mg/mL or µg/mL) against the measured final pH of each buffer solution.
Stability Profile and Forced Degradation
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[9] For this compound, the primary vulnerabilities are hydrolysis of the ester and amide, and oxidation or dehydration of the boronic acid group.
Key Degradation Pathways
-
Hydrolytic Degradation:
-
Acid-Catalyzed: Primarily targets the amide bond, though at a slower rate than base catalysis.
-
Base-Catalyzed: Rapidly targets the methyl ester, forming the carboxylate, and can also hydrolyze the amide bond.
-
-
Oxidative Degradation: Arylboronic acids are susceptible to oxidation, particularly by reactive oxygen species, which can lead to deboronation and formation of the corresponding phenol (Methyl 3-(4-hydroxybenzamido)propionate).[2][10]
-
Dehydration: Under thermal stress or in the solid state, boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[1] This process is often reversible in the presence of water.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This workflow outlines the conditions for a comprehensive forced degradation study, adhering to ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and resolving impurities.[8]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-70°C.[8]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Dilute the stock solution with 3% H₂O₂. Keep at room temperature in the dark.[8]
-
Thermal (Solution): Dilute the stock solution with purified water. Heat at 70°C.
-
Thermal (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 105°C).
-
Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS) to aid in the identification of degradation products.[7][11]
Caption: Workflow for a comprehensive forced degradation study.
Table 2: Analytical Conditions for Stability Testing
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | Formic acid is suitable for MS compatibility. Ammonium acetate can improve peak shape for boronic acids.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 30°C | Provides reproducible retention times. |
| Detection | UV (e.g., 254 nm) and Mass Spectrometry (ESI+) | UV for quantification and MS for identification of unknown degradants.[11] |
Conclusion
This compound is a molecule whose developability hinges on a careful characterization of its solubility and stability. The arylboronic acid group dictates a strong pH-dependence on aqueous solubility and introduces a susceptibility to oxidative degradation and dehydration. The ester and amide linkages present well-understood risks of hydrolysis. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify these properties, identify liabilities early, and develop stable formulations. A thorough execution of these studies is a critical step in advancing any boronic acid-containing candidate through the drug development pipeline.
References
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The Versatility of Boronic Acid Derivatives: A Technical Guide for Researchers
Introduction: The Unique Chemistry of the Boron Atom
Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged from relative obscurity to become indispensable tools in modern chemical and biological research.[1][2] Their ascent is largely attributable to the unique electronic properties of the boron atom. With its vacant p-orbital, boron acts as a Lewis acid, enabling reversible covalent interactions with Lewis bases, a feature that underpins many of their applications.[1][2] This guide provides an in-depth exploration of the multifaceted applications of boronic acid derivatives, offering both theoretical understanding and practical insights for researchers in organic synthesis, chemical biology, and drug discovery.
Boronic acids are generally stable, non-toxic, and relatively easy to synthesize, making them attractive reagents for a wide array of chemical transformations.[1][2] While free boronic acids can be prone to dehydration to form cyclic trimers known as boroxines, they can be stabilized as boronate esters, such as the commonly used pinacol esters, which offer improved handling and stability.[3][4][5] The ability to protect and deprotect the boronic acid moiety has further expanded their utility in multi-step synthetic sequences.[3][5]
This guide will delve into three major areas where boronic acid derivatives have made a significant impact: their pivotal role in carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction, their application in the design of sophisticated chemical sensors for saccharides, and their growing importance in drug development as potent enzyme inhibitors.
I. Revolutionizing Chemical Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis.[6][7] This reaction has transformed the synthesis of a vast range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[6][7] Boronic acids and their esters are the most commonly employed organoboron reagents in this reaction due to their stability, commercial availability, and low toxicity.[7][8]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid derivative (R²) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[9]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for a palladium-catalyzed cross-coupling reaction between an aryl bromide and a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Probing Biological Systems: Boronic Acid-Based Chemical Sensors
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their use in chemical sensing, particularly for the detection of saccharides.[10][11][12] This interaction is highly pH-dependent, with the boronic acid becoming more acidic upon diol binding.[12] This property can be harnessed to create sensors that exhibit a detectable change, such as in fluorescence or color, upon binding to a target saccharide.[10][13]
Mechanism of Saccharide Sensing
Many fluorescent boronic acid-based sensors operate on the principle of photoinduced electron transfer (PET). In the unbound state, a nitrogen atom's lone pair of electrons can quench the fluorescence of a nearby fluorophore. Upon binding to a diol-containing molecule like glucose, the boron atom becomes tetracoordinate and more Lewis acidic. This increased acidity leads to a stronger interaction with the nitrogen's lone pair, inhibiting the PET process and resulting in an increase in fluorescence intensity.
Experimental Protocol: Synthesis of a Simple Fluorescent Glucose Sensor
This protocol describes the synthesis of a simple anthracene-based fluorescent sensor for glucose.
Materials:
-
2-Aminomethylanthracene
-
3-Formylphenylboronic acid
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
Schiff Base Formation: Dissolve 2-aminomethylanthracene (1.0 mmol) and 3-formylphenylboronic acid (1.0 mmol) in methanol (20 mL) in a round-bottom flask. Stir the mixture at room temperature for 4 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 mmol) in small portions.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the desired fluorescent sensor.
III. Innovations in Drug Development: Boronic Acids as Enzyme Inhibitors
The ability of the boron atom to adopt a tetrahedral geometry allows boronic acid derivatives to act as transition-state analog inhibitors of various enzymes, particularly serine proteases.[14][15] The boron atom can form a stable, covalent bond with the catalytic serine residue in the enzyme's active site, effectively blocking its activity.[15] This has led to the development of several clinically successful drugs.
Bortezomib: A Landmark in Cancer Therapy
Bortezomib (Velcade®) is a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[16][17] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition disrupts cellular homeostasis, leading to apoptosis, particularly in rapidly dividing cancer cells.[16][18] Bortezomib was the first proteasome inhibitor to be approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.[16] The boron atom in bortezomib is crucial for its mechanism of action, as it forms a stable complex with the active site threonine residue of the proteasome.[17]
Experimental Protocol: Proteasome Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a boronic acid derivative against the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Boronic acid inhibitor (test compound)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the boronic acid inhibitor in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the boronic acid inhibitor at various concentrations, and the purified 20S proteasome. Include a control well with DMSO instead of the inhibitor.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Excitation ~380 nm, Emission ~460 nm for AMC).
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each inhibitor concentration relative to the control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Emerging Applications and Future Outlook
The applications of boronic acid derivatives continue to expand into new and exciting areas of research. These include:
-
Bioconjugation: Boronic acids are being used to create bioconjugates by forming reversible linkages with biomolecules.[19][20][21] This has applications in targeted drug delivery and diagnostics.
-
Drug Delivery: The pH-responsive nature of the boronate ester bond is being exploited to develop "smart" drug delivery systems that release their cargo in specific microenvironments, such as tumors.[22][23]
-
Catalysis: Boronic acids themselves can act as catalysts for a variety of organic transformations, including dehydrative reactions and acylations.[24][25][26]
The unique reactivity and versatility of boronic acid derivatives ensure that they will remain at the forefront of chemical and biomedical research for the foreseeable future. As our understanding of their chemistry deepens, we can expect to see even more innovative applications emerge, from the development of novel therapeutics to the creation of advanced materials.
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An In-depth Technical Guide to Boronate Affinity Materials
Abstract
Boronate affinity materials (BAMs) represent a powerful and versatile class of adsorbents for the selective capture and purification of compounds bearing cis-diol functionalities.[1][2] This unique capability stems from the pH-dependent, reversible covalent interaction between boronic acids and the hydroxyl groups of biomolecules such as glycoproteins, nucleic acids, and catecholamines.[3][4] This guide provides a comprehensive overview of the fundamental principles governing boronate affinity, the design and synthesis of these materials, and the critical parameters for methodological optimization. We will explore field-proven experimental protocols and highlight key applications in glycoproteomics, clinical diagnostics, and drug development, offering researchers and industry professionals the foundational knowledge to leverage this technology effectively.
The Core Principle: A pH-Switchable Covalent Interaction
The efficacy of boronate affinity materials is rooted in a specific and reversible chemical reaction: the formation of cyclic esters between a boronic acid ligand and a molecule containing proximate hydroxyl groups, known as a cis-diol.[3]
The Boronic Acid-Diol Binding Mechanism
The interaction is exquisitely controlled by pH.[3]
-
Binding (Alkaline Conditions): A boronic acid molecule, in its native state, possesses a trigonal planar geometry with an empty p-orbital, making it a Lewis acid.[5] In an alkaline environment (typically at a pH greater than the boronic acid's acid dissociation constant, or pKa), it reacts with a hydroxide ion from the solution to form a negatively charged, tetrahedral boronate anion.[3] This tetrahedral intermediate is the active species, primed to react with a cis-diol. It readily forms a stable five- or six-membered cyclic ester, effectively "capturing" the target molecule onto the solid support.[3][6]
-
Release (Acidic Conditions): When the pH is lowered into the acidic range, the equilibrium shifts. The excess protons in the solution induce the hydrolysis of the cyclic ester, breaking the covalent bond.[3] The boronic acid reverts to its neutral, trigonal form, which has a very weak affinity for diols, thereby releasing the captured molecule in a purified state.[3]
This pH-mediated "capture and release" mechanism is the cornerstone of boronate affinity chromatography (BAC), providing a level of specificity and control that is distinct from other chromatographic methods.[3][7]
Designing and Synthesizing Boronate Affinity Materials
The performance of a boronate affinity material is determined by the interplay between its two core components: the boronic acid ligand and the solid support matrix.
The Ligand: Tuning for Performance
While many boronic acids are commercially available, designing ligands with specific properties is crucial for advanced applications. The key is to control the ligand's pKa. Most standard boronic acids, like 3-aminophenylboronic acid (APBA), have a pKa around 8.8, requiring basic conditions for efficient binding.[8] Such high pH can be detrimental to sensitive biomolecules.
Field Insight: The primary goal in advanced ligand design is to lower the pKa to enable binding at or near physiological pH (7.4). This is achieved through several expert strategies:
-
Electron-Withdrawing Groups: Incorporating electron-withdrawing groups (e.g., sulfonyl, fluoro) into the phenyl ring of the boronic acid pulls electron density away from the boron atom, making it a stronger Lewis acid and lowering its pKa.[9][10] For instance, 4-(3-butenylsulfonyl)phenylboronic acid (BSPBA) exhibits a pKa of 7.0, allowing for strong affinity at neutral pH.[9]
-
Wulff-Type Boronic Acids: These ligands feature a neighboring amine group that forms an intramolecular dative bond with the boron atom (B–N coordination).[9][10] This pre-organizes the boron into a pseudo-tetrahedral state, significantly lowering the energy barrier for diol binding and reducing the pKa to as low as 5.2 in some cases.[1][9][11]
-
Benzoboroxoles: As an "improved" Wulff-type ligand, benzoboroxoles contain an intramolecular B-O bond, which also facilitates binding at lower pH values and often confers excellent water solubility.[1][9]
The Support Matrix: The Foundation for Separation
The choice of solid support dictates the material's physical properties, such as surface area, flow characteristics, and binding capacity.
-
Porous Silica & Agarose: Traditional supports used in chromatography columns, offering good mechanical stability and well-established surface chemistry.
-
Magnetic Nanoparticles (MNPs): Provide an exceptionally high surface-area-to-volume ratio and allow for rapid separation from solution using an external magnet, making them ideal for high-throughput sample preparation.[12]
-
Monolithic Columns: Consist of a single, continuous porous rod. They offer excellent flow-through properties at lower backpressures, enabling rapid separations.[10][13]
-
3D-Ordered Macroporous (3DOM) Materials: These novel materials feature highly ordered, interconnected pores, providing a large specific surface area and numerous accessible recognition sites, leading to very high binding capacities.[6]
Optimizing Performance: A Guide to Key Parameters
Achieving successful and reproducible separations requires a deep understanding of the causality behind experimental choices. Non-specific interactions (hydrophobic, ionic) can interfere with the desired boronate affinity mechanism, and must be carefully managed.[3]
| Parameter | Causality & Field-Proven Insights | Typical Range |
| Binding pH | Causality: The pH must be at or above the pKa of the boronic acid to generate the reactive tetrahedral boronate anion.[3] Insight: Optimal binding often occurs at a pH between the pKa of the boronic acid and the pKa of the diol.[14] For standard materials (pKa ~8.8), a pH of 8.5–9.5 is common. For advanced materials, this can be lowered to 6.0–7.5.[1][15] | pH 6.0 - 10.0 |
| Elution Strategy | Causality: Elution is achieved by shifting the binding equilibrium. Insight: Two main strategies exist: 1) pH Shift: Lowering the pH to <6.0 protonates the complex, causing dissociation.[3] This is simple and effective. 2) Competitive Elution: Introducing a high concentration of a competing diol (e.g., sorbitol) displaces the bound analyte. This is useful for pH-sensitive samples.[3][16] | Acidic Buffer (pH 3-5) or 100-500 mM Sorbitol |
| Ionic Strength | Causality: Salt in the buffer minimizes undesirable ionic interactions between charged analytes and the matrix. Insight: Adding 150 mM to 500 mM NaCl to the binding and wash buffers is a standard practice to suppress electrostatic-based non-specific binding.[16] | 150 - 500 mM NaCl |
| Affinity | Causality: The intrinsic strength of the boronate-diol bond. Insight: Affinity can be enhanced by using ligands with lower pKa values or by designing materials that promote multivalent binding (multiple ligand-analyte interactions), which significantly increases the overall binding strength (avidity).[1][17] | Kd: 10⁻³ to 10⁻⁷ M |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating wash steps to ensure that only specifically bound molecules are recovered.
Protocol 1: Solid-Phase Extraction (SPE) of Glycoproteins
This protocol is ideal for enriching low-abundance glycoproteins from complex biological samples like serum or cell lysates prior to analysis by mass spectrometry.
-
Material Equilibration:
-
Resuspend 1-2 mg of boronate affinity magnetic beads in 500 µL of Binding Buffer (e.g., 50 mM ammonium bicarbonate, 500 mM NaCl, pH 8.5).
-
Vortex briefly and place on a magnetic stand. Remove and discard the supernatant. Repeat this wash step twice. This ensures the boronic acid ligands are in their active, deprotonated state.
-
-
Sample Loading:
-
Dissolve the protein sample (e.g., 100 µg) in 500 µL of Binding Buffer.
-
Add the sample solution to the equilibrated beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow for complete binding.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant (this contains non-bound proteins).
-
Wash the beads three times with 500 µL of Binding Buffer. This step is critical to remove non-specifically adsorbed proteins, ensuring high purity of the final eluate.
-
-
Elution:
-
Add 100 µL of Elution Buffer (e.g., 1% trifluoroacetic acid or 200 mM sorbitol in water) to the beads.
-
Vortex for 5-10 minutes to release the bound glycoproteins.
-
Place on the magnetic stand and carefully collect the supernatant, which contains the enriched glycoproteins.
-
Protocol 2: HPLC Analysis of Glycated Hemoglobin (HbA1c)
This workflow is the basis for the gold-standard clinical analysis of HbA1c in diabetic patients.[18][19]
-
System Setup:
-
Equip an HPLC system with a boronate affinity column.
-
Prime the system with Elution Reagent 1 (a non-displacing buffer) and Elution Reagent 2 (a buffer containing a high concentration of a competing agent).
-
-
Column Equilibration:
-
Run Elution Reagent 1 through the column until a stable baseline is achieved. This prepares the column for sample injection.
-
-
Sample Injection:
-
Automatically inject a hemolyzed whole blood sample onto the column. The non-glycated hemoglobin fraction does not bind and passes through the column.
-
-
Separation & Elution:
-
The non-glycated fraction is detected first.
-
A valve switches the mobile phase to Elution Reagent 2. This displaces the bound, glycated hemoglobin (HbA1c) from the column.
-
-
Detection & Quantification:
-
The eluted HbA1c passes through a spectrophotometric detector (typically at 413 nm).
-
The instrument software integrates the peak areas of the non-glycated and glycated fractions to calculate the %HbA1c value, providing a direct measure of long-term glycemic control.[20]
-
Applications in Drug Development and Biomedical Research
The unique selectivity of boronate affinity materials has made them indispensable tools across various scientific disciplines.[2][7]
-
Glycoproteomics: Glycosylation is a critical post-translational modification affecting protein function. BAMs are widely used to enrich glycoproteins or glycopeptides from complex mixtures, enabling in-depth analysis by mass spectrometry and the identification of disease-related biomarkers.[21][22]
-
Clinical Diagnostics: The most prominent diagnostic application is the measurement of HbA1c for monitoring diabetes.[3] Boronate affinity HPLC is considered a gold-standard method because it is largely free from interferences from common hemoglobin variants that can affect other methods like ion-exchange chromatography.[18][20]
-
Drug Discovery and Development: Boron-containing compounds, including boronic acids, are an emerging class of therapeutics (e.g., Bortezomib).[23][24][25] Furthermore, boronate affinity chromatography is used for the purification of glycoprotein-based drugs, such as monoclonal antibodies, ensuring their quality and efficacy.[16][26]
-
Metabolomics and Small Molecule Analysis: BAMs are effective for the selective extraction of other cis-diol-containing biomolecules, including ribonucleosides, catecholamines (neurotransmitters), and various plant-derived polysaccharides.[3][27]
The Frontier: Advanced Boronate Affinity Systems
Research continues to push the boundaries of what is possible with boronate affinity chemistry.
-
Molecularly Imprinted Polymers (MIPs): This advanced technique combines boronate affinity with a polymer molding process.[1] A template molecule (e.g., a specific glucoside) is used to create precisely shaped cavities within a polymer matrix, with boronic acid groups positioned for optimal binding.[28][29] The resulting Boronate-MIPs exhibit antibody-like specificity and enhanced affinity for the target molecule.[1][15][30]
-
Physiological pH Binding: The development of ligands that operate efficiently at neutral pH has been a major breakthrough, enabling applications in live-cell imaging and the analysis of sensitive physiological samples without pH adjustment.[1][31]
-
Sensing and Bioimaging: Boronic acid-functionalized nanomaterials, such as carbon dots, are being developed as fluorescent probes for imaging glucose and other saccharides within living cells and organisms, offering new tools for studying metabolic processes.[32]
Conclusion
Boronate affinity materials offer a robust, specific, and highly tunable platform for the analysis and purification of a wide array of biologically significant molecules. Their reliance on a pH-controlled, reversible covalent interaction provides a distinct advantage over methods based on weaker, non-covalent forces. From foundational research in glycoproteomics to gold-standard clinical diagnostics and novel applications in drug development, the principles of boronate affinity are empowering scientists to isolate and study cis-diol-containing compounds with unprecedented efficiency and specificity. As ligand design and material science continue to advance, the utility and impact of this powerful technology are set to expand even further.
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Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry. [Link]
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Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Molecules. [Link]
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An In-depth Technical Guide to Methyl 3-(4-boronobenzamido)propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-(4-boronobenzamido)propionate, a compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, molecular structure, and its burgeoning applications in scientific research, with a particular focus on its relevance to drug discovery and development.
Section 1: Chemical Identity and Physicochemical Properties
This compound is an organic compound that integrates a benzamide moiety with a propionate ester and a boronic acid group.[1] This unique combination of functional groups underpins its versatile reactivity and potential for diverse molecular interactions.[1]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | [3-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | [1] |
| Synonyms | Methyl 3-(3-boronobenzoylamino)propionate, 3-(3-Methoxy-3-oxopropylcarbamoyl)phenylboronic acid | [1][2] |
| CAS Number | 957034-72-9 | [1][2] |
| Molecular Formula | C11H14BNO5 | [1][2] |
| Molecular Weight | 251.05 g/mol | [1][2] |
| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NCCC(=O)OC)(O)O | [1][2] |
These fundamental properties are crucial for its identification and for predicting its behavior in various chemical and biological systems.
Section 2: Molecular Structure and Stereochemistry
The molecular architecture of this compound is central to its functionality. The presence of both amide and ester groups enhances its reactivity, making it a valuable substrate in various synthetic transformations.[1]
The boronic acid group is a key feature, imparting Lewis acidic character to the molecule.[1] The boron atom is sp² hybridized, resulting in a trigonal planar geometry and a vacant p-orbital.[1] This electronic configuration allows it to form tetrahedral complexes, a property that is often exploited in its biological applications.[1] While the molecule itself does not contain traditional chiral centers, the geometry around the boron atom is a critical determinant of its interaction with biological targets.[1]
Caption: 2D structure of this compound.
Section 3: Synthesis and Reactivity
The synthesis of this compound typically involves the coupling of 3-boronobenzoic acid with methyl 3-aminopropionate. This amide bond formation is a standard transformation in organic chemistry.
As an organoboron compound, it can participate in a variety of chemical reactions, including:
-
Suzuki-Miyaura Coupling: The boronic acid moiety can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Nucleophilic Substitution: The ester group is susceptible to nucleophilic attack, allowing for further functionalization.[1]
Section 4: Applications in Scientific Research
This compound is a valuable tool in several areas of scientific research due to its unique structural features.
4.1 Medicinal Chemistry and Drug Discovery
Organoboron compounds have gained significant traction in drug discovery, with several boron-containing drugs approved by the FDA.[3][4] These compounds exhibit a wide range of biological activities. While specific data for this compound is limited, the broader class of organoboron compounds has been investigated for:
-
Anticancer Activity: Some organoboron compounds have demonstrated the ability to inhibit tumor growth.[1]
-
Antimicrobial Properties: Certain derivatives have shown efficacy against various bacterial and fungal strains.[1]
-
Drug Delivery: The ability of boron-containing compounds to form stable complexes with biomolecules makes them promising candidates for drug delivery systems.[1]
The boronic acid group can form reversible covalent bonds with diols, a feature present in many biological molecules such as sugars and glycoproteins. This interaction is a key mechanism for the biological activity of many boronic acid-based drugs.
4.2 Organic Synthesis
The reactivity of the boronic acid and ester functional groups makes this compound a versatile building block in organic synthesis. It can be used to introduce the benzamide-propionate-boronic acid motif into more complex molecules, which can then be further elaborated.
Section 5: Experimental Protocols
Illustrative Synthesis of a Related Compound: Methyl 3-(4-aminobenzoyl)propionate
Procedure:
-
A mixture of 3-(4-aminobenzoyl)propionic acid (1.93 g, 10 mmol) and methanol (50 mL) is prepared.
-
A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
The solution is refluxed for 76 hours.
-
After cooling to 35°C, the solution is poured onto anhydrous sodium acetate (7 g) with stirring.
-
The reaction mixture is further cooled in an ice bath.
-
The resulting solid is collected by filtration and washed with cold methanol to yield the final product.[5]
This esterification reaction is a common method for the synthesis of methyl esters from carboxylic acids.
Section 6: Future Perspectives
The unique combination of a boronic acid, an amide, and an ester group in this compound positions it as a compound with considerable potential for further exploration. Future research will likely focus on:
-
Elucidation of Specific Biological Activities: Screening the compound against various biological targets to identify novel therapeutic applications.
-
Development of Derivatives: Synthesizing analogs with modified substituents to optimize activity and pharmacokinetic properties.
-
Application in Materials Science: Exploring its use in the development of novel polymers or functional materials.
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An In-depth Technical Guide to the Spectroscopic Properties of Methyl 3-(4-boronobenzamido)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-boronobenzamido)propionate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore that can form reversible covalent bonds with diols present in various biological targets, and a methyl propionate tail connected via an amide linkage. This unique combination of functional groups makes it a valuable building block for the synthesis of targeted therapeutics, probes, and diagnostic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra in public databases, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to present a comprehensive set of predicted data and their rationale.
Molecular Structure and Overview
The structural formula of this compound is presented below. The molecule's key functional groups, which dictate its spectroscopic behavior, are the 4-substituted benzamide, the N-acylated β-alanine methyl ester, and the phenylboronic acid.
Figure 1. Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, along with their interpretations.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propionate chain, the amide proton, and the methyl ester protons. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.0 | d | 2H | Ar-H (ortho to -C(O)NH-) | Deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the amide. |
| ~7.9 - 7.7 | d | 2H | Ar-H (ortho to -B(OH)₂) | Deshielded by the electron-withdrawing boronic acid group. |
| ~8.5 - 7.5 | t (broad) | 1H | -NH - | The broadness is due to quadrupolar relaxation and possible hydrogen exchange. Its chemical shift is solvent-dependent. |
| ~3.7 | s | 3H | -OCH₃ | Singlet signal characteristic of a methyl ester. |
| ~3.6 | t | 2H | -NH-CH₂ - | Triplet due to coupling with the adjacent CH₂ group. |
| ~2.6 | t | 2H | -CH₂ -C(O)O- | Triplet due to coupling with the adjacent NH-CH₂ group. |
Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) and can vary depending on the solvent and concentration.
-
Aromatic Region: The aromatic region is expected to display two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing amide carbonyl group will be shifted further downfield compared to the protons ortho to the boronic acid group.
-
Aliphatic Chain: The two methylene groups of the propionate chain will appear as two distinct triplets due to spin-spin coupling with each other, a classic A₂B₂ system. The methylene group attached to the nitrogen will be deshielded by the amide functionality.[1][2]
-
Amide Proton: The amide proton typically appears as a broad singlet or triplet, with its chemical shift being highly dependent on the solvent and temperature.[3]
-
Methyl Ester: A sharp singlet around 3.7 ppm is the characteristic signal for the methyl ester protons.[4]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | -C (O)O- | Carbonyl carbon of the ester, typically found in this region.[5] |
| ~167 | -C (O)NH- | Carbonyl carbon of the amide, deshielded by the adjacent nitrogen and oxygen.[6] |
| ~135 | Ar-C -B | Aromatic carbon attached to the boron, its chemical shift is influenced by the boronic acid group. |
| ~132 | Ar-C -C(O) | Aromatic carbon attached to the amide carbonyl group. |
| ~129 | Ar-C H | Aromatic methine carbons. |
| ~127 | Ar-C H | Aromatic methine carbons. |
| ~52 | -OC H₃ | Carbon of the methyl ester.[5] |
| ~35 | -NH-C H₂- | Methylene carbon adjacent to the nitrogen. |
| ~34 | -C H₂-C(O)O- | Methylene carbon adjacent to the ester carbonyl. |
Note: Predicted chemical shifts are relative to TMS.
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the ester and amide carbonyl carbons, with the ester carbonyl typically appearing slightly more downfield.[5]
-
Aromatic Carbons: Four signals are predicted for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring. The carbons attached to the substituents (boron and the carbonyl group) will be quaternary and have distinct chemical shifts from the protonated aromatic carbons.[7]
-
Aliphatic Carbons: Three signals are expected for the aliphatic portion of the molecule, corresponding to the two methylene carbons and the methyl ester carbon.[1]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3300 | Medium | N-H stretch | Amide (-NH-) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2950 - 2850 | Medium | C-H stretch | Aliphatic |
| ~1735 | Strong | C=O stretch | Ester (-C(O)OCH₃) |
| ~1650 | Strong | C=O stretch (Amide I) | Amide (-C(O)NH-) |
| ~1550 | Medium | N-H bend (Amide II) | Amide (-C(O)NH-) |
| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1350 | Strong | B-O stretch | Boronic acid |
| 1250 - 1000 | Strong | C-O stretch | Ester and Boronic acid |
-
O-H and N-H Stretching Region: A broad and strong absorption band between 3400 and 3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often indicating hydrogen bonding.[8][9][10] A medium intensity peak around 3300 cm⁻¹ is expected for the N-H stretch of the secondary amide.[11][12]
-
Carbonyl Stretching Region: Two strong and distinct carbonyl absorption bands are predicted. The ester C=O stretch is expected at a higher wavenumber (~1735 cm⁻¹) compared to the amide C=O stretch (Amide I band) at ~1650 cm⁻¹, due to the resonance effect in the amide bond.[13][14][15]
-
Amide II Band: A medium intensity band around 1550 cm⁻¹ is characteristic of the N-H bending vibration of the secondary amide.[12]
-
Aromatic and Boronic Acid Vibrations: Aromatic C=C stretching vibrations will appear as medium to weak bands in the 1600-1475 cm⁻¹ region. A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration in the boronic acid group.[8][9][10]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable techniques.
Predicted Molecular Ion:
-
[M]⁺˙ or [M+H]⁺: m/z ≈ 251
Table 4: Predicted Key Fragment Ions in Mass Spectrometry
| m/z | Proposed Fragment | Fragmentation Pathway |
| 220 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 192 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 164 | [H₂N-C₆H₄-B(OH)₂]⁺ | Cleavage of the amide bond. |
| 146 | [O=C-C₆H₄-B(OH)₂]⁺ | Cleavage of the N-C bond of the propionate chain. |
| 121 | [C₆H₅-C(O)NH₂]⁺ | Loss of the boronic acid and propionate groups. |
| 104 | [C₆H₄-B(OH)₂]⁺ | Phenylboronic acid cation. |
| 88 | [CH₂(CH₂)C(O)OCH₃]⁺ | Methyl 3-aminopropionate fragment cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
The fragmentation of this compound is expected to be driven by the presence of the amide and ester functionalities.
Sources
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of Methyl 3-(4-boronobenzamido)propionate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of a Bifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, prized for its operational simplicity, broad functional group tolerance, and robust capacity for forming carbon-carbon (C-C) bonds.[1][2] This palladium-catalyzed transformation is arguably the most frequently used C(sp²)–C(sp²) bond-forming reaction in the pharmaceutical industry, enabling the synthesis of biaryl and heteroaryl motifs that are prevalent in countless drug candidates.[3][4]
This guide focuses on a particularly valuable building block: Methyl 3-(4-boronobenzamido)propionate . This reagent is not merely a carrier of a boronic acid; its integrated amide and methyl ester functionalities present a bifunctional scaffold. This allows for post-coupling modifications, such as amide-based elaborations or ester hydrolysis and subsequent conjugation, making it an ideal tool for constructing complex molecular architectures like PROTACs, peptide mimetics, and other targeted therapeutics.
This document provides a deep dive into the mechanistic underpinnings of the Suzuki-Miyaura reaction and delivers field-proven protocols optimized for the successful application of this compound, empowering researchers to leverage this reagent to its full potential in drug discovery and development programs.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6][7]
The three core steps are:
-
Oxidative Addition : The cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), generating a square planar Pd(II) complex.[8] This is often the rate-determining step of the reaction.[5]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The process is critically dependent on activation by a base. The base reacts with the boronic acid (or a boronic ester precursor) to form a more nucleophilic "ate" complex (a tetracoordinate boronate), which then efficiently transfers its organic group to the Pd(II) center, displacing the halide.[9][10][11]
-
Reductive Elimination : The final step involves the two organic partners coupling and exiting the palladium coordination sphere. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: A Scientist's Guide
Success in Suzuki-Miyaura coupling is not accidental; it is the result of deliberate choices regarding the catalyst, base, and solvent system. Each component plays a critical, interconnected role.
-
The Catalyst System (Palladium Source & Ligand): While operationally simple to use a pre-formed complex, the combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a separate ligand offers flexibility. Ligands are not passive spectators; they stabilize the palladium center and modulate its reactivity.[12] For challenging couplings, such as those involving aryl chlorides, or to improve reaction rates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[3][13] These ligands promote the oxidative addition step and facilitate the final reductive elimination.[5]
-
The Base (The Activator): The base's primary role is to activate the boronic acid for transmetalation.[10][11] The choice of base must be carefully considered, especially when using a substrate like this compound, which contains a base-sensitive methyl ester.
-
Strong Bases (NaOH, K₃PO₄): Highly effective at promoting the reaction but carry a significant risk of hydrolyzing the ester to a carboxylate.[14]
-
Milder Bases (K₂CO₃, Cs₂CO₃): Often provide the best balance of reactivity and functional group compatibility for ester-containing substrates.[10]
-
Fluoride Sources (KF, CsF): Can be effective, particularly in non-aqueous conditions, but may lead to slower reaction rates.[11][15]
-
-
The Solvent System (The Reaction Environment): The solvent must solubilize the organic substrates while enabling the action of the (typically inorganic) base. This has led to the widespread use of biphasic solvent systems.
-
Common Solvents: Ethers like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are frequently used.[10][16]
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water) is highly effective as it dissolves the inorganic base, facilitating its interaction with the boronic acid.[12][14]
-
Critical Consideration - Degassing: All solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen) before use. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive palladium black, arresting the catalytic cycle and causing reaction failure.[17]
-
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.
Materials and Equipment:
-
This compound
-
Aryl bromide partner
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
TLC plates and silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Establish Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[18]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[18]
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Data Presentation: Reaction Parameter Optimization
The following table provides starting points for optimizing the reaction based on the reactivity of the halide coupling partner.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Aryl Triflate |
| Boronic Acid (equiv) | 1.1 - 1.3 | 1.3 - 1.5 | 1.2 - 1.4 |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ + XPhos/SPhos | Pd(OAc)₂ + P(t-Bu)₃ |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | 2-4 mol% |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Base (equiv) | 2.0 - 3.0 | 2.5 - 3.5 | 2.0 - 3.0 |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | THF/H₂O (4:1) |
| Temperature (°C) | 80 - 100 | 100 - 110 | 70 - 90 |
Troubleshooting and Self-Validation
Even robust reactions can fail. A systematic approach to troubleshooting is essential for success.
Sources
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Application Note: High-Efficiency Glycoprotein Enrichment Using Boronic Acid-Based Probes
Introduction: The Critical Role of Glycosylation and the Power of Boronic Acid Affinity
Protein glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins, is a pivotal post-translational modification that dictates protein folding, stability, localization, and function. Glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and immune responses to signal transduction.[1][2] Consequently, aberrant glycosylation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making glycoproteins highly valuable biomarkers for diagnostics and targets for therapeutic development.[2]
However, the comprehensive analysis of glycoproteins from complex biological samples, such as plasma or cell lysates, is analytically challenging due to their often low abundance and the vast dynamic range of proteins present.[3][4] Effective enrichment strategies are therefore indispensable. Among the various methods, boronic acid affinity chromatography (BAC) has emerged as a powerful and versatile tool.[1][5] This technique leverages the unique and reversible covalent interaction between boronic acids and cis-1,2- or cis-1,3-diols present in the sugar moieties of glycoproteins.[1][2][6] This interaction forms stable five- or six-membered cyclic esters under alkaline conditions, which can be readily reversed by a shift to an acidic pH or by introducing a competitive binding agent.[2][7][8]
This application note provides a detailed, field-proven protocol for the selective enrichment of glycoproteins using boronic acid-functionalized probes, such as magnetic beads or chromatography resins. We will delve into the mechanistic principles, provide a step-by-step workflow, and offer insights into optimization and validation to ensure robust and reproducible results for downstream applications like mass spectrometry-based proteomics.
Principle of Boronic Acid-Based Enrichment
The core of this enrichment strategy lies in the pH-dependent equilibrium between a boronic acid and a cis-diol. Boronic acid exists in a trigonal planar form that is in equilibrium with a tetrahedral boronate anion.[6] Under alkaline conditions (typically pH > 8.5), the equilibrium shifts towards the tetrahedral boronate form, which is the active species that reacts with cis-diols on the glycan portion of glycoproteins to form a stable cyclic boronate ester.[6][9] Non-glycosylated proteins, which lack these diol structures, do not bind and are washed away. The captured glycoproteins can then be selectively eluted by lowering the pH, which hydrolyzes the ester bond, or by introducing a high concentration of a competing diol like sorbitol.[5][8]
This universal recognition of sugar structures makes boronic acid affinity a broadly applicable method, capable of capturing a wide range of glycoproteins, unlike methods such as lectin affinity which are specific to certain glycan motifs.[7]
Figure 1: pH-dependent reversible binding of glycoproteins to boronic acid probes.
Materials and Reagents
This protocol is optimized for boronic acid-functionalized magnetic beads but can be adapted for agarose resins.
| Reagent / Material | Supplier | Purpose | Recommended Concentration / Grade |
| Boronic Acid Magnetic Beads | Various | Glycoprotein Capture | e.g., 3-Aminophenylboronic acid (APBA) |
| Lysis Buffer | In-house prep | Sample Solubilization | RIPA, Urea-based, or similar |
| Binding/Wash Buffer | In-house prep | Promotes binding | 50 mM HEPES, 1 M NaCl, pH 8.5-9.0 |
| Elution Buffer 1 (Acidic) | In-house prep | Glycoprotein Elution | 100 mM Acetic Acid or 0.1% TFA, pH < 3.0 |
| Elution Buffer 2 (Competitive) | In-house prep | Alternative Elution | Binding Buffer + 200 mM Sorbitol |
| Protease Inhibitor Cocktail | Various | Prevent protein degradation | As per manufacturer's recommendation |
| Protein Assay Kit | Various | Protein Quantification | BCA or Bradford |
| Magnetic Separation Rack | Various | Bead separation | Sized for microcentrifuge tubes |
Expert Tip: The choice of lysis buffer is critical. For subsequent mass spectrometry, avoid detergents where possible or use MS-compatible ones. Urea-based buffers are excellent for denaturation but ensure the final urea concentration in the binding step is compatible with protein solubility and binding.
Detailed Step-by-Step Protocol
This protocol assumes a starting protein sample from cell lysate or plasma.
Part 1: Sample Preparation
-
Lysate Preparation: Lyse cells or tissue in a suitable lysis buffer containing protease inhibitors on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay. This is crucial for ensuring consistent loading across experiments.
-
Sample Dilution: Dilute the protein sample to a final concentration of 1-2 mg/mL using the Binding/Wash Buffer. A total of 1-5 mg of protein is a typical starting amount for analytical scale enrichment.
Part 2: Boronic Acid Bead Preparation
-
Bead Resuspension: Vortex the stock vial of boronic acid magnetic beads to ensure a homogenous suspension.
-
Aliquoting: Transfer the required amount of bead slurry (e.g., 50 µL for 1 mg of protein) to a new microcentrifuge tube. Causality Note: The bead-to-protein ratio is a key parameter for optimization; excess beads ensure high capture efficiency, while limiting beads can be used to enrich for higher abundance glycoproteins.
-
Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the storage buffer. Add 500 µL of Binding/Wash Buffer, vortex to resuspend, and repeat this wash step two more times. This removes storage preservatives and equilibrates the beads to the binding pH.
Part 3: Glycoprotein Binding
-
Incubation: After the final equilibration wash, remove the supernatant and add the diluted protein sample to the beads.
-
Binding Reaction: Incubate the bead-sample mixture on a rotator or shaker for 60-120 minutes at room temperature. Causality Note: The high salt concentration (1 M NaCl) in the Binding/Wash Buffer is critical for minimizing non-specific electrostatic interactions between proteins and the bead matrix.[10] The alkaline pH (8.5-9.0) is essential to deprotonate the boronic acid, enabling the formation of the covalent boronate ester with glycan cis-diols.[6][9]
Part 4: Washing (Removal of Non-specific Binders)
-
Initial Wash: Place the tube on the magnetic rack, allow the beads to pellet, and carefully aspirate the supernatant (this is the non-bound fraction).
-
Stringent Washing: Add 1 mL of Binding/Wash Buffer to the beads, vortex thoroughly, and incubate for 5 minutes. Pellet the beads and discard the supernatant. Repeat this wash step at least three times. Self-Validation: The final wash should have a protein concentration near baseline when measured by a sensitive assay, indicating successful removal of non-specifically bound proteins.
Part 5: Elution of Captured Glycoproteins
-
Elution: After the final wash, remove all residual buffer. Add 100-200 µL of Elution Buffer 1 (Acidic) to the beads.
-
Release: Vortex to resuspend the beads and incubate for 10-15 minutes with occasional agitation. The acidic pH protonates the boronate ester, causing its hydrolysis and the release of the bound glycoproteins.[7][8]
-
Collection: Place the tube on the magnetic rack and carefully transfer the supernatant, which contains the enriched glycoproteins, to a fresh, clean tube.
-
(Optional) Second Elution: To maximize recovery, a second elution can be performed by adding another aliquot of elution buffer to the beads and pooling it with the first eluate.
Figure 2: Experimental workflow for glycoprotein enrichment.
Validation and Quality Control
A protocol is only as good as its validation. To ensure the enrichment is specific and efficient, perform the following quality control steps:
-
SDS-PAGE Analysis: Analyze aliquots of the starting material (Total Lysate), the non-bound flow-through, the final wash, and the eluate. A successful enrichment will show a significant reduction in the complexity of the protein banding pattern in the eluate compared to the starting material, with distinct bands representing the enriched glycoproteins.
-
Western Blotting: Probe the fractions with antibodies against a known high-abundance non-glycoprotein (e.g., GAPDH, Albumin) and a known glycoprotein (e.g., Transferrin). The non-glycoprotein should be present in the total lysate and flow-through but absent from the eluate. Conversely, the glycoprotein should be depleted from the flow-through and concentrated in the eluate.
-
Mass Spectrometry: For the most comprehensive validation, analyze the eluate by LC-MS/MS. The vast majority of identified proteins should be known glycoproteins. Glycoproteomic software can be used to confirm the presence of glycosylation sites on the identified peptides.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Inefficient binding (incorrect pH) | Verify the pH of the Binding/Wash Buffer is between 8.5 and 9.0. |
| Insufficient bead capacity | Increase the amount of boronic acid beads used per mg of protein. | |
| Incomplete elution | Perform a second elution and pool the fractions. Try the alternative sorbitol elution buffer. | |
| High Contamination | Inefficient washing | Increase the number of wash steps from 3 to 5. Increase the salt concentration in the wash buffer. |
| (Non-glycoproteins in eluate) | Non-specific hydrophobic interactions | Add a low concentration of a non-ionic, MS-compatible detergent (e.g., 0.01% ProteaseMAX) to the wash buffer. |
| Binding pH too high | Some non-glycoproteins may interact at very high pH. Optimize by testing a range from pH 8.5 to 9.5. |
Conclusion
Boronic acid-based affinity enrichment is a robust, specific, and broadly applicable method for the isolation of glycoproteins from complex biological mixtures.[1][7] The success of the technique relies on the careful control of pH to modulate the reversible covalent interaction between the boronic acid probes and the cis-diol moieties of glycans. By following this detailed protocol and incorporating the recommended validation steps, researchers in basic science and drug development can confidently enrich for glycoproteins, enabling deeper insights into the glycoproteome and accelerating the discovery of novel biomarkers and therapeutic targets.
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Yang, L., Zhang, Q., Huang, Y., Lin, L., Schlüter, H., Wang, K., Zhang, C., Yang, P., & Yu, H. (2020). Boronic acid-functionalized mesoporous magnetic particles with a hydrophilic surface for the multimodal enrichment of glycopeptides for glycoproteomics. Analyst, 145(15), 5252-5259. [Link]
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Zhang, Y., et al. (2013). Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. Analytical Chemistry, 85(12), 5785-5792. [Link]
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Zhang, Y., et al. (2015). Fishing the PTM proteome with chemical approaches using functional solid phases. ResearchGate. [Link]
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Bergold, A., & Scouten, W. H. (1983). Boronic acids as ligands for affinity chromatography. PubMed. [Link]
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White, B. J., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18519-18527. [Link]
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White, B. J., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]
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Srivastava, A., et al. (2012). Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices. Enzyme and Microbial Technology, 51(6-7), 373-381. [Link]
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Chen, Y., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. [Link]
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- 8. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to Boronate Affinity Chromatography
This guide provides a comprehensive overview of the principles and practical application of boronate affinity chromatography (BAC), a powerful technique for the selective separation and enrichment of molecules containing cis-diol groups.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage BAC for the purification and analysis of key biomolecules such as glycoproteins, glycopeptides, ribonucleosides, and catecholamines.[1][2][3]
Introduction: The Specificity of Boronate Affinity
Boronate affinity chromatography is a unique mode of affinity chromatography that relies on the reversible covalent interaction between an immobilized boronic acid ligand and the cis-1,2- or 1,3-diol functionalities present in target molecules.[4][5] This interaction is highly specific and pH-dependent, providing a robust and versatile platform for the purification of a wide range of biologically significant compounds.[1][6] Unlike other affinity techniques that rely on biological macromolecules like antibodies or lectins, BAC utilizes a synthetic ligand, offering advantages in terms of stability, cost-effectiveness, and broad applicability.[1][7]
The primary applications of BAC include:
-
Glycoprotein and Glycopeptide Enrichment: Isolating glycoproteins from complex biological samples for proteomics and glycomics research.[1][3][8]
-
Analysis of Glycated Hemoglobin (HbA1c): A cornerstone in the clinical diagnosis and monitoring of diabetes mellitus.[1]
-
Purification of Ribonucleosides and Ribonucleotides: Essential for studies in genomics and metabolomics.[1][2]
The Underlying Chemistry: A pH-Mediated Interaction
The core principle of boronate affinity chromatography is the pH-controlled formation and dissociation of a cyclic ester between the boronic acid ligand and a cis-diol-containing analyte.[1]
-
Binding (High pH): At a pH above the pKa of the boronic acid (typically pH > 8), the boronic acid group on the stationary phase transitions from a trigonal planar state to a tetrahedral boronate anion.[1] This anionic form readily reacts with molecules containing cis-diol groups to form a stable, five- or six-membered cyclic ester, effectively capturing the target molecule on the column.[1][9]
-
Elution (Low pH): When the pH of the mobile phase is lowered (typically to acidic conditions), the equilibrium shifts, causing the cyclic ester to hydrolyze. The boronic acid reverts to its trigonal form, which has a very weak affinity for diols, leading to the release and elution of the captured analyte.[1]
Alternatively, elution can be achieved by introducing a competing cis-diol-containing molecule, such as sorbitol or mannitol, into the mobile phase at the binding pH.[1][9]
Caption: Mechanism of boronate affinity chromatography.
Experimental Design: Key Parameters and Considerations
The success of a boronate affinity chromatography experiment hinges on the careful optimization of several key parameters.
Stationary Phase Selection
The stationary phase consists of a solid support matrix to which a boronic acid ligand is covalently attached.[10]
-
Support Matrix: Common matrices include agarose, polyacrylamide, and polymethacrylate.[10][11] The choice of matrix depends on the required pressure tolerance, flow rate, and the scale of the purification. Agarose is widely used for low-pressure applications, while polymethacrylate supports are suitable for higher-pressure systems.[11][12]
-
Ligand: m-aminophenylboronic acid (m-APBA) is a commonly used ligand.[11][13] The density of the ligand on the support will influence the binding capacity of the column.
Mobile Phase Composition
The composition of the binding and elution buffers is critical for achieving optimal separation.
| Parameter | Binding Buffer | Elution Buffer | Rationale |
| pH | Typically > 8.0 (e.g., 8.5-9.5) | Typically < 6.5 (e.g., 4.0-6.0) or competitive elution at binding pH | The pH directly controls the formation and dissociation of the boronate-diol complex.[1][14] |
| Buffer System | HEPES, Morpholine, Ammonium Hydroxide | Acetate, Phosphate, Formic Acid, Acetic Acid | The buffer should have good buffering capacity at the desired pH and should not interfere with the binding interaction.[9][13] |
| Additives | Mg²⁺ (optional) | Sorbitol, Mannitol, or other competing diols | Mg²⁺ can sometimes enhance binding.[12] Competing diols provide an alternative elution strategy.[1] |
| Ionic Strength | Moderate (e.g., 0.1-0.2 M NaCl) | Dependent on elution strategy | Salt can help to minimize non-specific ionic interactions.[12] |
Managing Secondary Interactions
While the primary interaction is the covalent bond between the boronate and the cis-diol, secondary interactions can occur and impact the selectivity of the separation. These can include:
-
Hydrophobic interactions: Interactions between the aromatic ring of the phenylboronic acid and hydrophobic regions of the analyte.[15]
-
Ionic interactions: At high pH, the boronate is negatively charged, which can lead to ionic interactions with positively charged analytes.[2]
-
Hydrogen bonding: The hydroxyl groups on the boronic acid can participate in hydrogen bonding.[2]
These secondary interactions can be modulated by adjusting the ionic strength and pH of the mobile phase or by including organic modifiers in the buffer.[1]
Step-by-Step Protocols
The following protocols provide a general framework for performing boronate affinity chromatography. These should be optimized for the specific application.
Protocol 1: Column Packing and Equilibration
-
Resin Preparation: If the resin is supplied as a slurry, decant the storage solution and wash the resin with deionized water.[12]
-
Slurry Formation: Prepare a slurry of the resin in the binding buffer (typically 50% v/v).
-
Column Packing: Pour the slurry into the chromatography column in a single, continuous motion to avoid air bubbles. Allow the resin to settle, and then start the flow of binding buffer through the column to pack the bed.
-
Equilibration: Equilibrate the packed column by washing with at least 5-10 column volumes (CV) of binding buffer until the pH and conductivity of the eluate are the same as the binding buffer.
Protocol 2: Sample Preparation and Loading
-
Sample Buffer Exchange: Ensure the sample is in the binding buffer. This can be achieved through dialysis, buffer exchange chromatography, or dilution.
-
Sample Clarification: Centrifuge or filter the sample (0.22 or 0.45 µm filter) to remove any particulate matter that could clog the column.
-
Sample Loading: Apply the clarified sample to the equilibrated column at a controlled flow rate. The flow rate should be slow enough to allow for efficient binding of the target molecule to the resin.
Protocol 3: Washing and Elution
-
Washing: After loading the sample, wash the column with 5-10 CV of binding buffer to remove any unbound molecules. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution:
-
pH Elution: Apply the elution buffer (low pH) to the column. The target molecule will be released from the resin.
-
Competitive Elution: Apply the binding buffer containing a high concentration of a competing diol (e.g., 0.1-1 M sorbitol).
-
-
Fraction Collection: Collect the eluted fractions. Monitor the UV absorbance to identify the peak containing the purified target molecule.
Protocol 4: Column Regeneration and Storage
-
Regeneration: After elution, wash the column with several CVs of a high-salt buffer followed by deionized water.
-
Re-equilibration: If the column is to be used again immediately, re-equilibrate with the binding buffer.
-
Storage: For long-term storage, wash the column with deionized water and then with a solution containing an antimicrobial agent (e.g., 20% ethanol).[12] Store at 4°C.
Caption: General workflow for boronate affinity chromatography.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low binding of target molecule | Incorrect pH of binding buffer. | Verify the pH of the binding buffer is above the pKa of the boronic acid. |
| Sample not in the correct binding buffer. | Perform buffer exchange on the sample before loading. | |
| Target molecule does not contain a cis-diol. | Confirm the structure of the target molecule. | |
| Target molecule elutes in the wash | Flow rate during loading is too high. | Reduce the flow rate during sample application. |
| Binding capacity of the column is exceeded. | Use a larger column or reduce the amount of sample loaded. | |
| Poor recovery of target molecule | Elution buffer is not effective. | Decrease the pH of the elution buffer or increase the concentration of the competing diol. |
| Non-specific binding. | Increase the ionic strength of the buffers or add a non-ionic detergent. | |
| Broad elution peak | Elution conditions are too mild. | Use a steeper pH gradient or a higher concentration of the competing diol. |
| Column is not packed properly. | Repack the column. |
Conclusion
Boronate affinity chromatography is a versatile and powerful technique for the selective purification of cis-diol-containing molecules. By understanding the fundamental principles of the boronate-diol interaction and carefully optimizing the experimental parameters, researchers can achieve high-purity separation of a wide range of important biomolecules. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of BAC in various research and development settings.
References
-
Hermanson, G. T. (2013). Boronic Acids as Ligands for Affinity Chromatography. PubMed. [Link]
-
El-Agnaf, O. M., & Sarioglu, S. (2017). Back to BAC: Insights into Boronate Affinity Chromatography Interaction Mechanisms. Current Analytical Chemistry, 13(4), 276-285. [Link]
-
Bio-protocol. (n.d.). Boronate affinity chromatography. [Link]
-
Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. [Link]
-
Liu, Z., & He, H. (2015). Boronate Affinity Chromatography. In Encyclopedia of Analytical Chemistry (pp. 1-21). John Wiley & Sons, Ltd. [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]
-
Li, Y., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(9), 2283-2294. [Link]
-
Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1043, 2-10. [Link]
-
Wang, S., et al. (2020). Boronate affinity material-based sensors for recognition and detection of glycoproteins. Analyst, 145(15), 4936-4955. [Link]
-
Zhang, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20794-20810. [Link]
-
D'Alagni, M., et al. (2021). An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation. Molecules, 26(11), 3328. [Link]
-
Microbe Notes. (2022). Affinity Chromatography: Principle, Parts, Steps, Uses. [Link]
-
Science.gov. (n.d.). boronate affinity chromatography: Topics. [Link]
-
Stadlmann, J., et al. (2022). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry, 414, 6044-6052. [Link]
-
Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography. [Link]
-
ResearchGate. (n.d.). Boronate Affinity Chromatography. [Link]
-
Chromatography Forum. (2004). pH of Buffer in Affinity Chromatography. [Link]
-
ResearchGate. (n.d.). Boronate Affinity Chromatography. [Link]
-
Bio-Rad. (n.d.). Introduction to Affinity Chromatography. [Link]
-
Wikipedia. (n.d.). Affinity chromatography. [Link]
-
Bio-Rad. (n.d.). Affi-Gel® Boronate Gel. [Link]
-
Sepax Technologies, Inc. (2020). Sepax Monomix Boronate Affinity Resin User Manual. [Link]
Sources
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. researchgate.net [researchgate.net]
- 3. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
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- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Synthesis of Methyl 3-(4-boronobenzamido)propionate: A Detailed Laboratory Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the laboratory synthesis of Methyl 3-(4-boronobenzamido)propionate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying scientific rationale for each step to ensure a thorough understanding and successful execution of the synthesis.
Introduction and Significance
This compound is a bifunctional molecule incorporating a boronic acid moiety and a methyl ester. The boronic acid group is a versatile functional group in organic synthesis, most notably for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This makes the title compound a key intermediate for the synthesis of complex organic molecules, including pharmacologically active compounds. The amide linkage provides a stable connection between the boronic acid-containing aromatic ring and the propionate side chain, which can be further modified or may contribute to the biological activity of the final product.
The synthesis described herein involves the formation of an amide bond between 4-carboxyphenylboronic acid and methyl 3-aminopropionate hydrochloride. This transformation is a cornerstone of medicinal chemistry, and a robust and well-understood protocol is essential for obtaining the desired product in high purity and yield.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Mechanistic Insights: The EDC/HOBt Coupling
The formation of the amide bond is facilitated by the use of coupling reagents. In this protocol, we will employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt). This combination is widely used due to its high efficiency and the suppression of side reactions, particularly racemization in the case of chiral amines.
The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of 4-carboxyphenylboronic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This intermediate can be attacked by the nucleophilic HOBt to form an active HOBt ester. This step is crucial as the HOBt ester is more stable than the O-acylisourea and less prone to side reactions like the formation of an N-acylurea byproduct.
-
Nucleophilic Acyl Substitution: The amine (methyl 3-aminopropionate) then attacks the carbonyl carbon of the HOBt ester in a nucleophilic acyl substitution reaction.
-
Product Formation: This leads to the formation of the desired amide bond in this compound and the release of HOBt. The EDC is converted to a water-soluble urea derivative, which can be easily removed during the workup.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations to guide the researcher.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Carboxyphenylboronic acid | 165.93 | 1.0 | 166 mg | Ensure it is dry. |
| Methyl 3-aminopropionate hydrochloride | 139.58 | 1.1 | 154 mg | The hydrochloride salt is used for better stability and handling. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 | 230 mg | Store under inert gas and desiccated. |
| HOBt (1-Hydroxybenzotriazole) | 135.13 | 1.2 | 162 mg | Anhydrous is preferred. Can be explosive when dry, handle with care. |
| Triethylamine (TEA) | 101.19 | 2.5 | 0.35 mL | Freshly distilled is recommended to neutralize the hydrochloride salt and activate the coupling. |
| Anhydrous Dimethylformamide (DMF) | - | - | 10 mL | Use a dry, high-purity solvent. |
| Ethyl acetate (EtOAc) | - | - | ~100 mL | For extraction. |
| 1 M Hydrochloric acid (HCl) | - | - | ~50 mL | For washing. |
| Saturated sodium bicarbonate (NaHCO3) | - | - | ~50 mL | For washing. |
| Brine (saturated NaCl solution) | - | - | ~50 mL | For washing. |
| Anhydrous magnesium sulfate (MgSO4) | - | - | - | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (166 mg, 1.0 mmol), methyl 3-aminopropionate hydrochloride (154 mg, 1.1 mmol), and HOBt (162 mg, 1.2 mmol).
-
Add anhydrous DMF (10 mL) to dissolve the solids. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Base and Coupling Reagent:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (0.35 mL, 2.5 mmol) to the stirred solution. The TEA neutralizes the hydrochloride salt of the amine, liberating the free amine required for the reaction.
-
After 5 minutes, add EDC (230 mg, 1.2 mmol) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO3 solution (2 x 25 mL), and brine (1 x 50 mL). The acidic wash removes unreacted amine and TEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a solid or a viscous oil. Purification can be achieved by recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization is typically a mixture of a good solvent (e.g., ethyl acetate or methanol) and a poor solvent (e.g., hexanes or diethyl ether). Dissolve the crude product in a minimal amount of the hot good solvent and slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent can be adjusted based on TLC analysis.
-
-
Characterization:
-
The purified product should be a white to off-white solid.
-
CAS Number: 957034-76-3
-
Molecular Formula: C₁₁H₁₄BNO₅
-
Molecular Weight: 251.04 g/mol
-
Expected Characterization Data: While specific experimental data is not widely published, the structure can be confirmed by standard analytical techniques.
-
¹H NMR: Expect signals for the aromatic protons, the two methylene groups of the propionate chain, the methyl ester protons, the amide N-H proton, and the boronic acid -OH protons (which may be broad or exchange with D₂O).
-
¹³C NMR: Expect signals for the aromatic carbons, the two carbonyl carbons (amide and ester), the two methylene carbons, and the methyl ester carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
-
Melting Point: A sharp melting point range will indicate the purity of the compound.
-
-
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
EDC and HOBt are potential sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.
-
DMF is a potential reproductive toxin. Avoid skin contact and inhalation.
-
Boronic acids can be irritants. Handle with care.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles of the EDC/HOBt coupling reaction and adhering to the step-by-step procedure, researchers can confidently prepare this valuable compound for their research endeavors in drug discovery and organic synthesis. The successful synthesis and characterization of this molecule will provide a versatile building block for the creation of novel and complex chemical entities.
References
-
Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
EDC/HOBt Coupling Mechanism: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Safety in the Laboratory: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Application Notes and Protocols for the Selective Capture of cis-Diol Compounds Using Boronic Acids
Introduction: The Unique Chemistry of Boronic Acid-Diol Interactions
Boronic acids have emerged as indispensable tools in bioseparation and sensing due to their remarkable ability to form reversible covalent bonds with cis-diol-containing compounds.[1] This unique interaction forms the basis of boronate affinity chromatography, a powerful technique for the selective capture and purification of a wide range of biologically significant molecules, including glycoproteins, ribonucleosides, and catechols.[2][3]
The binding mechanism is elegantly simple yet exquisitely sensitive to environmental conditions, particularly pH. In its trigonal planar form, a boronic acid has a vacant p-orbital. In aqueous solutions at a pH at or above the pKa of the boronic acid, it accepts a hydroxyl group to form a more stable, negatively charged tetrahedral boronate ion.[1] This tetrahedral intermediate readily reacts with a cis-diol to form a stable five- or six-membered cyclic ester, effectively "capturing" the diol-containing molecule.[3] This binding is reversible; lowering the pH below the pKa of the boronic acid shifts the equilibrium back towards the trigonal form, leading to the hydrolysis of the cyclic ester and the release of the captured compound.[3] This pH-dependent capture and release mechanism is the cornerstone of boronate affinity-based applications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical protocols for utilizing boronic acids for the selective capture of cis-diol compounds.
Key Considerations for Successful cis-Diol Capture
The efficiency and selectivity of boronic acid-based capture are influenced by several key factors:
-
pH: As the central mediator of the interaction, pH control is critical. Optimal binding typically occurs at a pH above the pKa of the boronic acid, where the tetrahedral boronate ion is the predominant species.[4] Elution is then achieved by lowering the pH.
-
Boronic Acid pKa: The pKa of the boronic acid dictates the optimal binding pH. Boronic acids with lower pKa values can bind to diols at or near physiological pH, which is advantageous when working with sensitive biological samples.[5]
-
Diol Structure: The geometry and pKa of the cis-diol also influence binding affinity. Diols with a constrained cis-conformation, such as those in the furanose form of sugars, generally exhibit stronger binding.[4]
-
Buffer Composition: The choice of buffer is important. Amine-containing buffers can sometimes interfere with the boronic acid-diol interaction.[6] The presence of certain ions, like magnesium, may enhance binding in some cases.
Experimental Protocols
This section provides detailed, step-by-step protocols for common applications of boronic acids in cis-diol capture.
Protocol 1: Glycoprotein Enrichment using Boronic Acid Functionalized Magnetic Nanoparticles
This protocol describes the selective enrichment of glycoproteins from a complex biological sample using commercially available or custom-synthesized boronic acid-functionalized magnetic nanoparticles.[7][8][9]
Workflow for Glycoprotein Enrichment
Caption: Workflow for glycoprotein enrichment using boronic acid magnetic beads.
Materials:
-
Boronic acid-functionalized magnetic nanoparticles (e.g., 3-aminophenylboronic acid-functionalized)
-
Binding Buffer: 50 mM ammonium acetate, 50 mM magnesium chloride, pH 8.1[6] (alternatively, 50 mM phosphate buffer, pH 8.5)
-
Washing Buffer: Same as Binding Buffer
-
Elution Buffer 1 (Acidic): 0.1 M glycine-HCl, pH 2.5
-
Elution Buffer 2 (Competitive): Binding Buffer containing 100 mM sorbitol[10][11]
-
Protein sample (e.g., cell lysate, serum)
-
Magnetic rack
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation:
-
Resuspend the boronic acid magnetic nanoparticles in their storage buffer.
-
Transfer a desired amount of the bead slurry to a clean microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads. Carefully remove and discard the supernatant.
-
Wash the beads twice with the Binding Buffer. After the final wash, resuspend the beads in Binding Buffer to their original concentration.
-
-
Sample Binding:
-
Dilute the protein sample at least 1:1 with the Binding Buffer.
-
Add the diluted protein sample to the equilibrated beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.
-
-
Washing:
-
Place the tube on the magnetic rack to pellet the beads. Discard the supernatant, which contains unbound proteins.
-
Wash the beads three times with 1 mL of Binding Buffer. For each wash, resuspend the beads, place them on the magnetic rack, and discard the supernatant.
-
-
Elution:
-
Acidic Elution: Add 100-200 µL of Elution Buffer 1 to the beads. Vortex briefly and incubate for 5-10 minutes at room temperature. Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted glycoproteins. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Competitive Elution: Add 100-200 µL of Elution Buffer 2 to the beads. Vortex briefly and incubate for 15-30 minutes at room temperature. Place the tube on the magnetic rack and collect the supernatant containing the eluted glycoproteins.
-
-
Downstream Analysis: The eluted glycoproteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Synthesis of 3-Aminophenylboronic Acid (APBA) Immobilized on Agarose Beads
This protocol provides a method for the in-house preparation of a boronate affinity matrix.[12][13]
Materials:
-
6% beaded agarose
-
Acetone
-
Sodium hydroxide (NaOH)
-
2,4,6-Trichloro-s-triazine (TsT)
-
3-Aminophenylboronic acid (APBA)
-
Phosphate buffer (0.05 M, pH 7.2)
-
Deionized water (DIW)
-
Shaker bath
Procedure:
-
Agarose Activation:
-
Wash the 6% beaded agarose with DIW to remove any preservatives.
-
Suspend the agarose beads in a 50% acetone solution containing 0.66 M NaOH. Allow the beads to equilibrate for at least 5 minutes.
-
Prepare a saturated solution of TsT in acetone.
-
Add the TsT solution to the agarose slurry. The amount of TsT can be varied to control the degree of activation.
-
Incubate the mixture in a shaker bath at 40°C for 1 hour.
-
-
Ligand Coupling:
-
Prepare a solution of APBA in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
After the activation step, wash the agarose beads extensively with DIW to remove unreacted TsT and NaOH.
-
Add the APBA solution to the activated agarose beads.
-
Incubate the mixture at room temperature with gentle shaking for several hours to overnight to allow for the coupling reaction to proceed.
-
-
Washing and Storage:
-
Wash the APBA-agarose beads with one bed volume of 0.5 N NaOH.
-
Wash extensively with DIW until the pH of the wash is neutral.
-
Finally, wash the beads with three bed volumes of 0.05 M phosphate buffer, pH 7.2, containing a preservative (e.g., 0.02% sodium azide).
-
Store the prepared boronate affinity resin at 4°C.
-
Protocol 3: Determination of Boronic Acid-Diol Binding Constants using the Alizarin Red S (ARS) Competitive Binding Assay
This protocol details a fluorescence-based assay to quantify the binding affinity between a boronic acid and a diol of interest.[4][14][15] The assay relies on the displacement of the fluorescent dye Alizarin Red S (ARS) from its complex with the boronic acid by the competing diol.
Mechanism of the Alizarin Red S (ARS) Assay
Sources
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Application Notes & Protocols: Methyl 3-(4-boronobenzamido)propionate for Targeted Drug Delivery
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the application of Methyl 3-(4-boronobenzamido)propionate, a phenylboronic acid (PBA) derivative, in the development of targeted drug delivery systems (TDDS). We delve into the foundational principles of PBA-mediated targeting of sialic acid residues overexpressed on cancerous cells, offering a scientific rationale for its use in oncology. The protocols herein are designed to be self-validating, guiding researchers from the synthesis and characterization of PBA-functionalized nanoparticles to their rigorous in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage boronic acid chemistry for creating advanced, stimulus-responsive therapeutic platforms.
Introduction: The Rationale for Phenylboronic Acid in Targeted Therapy
The quest for "magic bullets" in cancer therapy—agents that selectively target tumor cells while sparing healthy tissue—has driven the evolution of modern drug delivery.[1] Phenylboronic acid (PBA) and its derivatives have emerged as exceptionally promising targeting moieties due to their unique ability to form reversible covalent bonds with cis-diol-containing molecules.[2][3] This chemical property is particularly relevant in oncology because many cancer cells overexpress cell-surface glycans terminating in sialic acid (SA).[1][4]
This compound is a functionalized PBA derivative designed for bioconjugation. Its core utility lies in the boronic acid group [-B(OH)₂], which can selectively and reversibly bind to the cis-diol groups present in sialic acids.[2] This interaction is notably pH-dependent, exhibiting stronger binding in the slightly acidic microenvironment of tumors (pH ~6.5-6.8) compared to the physiological pH of healthy tissues (pH 7.4).[5][6][7] This inherent stimulus-responsiveness provides an additional layer of targeting specificity, reducing off-target effects and enhancing therapeutic efficacy.[1]
This document serves as a practical guide to harnessing these properties, detailing the necessary protocols to integrate this targeting ligand into a nanocarrier system for preclinical evaluation.
Chemical Profile: this compound
| Property | Value | Source |
| IUPAC Name | Methyl 3-(4-boronobenzamido)propanoate | - |
| CAS Number | 957034-76-3 | [8] |
| Molecular Formula | C₁₁H₁₄BNO₅ | [9] |
| Molecular Weight | 251.05 g/mol | [9] |
| Structure | A phenyl ring with a boronic acid group at position 4 and a benzamide linker connected to a methyl propionate tail. | - |
Note: The 3-borono isomer (CAS 957034-72-9) is also commercially available and functions via the same principles.[9][10][11]
The Targeting Mechanism: A pH-Dependent Interaction
The primary mechanism of action involves the formation of a five- or six-membered cyclic boronate ester between the boronic acid group of the ligand and the C8-C9 glycerol tail of sialic acid. This is a reversible covalent interaction, the stability of which is governed by the surrounding pH.
Causality: The boronic acid moiety exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is more favorable for forming stable esters with diols. In the acidic tumor microenvironment, the equilibrium shifts to favor the tetrahedral state, thereby strengthening the bond with sialic acid on cancer cells and promoting nanoparticle accumulation at the tumor site.[5][12] This enhanced binding at lower pH is a critical design feature that minimizes interaction with healthy cells.[6]
Caption: PBA-Sialic Acid targeting mechanism.
Protocol I: Formulation of PBA-Functionalized Nanoparticles
This protocol details the surface functionalization of pre-formed, drug-loaded polymeric nanoparticles with this compound. We use poly(lactic-co-glycolic acid) (PLGA) as an example core material due to its biocompatibility and biodegradability. The protocol employs EDC/NHS chemistry to form a stable amide bond.
Materials & Reagents
-
PLGA-PEG-NH₂ copolymer
-
Chemotherapeutic drug (e.g., Doxorubicin)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3.5 kDa)
Step-by-Step Methodology
Step 1: Preparation of Drug-Loaded PLGA-PEG-NH₂ Nanoparticles
-
Rationale: The nanoprecipitation method is a simple and reproducible technique for forming polymeric nanoparticles. The PEG-NH₂ component provides a hydrophilic corona to prevent opsonization and a reactive amine group for subsequent conjugation.
-
Dissolve 50 mg of PLGA-PEG-NH₂ and 5 mg of Doxorubicin in 2 mL of a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Add the organic phase dropwise into 20 mL of deionized water under moderate magnetic stirring.
-
Allow the nanoparticles to form and the solvent to evaporate by stirring overnight in a fume hood.
-
Purify the nanoparticles by centrifugation (e.g., 15,000 x g, 20 min) and wash twice with deionized water to remove unloaded drug.
Step 2: Ligand Preparation (Hydrolysis of Methyl Ester)
-
Rationale: To conjugate the PBA ligand to the amine-functionalized nanoparticle via EDC/NHS chemistry, its methyl ester must first be hydrolyzed to a carboxylic acid.
-
Dissolve 10 mg of this compound in a 1:1 mixture of methanol and 1M NaOH.
-
Stir the solution at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Acidify the solution to pH ~3-4 with 1M HCl to precipitate the product, 3-(4-boronobenzamido)propanoic acid.
-
Filter, wash with cold water, and dry the product under vacuum.
Step 3: Conjugation of PBA Ligand to Nanoparticles
-
Rationale: EDC and NHS activate the carboxylic acid of the PBA ligand to form a semi-stable NHS ester, which then reacts efficiently with the primary amines on the nanoparticle surface to form a stable amide bond.
-
Disperse the purified, drug-loaded nanoparticles from Step 1 in 10 mL of PBS (pH 7.4).
-
In a separate tube, dissolve a 5-molar excess of the hydrolyzed PBA ligand (from Step 2), a 10-molar excess of EDC, and a 10-molar excess of NHS (relative to surface amine groups) in 1 mL of DMSO. Incubate for 30 minutes at room temperature to activate the carboxyl group.
-
Add the activated ligand solution dropwise to the nanoparticle dispersion under gentle stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
Step 4: Purification of PBA-Functionalized Nanoparticles
-
Rationale: It is critical to remove unreacted reagents and byproducts to prevent toxicity and ensure that subsequent in vitro effects are solely due to the conjugated nanoparticles.
-
Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove EDC, NHS, and unconjugated ligand.[13]
-
Collect the purified PBA-functionalized nanoparticles and store them at 4°C.
Caption: Workflow for PBA-nanoparticle formulation.
Protocol II: Physicochemical Characterization
This protocol outlines the essential characterization steps to validate the synthesis from Protocol I.
| Parameter | Method | Rationale & Expected Outcome |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Rationale: Size influences biodistribution and tumor accumulation via the EPR effect. PDI indicates size uniformity.[14] Expected Outcome: Monodisperse population (PDI < 0.2) with a size typically between 100-200 nm. A slight increase in size is expected after ligand conjugation. |
| Surface Charge | Zeta Potential Measurement | Rationale: Indicates colloidal stability and influences interaction with cell membranes.[15] Expected Outcome: A negative zeta potential is typical for PLGA-PEG particles. A change in zeta potential post-conjugation can provide indirect evidence of successful surface modification. |
| Morphology | Transmission Electron Microscopy (TEM) | Rationale: Provides direct visualization of nanoparticle shape and size distribution.[15] Expected Outcome: Spherical, well-dispersed nanoparticles consistent with DLS measurements. |
| Conjugation Efficiency | Alizarin Red S (ARS) Assay | Rationale: ARS is a dye that specifically complexes with boronic acids, providing a quantitative measure of available PBA groups on the nanoparticle surface.[16] Procedure: Incubate a known amount of nanoparticles with ARS solution and measure the change in absorbance to quantify bound PBA. |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectroscopy or HPLC | Rationale: Quantifies the amount of therapeutic agent successfully encapsulated.[13] Procedure: Lyse a known amount of nanoparticles to release the drug. Measure the drug concentration and calculate using the formulas: EE (%) = (Mass of Loaded Drug / Mass of Initial Drug) x 100 . DLC (%) = (Mass of Loaded Drug / Total Mass of Nanoparticle) x 100 . |
Protocol III: In Vitro Evaluation of Targeting Efficacy
This protocol uses cell-based assays to confirm that the PBA-functionalized nanoparticles selectively target and affect cancer cells that overexpress sialic acid.
Cell Lines & Culture
-
Target Cells: A cell line known to overexpress sialic acid (e.g., B16F10 melanoma, HepG2 hepatocellular carcinoma).[13][17]
-
Control Cells: A normal cell line with low sialic acid expression (e.g., NIH/3T3 fibroblasts).
-
Culture cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C and 5% CO₂.
Cellular Uptake Analysis
-
Rationale: To visually and quantitatively confirm that PBA-functionalized nanoparticles are internalized by target cells more efficiently than non-targeted nanoparticles. This is often achieved by encapsulating a fluorescent dye or using a fluorescently-tagged drug.
-
Seed target and control cells in glass-bottom dishes (for microscopy) or 12-well plates (for flow cytometry) and allow them to adhere overnight.
-
Prepare the following treatment groups:
-
A: Untreated cells
-
B: Non-targeted (NH₂) nanoparticles
-
C: PBA-targeted nanoparticles
-
D: Competition group: Pre-incubate target cells with a high concentration of free 3-aminophenylboronic acid for 1 hour, then add PBA-targeted nanoparticles.[17]
-
-
Incubate the cells with the nanoparticle formulations (at an equivalent fluorescent drug concentration) for 2-4 hours.
-
For Microscopy: Wash cells three times with cold PBS, fix with 4% paraformaldehyde, stain nuclei with DAPI, and visualize using a confocal fluorescence microscope.
-
For Flow Cytometry: Wash cells three times with cold PBS, detach with trypsin, and analyze the intracellular fluorescence intensity using a flow cytometer.
-
Expected Outcome: Fluorescence intensity will be significantly higher in target cells treated with PBA-nanoparticles (Group C) compared to all other groups. The competition group (Group D) should show reduced fluorescence, confirming that uptake is mediated by the PBA-sialic acid interaction.[17]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Rationale: To determine if the enhanced cellular uptake of the targeted nanoparticles translates into greater cancer cell-killing efficacy.[13]
-
Seed both target and control cells in 96-well plates (5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of: (i) free drug, (ii) non-targeted nanoparticles, and (iii) PBA-targeted nanoparticles. Include untreated wells as a control.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium, add DMSO to dissolve the formazan crystals, and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to untreated controls and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each formulation.
-
Expected Outcome: The PBA-targeted nanoparticles should exhibit a significantly lower IC₅₀ value in the target cancer cell line compared to the non-targeted nanoparticles and the free drug, indicating superior, targeted cytotoxicity. A much higher IC₅₀ should be observed in the normal cell line for the targeted formulation.[13]
Caption: Workflow for in vitro evaluation.
Outlook: Transition to In Vivo Models
Positive and validated in vitro results are a prerequisite for advancing to preclinical animal models.[18] The overarching goal of in vivo studies is to assess the biodistribution, tumor accumulation, therapeutic efficacy, and systemic toxicity of the PBA-targeted drug delivery system.[19] Typically, this involves using immunodeficient mice bearing subcutaneous or orthotopic xenografts of the target human cancer cell line.[20] Key endpoints include monitoring tumor volume over time, analyzing nanoparticle accumulation in the tumor and other organs, and assessing overall animal health.[21] While detailed protocols are beyond the scope of this document, the in vitro validation steps described herein provide the foundational data necessary to justify and design meaningful animal studies.
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Application Notes & Protocols: Boronic Acid-Based Sensors for Glycoprotein Detection
Introduction: The Rising Significance of Glycan Analysis
Glycoproteins, proteins adorned with complex carbohydrate structures (glycans), are fundamental to a vast array of biological processes, from cell-cell recognition and immune responses to host-pathogen interactions.[1][2] Aberrant glycosylation is a hallmark of numerous diseases, including cancer, making glycoproteins critical biomarkers for diagnostics, prognostics, and therapeutic development.[3][4] For instance, specific sialylated glycans like sialyl Lewis X are overexpressed on the surface of tumor cells and are closely correlated with cancer development.[4] Consequently, the development of robust and sensitive methods for glycoprotein detection is of paramount importance in biomedical research and clinical diagnostics.
Traditional methods for glycoprotein analysis, such as lectin arrays and mass spectrometry, while powerful, often involve complex, time-consuming, and expensive workflows. Boronic acid-based sensors have emerged as a compelling alternative, offering a versatile and efficient platform for the detection and quantification of glycoproteins.[1][3][5] These synthetic receptors leverage the unique ability of boronic acids to form reversible covalent bonds with the cis-1,2- and cis-1,3-diol moieties present in the saccharide units of glycoproteins.[3][4][6] This interaction can be engineered to produce a measurable optical or electrochemical signal, forming the basis of a powerful sensing system.[3][7]
This guide provides an in-depth exploration of boronic acid-based sensors for glycoprotein detection, covering the fundamental chemical principles, a comparative overview of different sensor modalities, and detailed, field-proven protocols for their application.
Fundamental Principles: The Boronic Acid-Diol Interaction
The core of this sensing technology lies in the reversible covalent interaction between a boronic acid and a diol. As first detailed by Lorand and Edwards, boronic acids (R-B(OH)₂) exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state in aqueous solutions.[3][4] It is the sp³ hybridized form that is active in binding diols. The binding of a cis-diol, prevalent in the sugar residues of glycoproteins, to the boronic acid forms a stable five- or six-membered cyclic boronate ester.[1][3][4] This binding event is pH-dependent and reversible, allowing for dynamic measurements.[1]
The key to designing a functional sensor is to couple this binding event to a signal transducer. This is often achieved by attaching the boronic acid moiety to a reporter molecule, such as a fluorophore. The binding of the glycoprotein can induce changes in the electronic properties of the reporter, leading to a detectable change in fluorescence, color, or electrochemical potential.[3][8]
Caption: Glycoprotein detection workflow.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the boronic acid-functionalized fluorescent probe in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a 1 mg/mL stock solution of the model glycoprotein in PBS (pH 7.4).
-
-
Preparation of Working Solutions:
-
Dilute the fluorescent probe stock solution to a final working concentration (typically 1-10 µM) in PBS (pH 7.4). The optimal concentration should be determined empirically.
-
Perform a serial dilution of the glycoprotein stock solution in PBS (pH 7.4) to obtain a range of concentrations for generating a calibration curve (e.g., 0-100 µg/mL).
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add a fixed volume of the fluorescent probe working solution (e.g., 50 µL).
-
Add an equal volume (e.g., 50 µL) of each glycoprotein dilution to the respective wells. Include a blank control with PBS only.
-
Mix the contents of the wells gently by pipetting.
-
Incubate the microplate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the binding equilibrium to be reached. [9]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the specific fluorophore used.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence intensity of the blank control (probe only) from the fluorescence intensity of all other wells.
-
Calibration Curve: Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence in the presence of glycoprotein and F₀ is the fluorescence of the probe alone) as a function of the glycoprotein concentration.
-
Quantification: Determine the concentration of unknown samples by interpolating their fluorescence intensity values on the calibration curve.
Troubleshooting and Expert Considerations
-
pH Sensitivity: The boronic acid-diol interaction is highly pH-dependent. Ensure that the pH of the buffer is maintained consistently throughout the experiment, typically around physiological pH (7.4), where the affinity is often optimal. [10]* Interfering Substances: Small molecules with cis-diol structures (e.g., glucose, fructose) can compete with glycoproteins for binding to the boronic acid sensor. If the sample matrix contains high concentrations of such molecules, a purification step may be necessary.
-
Sensor Specificity: While boronic acids bind to a wide range of saccharides, the design of the sensor can be tailored to enhance selectivity for specific glycans or glycoproteins. For instance, the use of two boronic acid moieties in a specific spatial arrangement can improve selectivity for glucose. [6]* Fluorescence Quenching/Enhancement: The direction of the fluorescence change (quenching or enhancement) depends on the specific design of the sensor and the signaling mechanism involved. [3][11]It is crucial to understand the expected response of the chosen probe.
Conclusion and Future Perspectives
Boronic acid-based sensors represent a powerful and versatile tool for glycoprotein detection, with applications ranging from basic research to clinical diagnostics. Their ease of use, high sensitivity, and adaptability make them an attractive alternative to traditional methods. Future developments in this field are likely to focus on the design of sensors with enhanced selectivity for specific glycan structures, the development of multiplexed sensor arrays for high-throughput glycoprofiling, and the integration of these sensors into point-of-care diagnostic devices. [12][13]
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- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Application Note: Oriented Immobilization of Glycoproteins using Methyl 3-(4-boronobenzamido)propionate for Advanced Biosensor and Drug Discovery Applications
Introduction: The Critical Role of Oriented Glycoprotein Immobilization
Glycoproteins, with their complex carbohydrate moieties, are at the heart of numerous biological processes, including cell-cell recognition, immune responses, and signal transduction. Their correct presentation on biological and artificial surfaces is paramount for studying these interactions and for the development of novel diagnostics and therapeutics. Traditional immobilization techniques often result in random orientations, which can obscure the glycan binding sites and denature the protein, leading to a significant loss of biological activity.
This application note details a robust and efficient method for the oriented immobilization of glycoproteins onto various substrates using Methyl 3-(4-boronobenzamido)propionate , an amine-reactive boronic acid linker. This approach leverages the specific and reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in the carbohydrate chains of glycoproteins.[1][2] This ensures that the glycoproteins are captured and oriented with their glycan structures facing outwards, mimicking their natural presentation on the cell surface and preserving their biological function. This method is broadly applicable to researchers in drug development, diagnostics, and fundamental biological sciences who require high-fidelity, functionalized surfaces for their studies.
The Chemistry of Specificity: Boronic Acid-Diol Interaction
The cornerstone of this immobilization strategy is the formation of a stable, yet reversible, boronate ester linkage between the boronic acid group of the linker and the cis-1,2- or -1,3-diol functionalities within the glycoprotein's carbohydrate chains.[1][2] This reaction is highly specific for these diol configurations, which are abundant in the glycan structures of many glycoproteins.
The reaction is pH-dependent, with optimal binding typically occurring under slightly alkaline conditions (pH 8.0-9.0), which facilitates the formation of the tetrahedral boronate species that readily reacts with the diols.[2] The resulting five- or six-membered cyclic boronate esters are stable under these conditions, effectively anchoring the glycoprotein to the surface.[1][2] A key advantage of this chemistry is its reversibility; the boronate ester bond can be dissociated by lowering the pH to acidic conditions (pH < 5), allowing for the potential regeneration of the surface.
Figure 1: Workflow for Oriented Glycoprotein Immobilization. This diagram illustrates the two-step process: first, the covalent attachment of the amine-reactive boronic acid linker to an amine-functionalized surface, followed by the specific capture of the glycoprotein via boronate ester formation with its carbohydrate chains.
Materials and Methods
Key Reagents and Equipment
| Reagent/Equipment | Supplier | Purpose |
| This compound | Smolecule (for 3-isomer) or custom synthesis | Amine-reactive boronic acid linker |
| Amine-functionalized substrates (e.g., glass slides, gold surfaces, magnetic beads) | Various | Solid support for immobilization |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Sigma-Aldrich | Amine coupling agent |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | Amine coupling agent |
| Glycoprotein of interest | Various | Molecule to be immobilized |
| Buffers: MES, PBS, Borate | Various | pH control for reactions |
| Ethanolamine or Tris buffer | Sigma-Aldrich | Blocking unreacted sites |
| Surface characterization instruments (e.g., XPS, contact angle goniometer, AFM) | Various | To verify surface modification |
| Glycoprotein detection assay (e.g., ELISA, SPR, QCM) | Various | To quantify immobilization |
Protocol 1: Surface Functionalization with this compound
This protocol describes the covalent attachment of the boronic acid linker to an amine-functionalized surface.
-
Surface Preparation: Clean the amine-functionalized substrate according to the manufacturer's instructions. For example, glass slides can be cleaned by sonication in ethanol and water, followed by drying under a stream of nitrogen.
-
Linker Activation: Prepare a 10 mM solution of this compound in a suitable organic solvent like anhydrous Dimethylformamide (DMF).
-
Amine Coupling Reaction:
-
Prepare a solution of 50 mM EDC and 25 mM NHS in 0.1 M MES buffer, pH 6.0.
-
Immerse the amine-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups on the linker.
-
Immediately after activation, immerse the substrate in the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Rinse the substrate thoroughly with DMF to remove unreacted linker.
-
Wash with ethanol and then deionized water.
-
Dry the functionalized surface under a stream of nitrogen.
-
-
Characterization (Optional but Recommended):
-
Verify the successful attachment of the boronic acid linker using surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) should show the presence of boron and nitrogen signals. Water contact angle measurements should indicate a change in surface hydrophobicity.
-
Protocol 2: Oriented Immobilization of Glycoproteins
This protocol details the capture of the glycoprotein onto the boronic acid-functionalized surface.
-
Glycoprotein Preparation: Prepare a solution of the glycoprotein of interest in a binding buffer of slightly alkaline pH (e.g., 50 mM borate buffer, pH 8.5). The optimal concentration will depend on the specific glycoprotein and should be determined empirically, but a starting concentration of 0.1-1 mg/mL is recommended.
-
Immobilization:
-
Immerse the boronic acid-functionalized substrate in the glycoprotein solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation. To minimize non-specific binding, this step can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Washing:
-
Gently wash the substrate with the binding buffer to remove unbound glycoprotein.
-
Perform a more stringent wash with a high-salt buffer (e.g., PBS with 0.5 M NaCl) to remove non-specifically bound proteins.
-
Finally, rinse with deionized water.
-
-
Blocking (Optional):
-
To block any remaining reactive sites and minimize non-specific adsorption in subsequent assays, immerse the substrate in a blocking buffer (e.g., 1 M ethanolamine, pH 8.5 or 1% BSA in PBS) for 30-60 minutes at room temperature.
-
Wash thoroughly with PBS and deionized water.
-
-
Storage: Store the glycoprotein-immobilized surface in a suitable buffer at 4°C until use.
Figure 2: Detailed Experimental Workflow. This flowchart provides a step-by-step guide for the surface functionalization and subsequent glycoprotein immobilization.
Characterization of Immobilized Glycoproteins
Successful immobilization should be confirmed both qualitatively and quantitatively.
| Technique | Principle | Information Gained |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A specific primary antibody binds to the immobilized glycoprotein, followed by a labeled secondary antibody for detection. | Confirms the presence and accessibility of the immobilized glycoprotein's epitopes. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the sensor surface upon binding of molecules. | Provides real-time kinetics of glycoprotein immobilization and subsequent binding interactions. |
| Quartz Crystal Microbalance (QCM) | Measures changes in the resonance frequency of a quartz crystal upon mass loading. | Quantifies the mass of immobilized glycoprotein per unit area. |
| Atomic Force Microscopy (AFM) | Scans the surface with a sharp tip to generate a topographical image. | Visualizes the morphology of the surface and the distribution of immobilized glycoproteins. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Immobilization Efficiency | - Incomplete surface functionalization.- Suboptimal pH for boronate ester formation.- Low glycoprotein concentration. | - Verify linker attachment with surface characterization techniques.- Optimize the pH of the binding buffer (typically 8.0-9.0).- Increase the glycoprotein concentration or incubation time. |
| High Non-Specific Binding | - Insufficient washing.- Hydrophobic or electrostatic interactions between the protein and the surface. | - Increase the stringency of the washing steps (e.g., higher salt concentration, addition of a mild detergent like Tween-20).- Include a blocking step with BSA or ethanolamine.- Consider using a mixed monolayer with an anti-fouling component (e.g., polyethylene glycol) on the surface. |
| Loss of Biological Activity | - Glycoprotein denaturation during immobilization.- Steric hindrance of the active site. | - Perform immobilization at a lower temperature (4°C).- Ensure the pH of the buffers is within the stability range of the glycoprotein.- This method is designed to be oriented, but if issues persist, consider a different linker with a longer spacer arm. |
| Inconsistent Results | - Variability in surface preparation.- Inconsistent reagent concentrations. | - Standardize the surface cleaning and functionalization protocol.- Prepare fresh solutions of EDC/NHS and other critical reagents for each experiment. |
Conclusion and Future Perspectives
The use of this compound provides a powerful and versatile method for the oriented immobilization of glycoproteins. This approach offers significant advantages over random immobilization techniques by preserving the biological activity of the glycoproteins and presenting their carbohydrate moieties in a controlled and accessible manner. This is crucial for a wide range of applications, from the development of sensitive and specific biosensors for disease diagnosis to the high-throughput screening of drug candidates that target glycoprotein interactions. Future work may involve the development of linkers with different spacer arm lengths to accommodate a wider variety of glycoproteins and the integration of this immobilization strategy onto novel sensor platforms for enhanced performance.
References
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. [Link]
-
Immobilization of peroxidase glycoprotein on gold electrodes modified with mixed epoxy-boronic Acid monolayers. PubMed. [Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. [Link]
-
Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. PubMed Central. [Link]
-
(PDF) Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. ResearchGate. [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of boronic acid-functionalized molecularly imprinted silica nanoparticles for glycoprotein recognition and enrichment. PubMed. [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
-
Surface Characterization & Modification. Society for Biomaterials (SFB). [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 3-(4-boronobenzamido)propionate synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(4-boronobenzamido)propionate. This molecule is a crucial building block in medicinal chemistry and drug development, often utilized in the construction of more complex bioactive compounds. Its synthesis, typically an amide coupling between 4-Carboxyphenylboronic acid and Methyl 3-aminopropionate hydrochloride, can present several challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for researchers encountering difficulties. We will delve into the causality behind experimental choices, ensuring that the protocols are not just followed, but understood.
Core Synthesis Overview
The formation of the amide bond between a carboxylic acid and an amine is one of the most frequently used reactions in drug discovery.[1][2] The synthesis of this compound typically involves the activation of the carboxylic acid group on 4-Carboxyphenylboronic acid, followed by nucleophilic attack from the primary amine of Methyl 3-aminopropionate. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are commonly employed for this activation.[1][3]
General Reaction Scheme:
-
Reactants: 4-Carboxyphenylboronic acid, Methyl 3-aminopropionate hydrochloride
-
Coupling System: EDC·HCl, HOBt
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent system is best for this synthesis?
Answer: The EDC/HOBt system is a robust and widely used choice for this type of amide coupling.[1][4]
-
Mechanism of Action: EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement into an unreactive N-acylurea byproduct. HOBt is added to trap the activated acid by forming an HOBt-ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.[5] This two-stage activation minimizes side reactions and improves overall yield.[3][6]
-
Alternatives: Other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective but are often more expensive. For routine synthesis, EDC/HOBt provides an excellent balance of reactivity, cost, and ease of handling.[1]
Q2: Why is a non-nucleophilic base like DIPEA or TEA required?
Answer: The reaction starts with Methyl 3-aminopropionate hydrochloride, the HCl salt of the amine. A base is required to neutralize the hydrochloride salt and liberate the free primary amine, which is the active nucleophile for the coupling reaction.
-
Stoichiometry: At least two equivalents of base are necessary. One equivalent is for neutralizing the amine salt, and the second is to neutralize the HCl that is co-packaged with EDC (EDC·HCl) and the HOBt, which is acidic. Using a slight excess (e.g., 2.2 - 2.5 equivalents) is common practice to drive the reaction to completion.[4]
-
Choice of Base: Tertiary amines like DIPEA or TEA are used because they are non-nucleophilic and will not compete with the desired amine in reacting with the activated carboxylic acid.
Q3: What is the optimal solvent and temperature for the reaction?
Answer: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common solvents for amide coupling reactions due to their ability to dissolve a wide range of reactants.[7]
-
DCM: An excellent choice as it is volatile and easy to remove during workup.[6]
-
DMF: Useful if solubility of the starting materials is an issue. However, its high boiling point can make it difficult to remove, and it can sometimes lead to side reactions if not handled properly.[6][8]
-
Temperature: The reaction is typically started at 0 °C during the addition of the coupling reagents to control the initial exothermic reaction and minimize side product formation. It is then allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?
A: This is a common issue often related to reagent quality, reaction conditions, or stoichiometry.
Workflow for Diagnosing Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Checks & Solutions:
-
Reagent Inactivity:
-
Cause: EDC is particularly moisture-sensitive and can hydrolyze over time, rendering it inactive.
-
Solution: Use freshly opened or properly stored EDC. It is best stored under an inert atmosphere in a desiccator. If you suspect your EDC is old, it's best to use a new bottle. Similarly, ensure HOBt is of high purity.
-
-
Insufficient Base:
-
Cause: As mentioned in the FAQ, using the hydrochloride salt of the amine requires at least two equivalents of base. Forgetting the second equivalent is a frequent oversight.
-
Solution: Carefully re-calculate your stoichiometry. Ensure you are using at least 2 equivalents of a non-nucleophilic base like DIPEA.
-
-
Presence of Water:
-
Cause: Water will readily hydrolyze the active O-acylisourea intermediate back to the carboxylic acid, effectively killing the reaction.
-
Solution: Use anhydrous solvents. If your reagents have been exposed to air, consider drying them. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended.[9]
-
Problem 2: Significant Impurities and Difficult Purification
Q: The reaction seems to have worked, but the crude product is very messy, and purification by silica gel chromatography is proving difficult. What are these side products and how can I improve purification?
A: Boronic acids and amide coupling byproducts are the primary culprits for purification challenges.
Common Impurities & Mitigation Strategies
| Impurity | Cause | Mitigation & Purification Strategy |
| N-acylurea | Rearrangement of the O-acylisourea intermediate. More common without HOBt or in polar aprotic solvents like DMF.[6] | Mitigation: Always use HOBt as an additive. Pre-activate the acid with EDC/HOBt for 15-30 min before adding the amine. Purification: Often less polar than the desired product; can sometimes be separated by standard silica gel chromatography. |
| Boronic Anhydrides (Boroxines) | Dehydration of the boronic acid starting material or product, often promoted by heat or acidic conditions. | Mitigation: Avoid excessive heat. Purification: Can sometimes be reverted to the boronic acid by stirring with water. An acidic wash during workup can also help. |
| Unreacted 4-Carboxyphenylboronic Acid | Incomplete reaction. | Purification: This acidic impurity can be removed with a basic aqueous wash (e.g., dilute NaHCO₃ or Na₂CO₃) during the workup. |
| Dicyclohexylurea (DCU) / EDC Urea Byproduct | Insoluble byproduct from DCC or hydrated byproduct from EDC. | Purification: DCU is often removed by filtration. The urea byproduct from EDC is water-soluble and can be removed with aqueous washes.[6] An acidic wash (e.g., 1M HCl) helps protonate and solubilize the urea byproduct. |
Optimized Purification Protocol:
Boronic acids can be challenging to purify via standard silica gel chromatography due to their tendency to streak or stick to the silica.[10][11]
-
Aqueous Workup: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 1M HCl (to remove base and EDC byproduct).
-
Wash with saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid).
-
Wash with brine (to reduce the amount of dissolved water in the organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
-
Alternative Chromatography:
-
If standard silica gel fails, consider using silica gel that has been pre-treated with boric acid, which can suppress the over-adsorption of boronic acid-containing compounds.[12]
-
Recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) can be a highly effective method for purifying the final product.[10]
-
-
Specialized Scavenging Techniques:
-
For removing residual boronic acid impurities, specialized scavenger resins like those with diethanolamine functionalities (DEAM-PS) can be employed.[13]
-
Purification Troubleshooting Diagram
Caption: Troubleshooting logic for product purification.
References
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Process Chemistry.[Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate.[Link]
-
Purification of boronic acids? (2017). Reddit.[Link]
- Process for purification of boronic acid and its derivatives.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
-
Convenient amidation of carboxyl group of carboxyphenylboronic acids. (2018). Degruyter.[Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). ResearchGate.[Link]
-
What do you do when your peptide synthesis fails? (2023). Biotage.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). NIH National Center for Biotechnology Information.[Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.[Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit.[Link]
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.[Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications.[Link]
-
A green chemistry perspective on catalytic amide bond formation. (2017). SciSpace.[Link]
-
Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. (2013). ACS Publications.[Link]
-
Mechanistic insights into boron-catalysed direct amidation reactions. (2017). NIH National Center for Biotechnology Information.[Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry.[Link]
-
Synthesis of Methyl propionate. PrepChem.com.[Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.[Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.[Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications.[Link]
-
Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study. (2019). ResearchGate.[Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]
-
Boron-catalyzed Amide Formation. (2018). Wako.[Link]
-
EDC Coupling Mechanism. (2021). YouTube.[Link]
-
EDC-HOBt Amide coupling workup help. Reddit.[Link]
- Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
Synthesis of methyl 3-(4-aminobenzoyl)propionate. PrepChem.com.[Link]
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hepatochem.com [hepatochem.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. biotage.com [biotage.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of Methyl 3-(4-boronobenzamido)propionate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 3-(4-boronobenzamido)propionate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis, improve yields, and ensure the purity of your target compound.
Introduction: The Synthesis and Its Challenges
This compound is a valuable bifunctional molecule, often employed as a building block in medicinal chemistry and materials science. Its synthesis is typically achieved via a standard amide coupling between 4-carboxyphenylboronic acid and methyl 3-aminopropionate (often used as the hydrochloride salt).
While seemingly straightforward, this reaction is susceptible to several side reactions inherent to the nature of boronic acids and the coupling process itself. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot these issues, focusing on the three most common side products: the protodeboronated impurity , boroxine anhydrides , and coupling agent-derived ureas .
Core Reaction Pathway
The desired transformation involves the formation of an amide bond between the two primary starting materials.
Caption: The desired amide coupling reaction pathway.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Q1: My final product shows a significant impurity with a mass corresponding to the loss of the boronic acid group [B(OH)₂]. What is this compound and why did it form?
A1: This is a classic case of protodeboronation.
The observed impurity is almost certainly Methyl 3-benzamidopropionate . This side product arises from the cleavage of the C-B bond in your starting material, 4-carboxyphenylboronic acid, which is replaced by a hydrogen atom. This converts your starting material into simple benzoic acid, which then participates in the amide coupling reaction.
Mechanistic Insight: Protodeboronation is a known decomposition pathway for arylboronic acids.[1][2] It can be catalyzed by various factors present in a reaction mixture:
-
Aqueous Base: The reaction is particularly problematic under basic conditions, which are often required for both the amide coupling and to free the amine from its hydrochloride salt.[1][3]
-
Aqueous Acid: Acid-catalyzed protodeboronation can also occur, though it is often less rapid for electron-neutral arylboronic acids.[4]
-
Trace Metal Impurities: Even trace amounts of transition metals can catalyze this C-B bond cleavage.
Troubleshooting & Prevention:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to liberate the free amine from its salt. Add the base slowly and at a reduced temperature (0 °C) just before adding the coupling agent. Avoid strong, aqueous bases like NaOH or K₂CO₃ if possible.
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions. Use dry solvents and an inert atmosphere (Nitrogen or Argon). This minimizes the availability of protons for the side reaction.
-
Temperature Control: Avoid excessive heating. While some coupling reactions require heat, high temperatures can accelerate the rate of protodeboronation.
Q2: My reaction yield is inconsistent, and the stoichiometry seems off, even when I weigh my 4-carboxyphenylboronic acid carefully. What could be the cause?
A2: This issue is frequently caused by the formation of boroxine.
4-Carboxyphenylboronic acid can reversibly dehydrate to form its corresponding cyclic trimeric anhydride, known as a boroxine . This is an equilibrium process that is highly dependent on the presence of water.[5][6]
Caption: The reversible equilibrium between boronic acid and its boroxine.
Mechanistic Insight: The molecular weight of the boroxine is different from three individual boronic acid molecules due to the loss of three water molecules. If a significant portion of your starting material exists as the boroxine, your actual molar quantity of the reactive species is lower than calculated, leading to an effective deficit in the reaction and lower yields.
Troubleshooting & Prevention:
-
Proper Storage: Store 4-carboxyphenylboronic acid in a desiccator away from moisture and light. Over time, exposure to atmospheric moisture can affect the equilibrium.[6]
-
Reagent Pre-treatment: If you suspect boroxine formation, you can perform a pre-treatment step. Dissolving the boronic acid in a solvent like toluene and removing the solvent under reduced pressure can help drive the equilibrium back towards the monomeric acid by azeotropically removing water.
-
Use Fresh Reagent: Whenever possible, use a fresh bottle of the reagent that has been properly stored.
Q3: After my reaction is complete, I have a large amount of a white, insoluble precipitate that is not my desired product. How do I identify and remove it?
A3: This is very likely the urea byproduct from your coupling agent, especially if you are using a carbodiimide like DCC or EDC.
Carbodiimide coupling reagents work by activating the carboxylic acid, and in the process, they are converted into a urea derivative.
-
DCC (N,N'-Dicyclohexylcarbodiimide) forms DCU (N,N'-Dicyclohexylurea) , which is notoriously insoluble in most common organic solvents (DCM, THF, Ethyl Acetate).[7]
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) forms EDU (1-(3-(dimethylamino)propyl)-3-ethylurea) , which is water-soluble.
Troubleshooting & Removal:
-
For DCU (from DCC): The insolubility of DCU is the primary method of removal. Simply filter the crude reaction mixture through a pad of Celite® or a fritted funnel before proceeding with the workup. A second precipitation may occur upon concentration, requiring another filtration.
-
For EDU (from EDC): The water solubility of EDU makes it easy to remove during an aqueous workup. Perform a standard liquid-liquid extraction. The EDU byproduct will partition into the aqueous phase, especially after a mild acid wash (e.g., 1M HCl), which protonates the tertiary amine on the urea, further increasing its aqueous solubility.
Summary Troubleshooting Table
| Symptom / Observation | Potential Side Product | Primary Cause | Recommended Solution |
| Mass spectrum shows M-45 peak (loss of B(OH)₂) | Methyl 3-benzamidopropionate | Protodeboronation | Use non-nucleophilic base (DIPEA), maintain anhydrous conditions, avoid high heat.[1][3] |
| Inconsistent/low yields, apparent stoichiometric imbalance | Boroxine | Dehydration of boronic acid | Store reagent in a desiccator, use fresh material, or pre-treat via azeotropic drying.[5][6] |
| Insoluble white precipitate in the reaction flask | Dicyclohexylurea (DCU) | Use of DCC as a coupling agent | Filter the crude reaction mixture prior to workup.[7] |
| Water-soluble impurity after using EDC | EDU byproduct | Use of EDC as a coupling agent | Perform an acidic aqueous wash during workup to remove the urea. |
Recommended Experimental Protocol (EDC/HOBt Coupling)
This protocol is provided as a validated starting point designed to minimize the formation of the side products discussed above.
Materials:
-
4-Carboxyphenylboronic acid (1.0 eq)
-
Methyl 3-aminopropionate hydrochloride (1.05 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-carboxyphenylboronic acid and Methyl 3-aminopropionate hydrochloride.
-
Add anhydrous DCM (or DMF) to create a stirrable suspension/solution.
-
Add HOBt to the mixture.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add DIPEA dropwise over 5 minutes. Stir for an additional 15 minutes at 0 °C. The purpose of adding the base at low temperature is to minimize the risk of base-catalyzed protodeboronation.
-
Add EDC in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M HCl (to remove EDC byproduct and any remaining amine/DIPEA), saturated NaHCO₃ solution (to remove HOBt and any unreacted carboxylic acid), and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure this compound.
References
- A Comprehensive Technical Guide to the Synthesis of Methyl 3-aminopropanoate Hydrochloride
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Protodeboron
- Base-catalyzed Aryl-B(OH)
- The proposed mechanism for protodeboronation of arylboronic acids.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Methyl 3-aminopropionate hydrochloride synthesis. ChemicalBook.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI.
- Methyl 3-aminopropano
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- Convenient amidation of carboxyl group of carboxyphenylboronic acids.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.
- Mechanistic insights into boron-catalysed direct amidation reactions.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.
- Organoboron catalysis for direct amide/peptide bond formation.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: A Guide to Storing Methyl 3-(4-boronobenzamido)propionate
Welcome to the Technical Support Center for Methyl 3-(4-boronobenzamido)propionate. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this valuable compound. The following information is curated to provide in-depth technical guidance on preventing degradation during storage, based on established principles of boronic acid chemistry.
Disclaimer: Specific stability data for this compound is not extensively available in the public domain. The recommendations provided herein are based on the well-documented behavior of arylboronic acids. It is strongly advised to perform compound-specific stability studies under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like other arylboronic acids, this compound is susceptible to three main degradation pathways:
-
Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding Methyl 3-(benzamido)propionate. This reaction is often catalyzed by acidic or basic conditions and the presence of moisture.[1][2]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents, to the corresponding phenol. This process can be a significant issue, and the stability of some boronic acids to oxidation is comparable to that of thiols.[3][4]
-
Formation of Boroxines (Anhydrides): In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine. While this is often a reversible process upon addition of water, it can complicate accurate weighing and stoichiometry in reactions.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigeration (2-8 °C) is recommended.[5] Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[6]
-
Moisture: Keep the compound in a tightly sealed container in a dry environment, such as a desiccator, to prevent hydrolysis and protodeboronation.[6][7] Boronic acids can be hygroscopic.[6]
-
Light: Protect from light, as photo-induced degradation can occur with some boronic acids.[1]
Q3: Is it necessary to handle this compound in a glovebox?
A3: While not always strictly necessary for short-term handling, using a glovebox with an inert atmosphere is best practice to minimize exposure to air and moisture, thereby preventing oxidation and hydrolysis. For long-term storage or when handling particularly sensitive batches, a glovebox is highly recommended.
Q4: I noticed the formation of a white, less soluble solid in my stock of this compound. What could this be?
A4: This is likely the formation of the boroxine trimer. As mentioned, this occurs through the dehydration of three boronic acid molecules. While it can often be reversed by dissolving the compound in a suitable protic solvent, its formation indicates that the compound may have been exposed to conditions that promote dehydration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of activity in subsequent reactions (e.g., Suzuki-Miyaura coupling) | Protodeboronation: The boronic acid has been replaced by a hydrogen atom, rendering it inactive for cross-coupling. | * Confirm Degradation: Analyze the material by LC-MS or ¹H NMR to detect the presence of the deboronated product. * Review Storage Conditions: Ensure the compound has been stored under inert gas, refrigerated, and protected from moisture and light.[6] * Optimize Reaction pH: Protodeboronation can be accelerated by acidic or basic conditions. Maintaining a neutral pH where possible during storage and handling can mitigate this.[2] |
| Appearance of a new peak in the chromatogram with a mass corresponding to the addition of an oxygen atom. | Oxidation: The boronic acid has been oxidized to the corresponding phenol. | * Inert Atmosphere Handling: Always handle the compound under an inert atmosphere (argon or nitrogen).[6] * Use Fresh Solvents: Ensure solvents are de-gassed to remove dissolved oxygen before preparing solutions. * Consider Antioxidants: For solution-based storage, the addition of a small amount of a suitable antioxidant could be investigated, though compatibility must be verified. |
| Inconsistent analytical results (e.g., varying melting point, difficulty in achieving a clear solution). | Boroxine Formation: The compound exists as a mixture of the free boronic acid and its cyclic anhydride (boroxine). | * Reversibility: Attempt to dissolve the compound in a protic solvent with gentle heating to hydrolyze the boroxine back to the boronic acid. * Purification: If boroxine formation is persistent and problematic, consider converting the boronic acid to a more stable derivative for storage, such as a pinacol ester.[3] |
| Gradual discoloration of the solid material. | General Decomposition: A combination of minor degradation pathways may be occurring over time. | * Re-purification: If purity is critical, re-purification by a suitable method (e.g., recrystallization) may be necessary. * Purchase Fresh Material: For critical applications, it is always best to use a fresh batch of the reagent. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is a good starting point.[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Mass Range: Scan a range that includes the expected masses of the parent compound, the deboronated product, and the oxidized product.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound and any observed impurities.
-
Calculate the percentage purity based on the relative peak areas.
-
Identify potential degradation products by their mass-to-charge ratio (m/z).
-
Protocol 2: Accelerated Stability Study
This protocol can be used to quickly assess the stability of this compound under stressed conditions.
-
Sample Preparation:
-
Prepare several vials each containing a pre-weighed amount of the compound.
-
-
Stress Conditions:
-
Elevated Temperature: Store vials at elevated temperatures (e.g., 40 °C, 60 °C) for a defined period (e.g., 1, 2, and 4 weeks).
-
High Humidity: Store vials in a humidity chamber (e.g., 75% RH) at a controlled temperature for a defined period.
-
Light Exposure: Expose vials to a controlled light source (e.g., a photostability chamber) for a defined duration.
-
Control: Store a vial under the recommended storage conditions (refrigerated, dark, dry, inert atmosphere).
-
-
Analysis:
-
At each time point, retrieve a vial from each stress condition and the control group.
-
Analyze the samples using the LC-MS method described in Protocol 1.
-
-
Evaluation:
-
Compare the purity of the stressed samples to the control sample to determine the rate and nature of degradation under each condition.
-
Visualizing Degradation and Handling
Degradation Pathways
Caption: Major degradation pathways of arylboronic acids.
Recommended Storage and Handling Workflow
Caption: Workflow for optimal storage and handling.
References
-
Protodeboronation - Wikipedia. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [Link]
-
Common Name: METHYL PROPIONATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. [Link]
-
3-(4-METHYLBENZOYL)PROPIONIC ACID MSDS CAS-No. - Loba Chemie. [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives - PMC - NIH. [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]
-
Intermolecular Interactions in 3-Aminopropyltrimethoxysilane, N-Methyl-3-aminopropyltrimethoxysilane and 3-Aminopropyltriethoxysilane: Insights from Computational Spectroscopy - MDPI. [Link]
-
Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. [Link]
-
Intermolecular Interactions in 3-Aminopropyltrimethoxysilane, N-Methyl-3-aminopropyltrimethoxysilane and 3-Aminopropyltriethoxysilane: Insights from Computational Spectroscopy - PubMed. [Link]
-
Synthesis and Application of Boronic Acid Derivatives - VTechWorks. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
-
Intermolecular Interactions in Liquid Propionic Acid and Its Solutions: Raman and DFT Study. [Link]
-
[Interaction of Derivatives of 3-(indol-3-yl)propionic, Nicotinic, and 1-nitroanthraquinone-2-carboxylic Acid With Pyrimidine Nucleosides and Their 5'-amino-5'-deoxy Analogs] - PubMed. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. [Link]
Sources
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms [escholarship.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. Intramolecular interactions in 2-aminoethanol and 3-aminopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Enhancing the Solubility of Methyl 3-(4-boronobenzamido)propionate for Experimental Use
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 3-(4-boronobenzamido)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common solubility challenges encountered with this compound. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your experimental design.
Section 1: Understanding the Molecule - Key Properties Influencing Solubility
A foundational understanding of the molecule's structure is critical to troubleshooting its solubility.
Q1: What are the key structural features of this compound that I should be aware of?
This compound (CAS: 957034-76-3) is a multifaceted organoboron compound.[1] Its behavior in solution is governed by the interplay of three key functional groups:
-
Arylboronic Acid Group (-B(OH)₂): This is the most influential group regarding solubility. It is a Lewis acid, meaning it can accept a pair of electrons. This group's ability to ionize and interact with diols is the primary lever we can pull to modify its solubility.
-
Benzamide Linkage (-C₆H₄-CONH-): The aromatic ring introduces hydrophobicity, while the amide group can participate in hydrogen bonding, influencing interactions with polar solvents.
-
Methyl Propionate Tail (-CH₂CH₂COOCH₃): This ester group adds to the molecule's lipophilicity and can act as a hydrogen bond acceptor.
The molecule's overall solubility is a delicate balance between the hydrophilic, pH-sensitive boronic acid group and the more hydrophobic benzamide and ester portions.
| Property | Value | Source |
| CAS Number | 957034-76-3 | [1] |
| Molecular Formula | C₁₁H₁₄BNO₅ | [2][3] |
| Molecular Weight | ~251.04 g/mol | [2][3] |
Q2: How does the boronic acid group dominate the compound's aqueous solubility?
The boronic acid group exists in a pH-dependent equilibrium.[4]
-
At neutral or acidic pH: It exists predominantly in its neutral, trigonal planar form (R-B(OH)₂). This form is generally uncharged and has limited water solubility.
-
At basic pH (above its pKa): It accepts a hydroxide ion (OH⁻) from the solution to form a negatively charged, tetrahedral boronate species (R-B(OH)₃⁻). This anionic form is significantly more polar and, therefore, much more soluble in aqueous media.[4][5]
The pKa of phenylboronic acids is typically in the range of 8-9.[6][7] Therefore, a significant increase in aqueous solubility is expected as the solution pH approaches and exceeds this value.
Caption: pH-Dependent Equilibrium of Boronic Acid.
Q3: I've heard of "boroxine formation." What is it and why is it a problem?
Boronic acids can undergo dehydration, especially when heated, to form a cyclic trimer anhydride called a boroxine.[6][8] This process removes the hydrophilic -OH groups, making the resulting boroxine significantly less soluble than the parent boronic acid.[9] This is an irreversible process under typical lab conditions.
Causality: If you heat a suspension of the compound to force it into solution and find that a precipitate forms which is then even harder to dissolve, you have likely induced boroxine formation. It is a critical self-validating check: avoid prolonged heating of boronic acid solutions or slurries.
Section 2: Troubleshooting Common Solubility Issues
This section provides direct answers and starting points for overcoming specific solubility hurdles.
Q4: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is the first and most effective thing I should try?
The most direct strategy is pH adjustment . Since the compound's aqueous solubility dramatically increases at a pH above its pKa, you can prepare a concentrated stock solution at a high pH and then dilute it into your final experimental medium.
Primary Action:
-
Create a slurry of the compound in water or a low-molarity buffer.
-
Add a dilute base (e.g., 1 M NaOH) dropwise while stirring.
-
Continue adding the base until the solid completely dissolves. The solution should become clear.
-
Check the final pH. It will likely be in the 9-11 range.
-
Use this concentrated stock for serial dilutions into your final assay. The subsequent large dilution should not significantly alter the pH of your final medium.
See Protocol 1 for a detailed methodology.
Q5: I must work at a physiological pH (~7.4) and can't use a high pH stock. The compound precipitates in my final solution. What are my options?
When pH manipulation is not an option, you can leverage the unique chemistry of the boronic acid group by using additives or co-solvents.
-
Option A: Use of Polyols (e.g., Mannitol) Boronic acids react reversibly with 1,2- or 1,3-diols to form cyclic boronate esters.[10] This interaction can significantly enhance aqueous solubility at neutral pH. Mannitol is a common, biocompatible polyol used in pharmaceutical formulations for this exact purpose with boronic acid-containing drugs like Velcade®.[9] The formation of the mannitol ester prevents the formation of insoluble boroxines and can lower the apparent pKa of the boronic acid, increasing the proportion of the more soluble charged species at neutral pH.[9]
-
Option B: Organic Co-solvents For many in vitro experiments, the use of a small percentage of an organic co-solvent is acceptable. Dimethyl sulfoxide (DMSO) is the most common choice. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous medium. Ensure the final DMSO concentration is low (typically <1%, often <0.1%) to avoid artifacts in biological systems.
Caption: Mannitol interaction prevents insoluble boroxine formation.
Q6: What organic solvents are best for this compound if I am not working in an aqueous system?
Based on the behavior of structurally similar phenylboronic acids, this compound is expected to be soluble in polar organic solvents.[6] Ethers and ketones are reported to be excellent solvents for phenylboronic acid.[11][12]
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond acceptors. |
| Alcohols | Methanol, Ethanol | Good | Polar, protic solvents capable of H-bonding. Often used in reactions like Suzuki couplings.[13][14] |
| Ethers | THF, Diethyl Ether | Good | Ethers are known to be good solvents for boronic acids.[11][13] |
| Ketones | Acetone | Good | Good polarity and hydrogen bond accepting ability.[11][12] |
| Chlorinated | Dichloromethane (DCM) | Moderate | Lower polarity may limit solubility compared to more polar options. |
| Nonpolar | Hexanes, Toluene | Poor to Insoluble | The molecule's polarity is too high for efficient dissolution in nonpolar media.[6][11] |
Section 3: Detailed Protocols and Workflow
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes the preparation of a 10 mM stock solution. Adjust weights and volumes accordingly for different concentrations.
-
Weigh Compound: Accurately weigh 2.51 mg of this compound (MW ~251 g/mol ).
-
Add Solvent: Add the powder to a suitable vial. Add 800 µL of purified water (e.g., Milli-Q). The compound will likely not dissolve and will form a milky slurry.
-
Vortex: Vortex the slurry for 30 seconds to ensure it is well-suspended.
-
Adjust pH: While stirring or vortexing at a low speed, add 1 M NaOH dropwise (e.g., 1-2 µL at a time). After each addition, check for dissolution.
-
Observe Dissolution: Continue adding base until the solution becomes completely clear. This indicates the formation of the soluble boronate salt.
-
Final Volume: Add purified water to reach a final volume of 1.0 mL. Mix thoroughly.
-
Verification (Optional but Recommended): Use a pH microprobe or pH paper to confirm the final pH of the stock solution is basic (typically >9.0).
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to minimize degradation.
Protocol 2: Enhancing Aqueous Solubility at Neutral pH using Mannitol
This method is ideal for preparing solutions intended for direct use in biological assays at physiological pH.
-
Weigh Compound and Mannitol: Weigh the required amount of this compound. Add a 5 to 10-fold molar excess of D-Mannitol. For example, for 2.51 mg of the compound (~10 µmol), add 9-18 mg of mannitol (~50-100 µmol).
-
Add Solvent: Add the desired volume of your neutral buffer (e.g., PBS, pH 7.4).
-
Dissolve: Vortex or sonicate the mixture. The presence of mannitol should facilitate the dissolution of the boronic acid compound at a neutral pH. The solution may require gentle warming (e.g., to 37°C), but avoid boiling to prevent degradation.
-
Sterilization: If required for cell culture, sterile-filter the final solution through a 0.22 µm filter.
Solubility Troubleshooting Workflow
Caption: Decision workflow for solubilizing the target compound.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Why is knowing the pKa of the boronic acid group important? The pKa is the pH at which the neutral boronic acid (less soluble) and the anionic boronate (more soluble) are present in equal concentrations. To achieve near-complete dissolution in water, you need to raise the pH significantly above the pKa (typically by 1.5-2 pH units) to shift the equilibrium almost entirely to the soluble boronate form.
-
FAQ 2: Can I use common biological buffers like TRIS? You must be cautious. TRIS (tris(hydroxymethyl)aminomethane) is a polyol and contains a 1,3-diol structure. It can, therefore, form a boronate ester with your compound, which may interfere with your experiment or downstream assays. Buffers like HEPES and MES do not have this structure and are generally considered non-interacting and safer choices.
-
FAQ 3: I heated my compound in water to dissolve it, but a white solid crashed out that is now impossible to dissolve. What happened? You have almost certainly caused the dehydration of the boronic acid to its corresponding insoluble boroxine trimer.[8][9] This process is often irreversible. Avoid high temperatures when trying to dissolve boronic acids in aqueous media. Gentle warming (37-40°C) may be acceptable, but boiling should be avoided.
-
FAQ 4: How should I store my stock solutions? For aqueous stock solutions prepared at high pH, short-term storage at 4°C is acceptable for a few days. For long-term storage, it is best to make single-use aliquots and store them at -20°C or -80°C. Be aware that the methyl ester portion of the molecule could be susceptible to hydrolysis under strongly basic or acidic conditions over long periods. For organic stocks (e.g., in DMSO), storage at -20°C is standard practice.
References
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]
-
Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved January 19, 2026, from [Link]
-
Leszczyński, P., Leszczyńska, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4515–4522. Available at: [Link]
- Dennis, H. (Ed.). (2008).
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 19, 2026, from [Link]
-
Bodine, K.D. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]
-
Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
Klivand, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4794–4803. Available at: [Link]
-
ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution. Retrieved January 19, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Methyl propionate (CAS 554-12-1). Retrieved January 19, 2026, from [Link]
-
MDPI. (2022). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Retrieved January 19, 2026, from [Link]
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- 2. Buy Methyl 3-(3-boronobenzamido)propionate | 957034-72-9 [smolecule.com]
- 3. Methyl 3-(3-boronobenzamido)propionate | CymitQuimica [cymitquimica.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. d-nb.info [d-nb.info]
- 14. mdpi.com [mdpi.com]
Overcoming challenges in scaling up Methyl 3-(4-boronobenzamido)propionate production
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis and scale-up of Methyl 3-(4-boronobenzamido)propionate. We will address common challenges, from reaction optimization to product purification and stability, providing not just solutions but the underlying chemical principles to empower your process development.
Overview: The Synthetic Challenge
The synthesis of this compound involves the formation of an amide bond between 4-boronobenzoic acid and the methyl ester of β-alanine. While seemingly a straightforward amide coupling, scaling this reaction presents unique challenges rooted in the dual-functionality of the starting materials: the reactivity of the amide-forming groups and the inherent instability of the boronic acid moiety.
Success in scaling up this process hinges on a careful balance of reaction kinetics, impurity control, and strategic purification choices that accommodate the sensitive nature of the boronic acid group.
Synthesis Pathway
The core reaction is an amide coupling, typically facilitated by a coupling agent to activate the carboxylic acid.
Caption: General synthesis scheme for this compound.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, high-frequency problems encountered during production in a question-and-answer format.
Q1: My amide coupling reaction has stalled or resulted in a very low yield. What are the primary causes?
Low conversion is one of the most common hurdles. The root cause often lies in the delicate interplay between carboxylic acid activation and amine nucleophilicity.
Potential Causes & Solutions:
-
Incomplete Neutralization of the Amine: Methyl 3-aminopropionate is typically supplied as a hydrochloride salt to improve its shelf life. The amine must be fully liberated to its freebase form to act as an effective nucleophile. An acid-base reaction between the carboxylic acid and the amine can occur, effectively killing the reaction before coupling can begin.[1][2]
-
Solution: Ensure at least one full equivalent of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, Triethylamine - TEA) is added to neutralize the HCl salt before or concurrently with the addition of the coupling agent. On scale-up, consider a pre-neutralization step followed by an extraction to remove the resulting ammonium salt.
-
-
Inefficient Carboxylic Acid Activation: The choice of coupling reagent is critical. For larger-scale reactions, factors like cost, solubility of byproducts, and reaction kinetics become paramount.[1]
-
Solution: While standard carbodiimides like DCC or EDC are effective, they can form insoluble urea byproducts (DCU) that complicate purification. Consider using uronium/aminium salt-based reagents like HATU or HBTU, which often provide faster kinetics and fewer side reactions. For sterically hindered or electronically challenging substrates, converting the carboxylic acid to an acyl fluoride in situ with reagents like TFFH can be highly effective.[3]
-
-
Hydrolysis of Activated Intermediates: The activated carboxylic acid species is highly susceptible to hydrolysis. The presence of water is a major cause of yield loss.[1]
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering, especially during long reaction times.
-
-
Degradation of 4-Boronobenzoic Acid: Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) in aqueous or highly acidic/basic conditions, or oxidative degradation.[4]
-
Solution: Maintain a moderate pH range during the reaction and workup. Avoid excessively high temperatures. When sourcing starting material, verify its purity and check for the presence of deboronated impurities (benzoic acid).
-
Caption: A decision workflow for troubleshooting low reaction yields.
Q2: I'm struggling with purification. The product streaks badly on silica gel or seems to decompose on the column. What's happening?
This is a classic problem when purifying boronic acids. The Lewis acidic boron center interacts strongly with the Lewis basic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and potential on-column degradation.[5][6]
Purification Strategies:
-
Boric Acid-Treated Silica Gel: Deactivating the silica surface is highly effective. Impregnating the silica gel with boric acid effectively masks the active silanol sites, suppressing the over-adsorption of your product.[7][8] This allows for successful purification using standard flash column chromatography. (See Protocol 2 below).
-
Acid/Base Extraction: Boronic acids are weakly acidic and can be manipulated during workup.
-
Process: After the reaction, perform a standard aqueous workup. Then, extract the organic layer with a mild aqueous base (e.g., dilute NaOH, NaHCO₃) to convert the boronic acid product into its water-soluble boronate salt. The aqueous layer, now containing your product, can be washed with an organic solvent (e.g., EtOAc, DCM) to remove non-acidic impurities. Finally, carefully re-acidify the aqueous layer with a mild acid (e.g., dilute HCl) to a pH of ~4-6 and extract the purified product back into an organic solvent.[6][9]
-
-
Recrystallization: If the crude product is semi-crystalline, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Dichloroethane) can be an excellent, scalable purification method.[5]
| Purification Method | Pros | Cons | Scalability |
| Standard Silica Gel | Simple setup | Product streaking, decomposition, low recovery[6] | Poor |
| Boric Acid-Treated Silica | Good resolution, high recovery, uses standard equipment[7][8] | Requires pre-treatment of silica | Good |
| Acid/Base Extraction | Avoids chromatography, cost-effective | Can be labor-intensive, risk of protodeboronation if pH is not controlled | Excellent |
| Recrystallization | Potentially high purity, very scalable | Product must be crystalline, may require screening of multiple solvents | Excellent |
Q3: My final, pure product shows signs of degradation upon storage. How can I ensure its long-term stability?
The boronic acid moiety is susceptible to two primary degradation pathways: oxidative deboronation and formation of cyclic anhydrides (boroxines).
-
Oxidative Instability: In the presence of atmospheric oxygen or other oxidants, boronic acids can be converted to the corresponding phenol, which is a critical impurity.[4][10][11] This process can be accelerated by light and trace metals.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form a six-membered cyclic trimer called a boroxine.[12] This is often observed as a complex, broad signal in NMR spectra. While reversible upon addition of water, it complicates characterization and can affect reactivity.
Storage Protocol:
-
Atmosphere: Store the solid product under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at low temperatures (-20°C to 4°C).
-
Moisture: Keep in a desiccator to prevent hydrolysis and boroxine equilibration issues.
-
Light: Protect from light using an amber vial or by storing it in the dark.
Frequently Asked Questions (FAQs)
-
Q: What are the key analytical methods I should use for in-process control and final QC?
-
A: A combination of techniques is recommended. LC-MS is invaluable for monitoring reaction progress and identifying impurities due to its high sensitivity and ability to provide molecular weight information.[12][13] ¹H NMR is essential for structural confirmation and can help identify boroxine formation (often seen as broad peaks). For final purity assessment, HPLC with UV detection is a robust and quantitative method.[14]
-
-
Q: Can I protect the boronic acid as a boronate ester (e.g., pinacol ester) before the coupling reaction?
-
A: Yes, this is a common and effective strategy. Converting 4-boronobenzoic acid to its pinacol ester derivative (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid) significantly increases its stability towards chromatography and harsh reaction conditions.[8][15] The pinacol ester can then be carried through the amide coupling. The ester can be cleaved back to the boronic acid in a final step if required, or often used directly in subsequent reactions like Suzuki couplings.
-
-
Q: My NMR spectrum looks messy, with very broad peaks in the aromatic region. What does this mean?
-
A: This is a strong indicator of boroxine formation, where three molecules of the boronic acid self-condense to form a cyclic anhydride.[12] To get a clean spectrum, you can try adding a drop of D₂O to your NMR tube, which will hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharper signals.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a dry, round-bottom flask under a Nitrogen atmosphere, add 4-boronobenzoic acid (1.0 eq) and anhydrous DMF (approx. 0.5 M).
-
Add Methyl 3-aminopropionate hydrochloride (1.1 eq) followed by Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material using one of the methods described in the troubleshooting section (e.g., chromatography on boric acid-treated silica).
Protocol 2: Preparation of Boric Acid-Treated Silica Gel[8][9]
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of standard silica gel in the boric acid/methanol solution (use approx. 5-6 mL of solution per gram of silica).
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol to remove any residual boric acid solution.
-
Dry the silica gel in vacuo (e.g., in a vacuum oven at 60°C) until it is a completely free-flowing powder. The silica is now ready for column packing.
References
- Improving the oxidative stability of boronic acids through stereoelectronic effects.Google Cloud.
- How to purify boronic acids/boronate esters?
- Boronic acid with high oxidative stability and utility in biological contexts.PNAS.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters.Oxford Academic.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Process for purification of boronic acid and its derivatives.
- Boronic acid with high oxidative stability and utility in biological contexts.PubMed - NIH.
- Stability of Boronic Esters to Hydrolysis: A Compar
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.Analytical Methods (RSC Publishing).
- Boronic acid with high oxidative stability and utility in biological contexts.
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters.Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.Semantic Scholar.
- HELP: Purifying boronic acids sucks : r/OrganicChemistry.Reddit.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.Organic & Biomolecular Chemistry (RSC Publishing).
- Amides from Carboxylic Acids-DCC and EDC Coupling.Chemistry Steps.
- Amide bond formation: beyond the myth of coupling reagents.Luxembourg Bio Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. pnas.org [pnas.org]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. waters.com [waters.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Purification Strategies for Methyl 3-(4-boronobenzamido)propionate
This technical guide provides researchers, scientists, and drug development professionals with in-depth purification strategies for Methyl 3-(4-boronobenzamido)propionate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Troubleshooting Guide
This section addresses the most common challenges encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a sticky oil or an amorphous solid that fails to crystallize. What are my initial purification steps?
Answer: This is a frequent issue, often caused by residual solvents or the presence of impurities that inhibit crystallization. The most effective initial approaches are trituration and a systematic recrystallization screen.
-
Rationale: Trituration is a simple and rapid method to remove highly soluble impurities.[1] By suspending the crude oil in a solvent where the desired product is insoluble, impurities are washed away, often inducing solidification of the product. If trituration is insufficient, a systematic recrystallization is the gold standard for purifying solid compounds.
-
Recommended Action:
-
Trituration: Begin by attempting to solidify the material. Place a small sample of the crude product in a flask and add a small volume of a non-polar solvent (e.g., hexane, diethyl ether, or a mixture of hexane and ethyl acetate). Stir or sonicate the suspension. If the product solidifies, it can be isolated by filtration. This process might need to be repeated.
-
Recrystallization Screening: If trituration fails, dissolve small amounts of the crude product in various heated solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures like ethanol/water) to find a system where the product is soluble when hot but sparingly soluble when cool.[2]
-
Question 2: My NMR analysis shows significant contamination with unreacted starting materials (4-formylphenylboronic acid or methyl 3-aminopropionate). How can I efficiently remove them?
Answer: The presence of starting materials indicates an incomplete reaction and requires a targeted extraction or chromatographic approach. An acid-base extraction is often the most direct method.
-
Rationale: The impurities and the product have different acid-base properties. Methyl 3-aminopropionate is basic and can be protonated and extracted into an acidic aqueous layer. 4-formylphenylboronic acid is acidic and can be deprotonated and extracted into a basic aqueous layer.[3] The target molecule is amphoteric, containing both a weakly acidic boronic acid and a basic amide linkage, which requires careful pH control to avoid product loss.
-
Recommended Action:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer first with a mild acid (e.g., 1M HCl) to remove the amine starting material.
-
Subsequently, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the boronic acid starting material.
-
Caution: Perform these washes carefully and check the aqueous layers by TLC to monitor for any product loss. The target compound may exhibit some solubility in both layers.
-
Finally, wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.
-
Question 3: I am attempting flash column chromatography on silica gel, but my product recovery is very low, or the compound is smearing across all fractions. What is causing this, and what are the alternatives?
Answer: This is a classic problem when purifying boronic acids on standard silica gel.[4][5] The Lewis acidic silanol groups on the silica surface interact strongly with the Lewis acidic boron center, leading to irreversible adsorption, decomposition, or significant tailing.
-
Rationale: The interaction between the boronic acid and silica gel can be mitigated by deactivating the stationary phase. Treating silica gel with boric acid effectively masks the acidic silanol groups, allowing for much cleaner elution and higher recovery of boronic acid derivatives.[6][7]
-
Recommended Actions:
-
Use Boric Acid-Treated Silica Gel: This is the most effective solution. A detailed protocol for preparing this stationary phase is provided below. It suppresses the over-adsorption of the boronic acid, leading to improved chromatographic performance.[7]
-
Reverse-Phase Chromatography (C18): C18 chromatography can be an effective alternative, though it often involves aqueous mobile phases (e.g., acetonitrile/water or methanol/water), which may require lyophilization (freeze-drying) for solvent removal—a process that is not always scalable.[4]
-
Use Neutral Alumina: For some boronic acid derivatives, neutral alumina can be a suitable alternative to silica gel, offering different selectivity and avoiding the strong acidic interactions.[1]
-
Question 4: My product appears pure by NMR, but the melting point is broad, and I suspect the presence of boroxine anhydrides. How can I obtain the pure monomeric boronic acid?
Answer: Boronic acids exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. This is a common source of apparent impurity and can lead to inconsistent analytical data.
-
Rationale: The formation of boroxines is a dehydration process. This equilibrium can be shifted back towards the monomeric boronic acid by introducing water.
-
Recommended Action:
-
Aqueous Workup/Recrystallization: The most reliable method to break up boroxines is to recrystallize the material from a solvent system containing water (e.g., ethanol/water or acetone/water).[2]
-
Brief Aqueous Wash: If the material is already a solid, you can dissolve it in an organic solvent, wash it with water, dry the organic layer, and re-isolate the solid. This brief exposure to water is often sufficient to hydrolyze the boroxine back to the desired monomeric acid.
-
Key Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general workflow for purifying solid this compound.
-
Materials:
-
Crude this compound
-
Solvent of choice (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent system (e.g., 9:1 ethanol:water).
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Flash Chromatography using Boric Acid-Treated Silica Gel
This protocol, adapted from established methods, is highly recommended for the chromatographic purification of boronic acids.[6][7]
-
Materials:
-
Standard silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol and Ethanol
-
Rotary evaporator or vacuum oven
-
-
Procedure for Preparing the Stationary Phase:
-
Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica gel, you will need approximately 550 mL of this solution).
-
In a flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol (approx. 600 mL for 100 g of silica).
-
Dry the silica gel completely under vacuum until it is a free-flowing powder. The boric acid-impregnated silica gel is now ready for use.
-
-
Chromatography Procedure:
-
Dry-pack or wet-pack a column with the prepared boric acid-treated silica gel using your chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of the treated silica.
-
Load the sample onto the column and elute with an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile depends on the synthetic route, but common contaminants are summarized in the table below.
| Impurity Name | Chemical Formula | Source | Recommended Removal Strategy |
| 4-Formylphenylboronic acid | C₇H₇BO₃ | Unreacted starting material | Acid-base extraction (basic wash) |
| Methyl 3-aminopropionate | C₄H₉NO₂ | Unreacted starting material | Acid-base extraction (acidic wash) |
| Boroxine Anhydride | (C₁₁H₁₂BNO₄)₃ | Dehydration of product | Recrystallization from aqueous solvents |
| Protodeborylation Product | C₁₁H₁₃NO₃ | Loss of the B(OH)₂ group | Chromatography |
Q2: What are the recommended storage conditions for the purified product?
A2: To prevent degradation, particularly dehydration to the boroxine or protodeborylation, the purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Can I use the crude material in a subsequent reaction, such as a Suzuki-Miyaura coupling, without purification?
A3: While it is sometimes possible to use crude boronic acid derivatives in subsequent steps, it is generally not recommended.[6] Impurities can interfere with the catalytic cycle of the coupling reaction, leading to lower yields and the formation of difficult-to-remove byproducts. The presence of unreacted starting materials or boroxines can also make reaction stoichiometry calculations inaccurate. A preliminary purification step, even a simple trituration or filtration through a plug of treated silica, is highly advisable.
Visual Workflow
The following diagram provides a decision-making framework for selecting an appropriate purification strategy based on the initial analysis of your crude product.
Caption: A decision tree for selecting the optimal purification strategy.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? [Online forum]. r/chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Online Q&A]. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Wageningen University & Research. (2012). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2017). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available at: [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. [Online forum]. r/OrganicChemistry. Available at: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Online forum]. r/Chempros. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Mitigating non-specific binding in glycoprotein enrichment assays
Welcome to the technical support resource for glycoprotein enrichment. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate the persistent challenge of non-specific binding (NSB) in glycoprotein enrichment assays. Here, we move beyond simple protocol steps to explain the core principles behind each choice, empowering you to optimize your experiments for maximal specificity and yield.
Section 1: The Root of the Problem — Understanding Non-Specific Binding (NSB)
Before troubleshooting, it's critical to understand the enemy. Non-specific binding is the root cause of contaminated samples, inconsistent results, and low signal-to-noise ratios in glycoproteomic analyses.
FAQ: What is non-specific binding in the context of glycoprotein enrichment?
Non-specific binding refers to the attachment of molecules—primarily abundant, non-glycosylated proteins—to your enrichment matrix (e.g., beads, resin) through mechanisms other than the specific, intended affinity interaction. For example, in a lectin affinity assay, the intended interaction is between the lectin and a specific glycan structure. NSB occurs when a protein like albumin sticks to the agarose bead itself.
This binding is primarily driven by two forces:
-
Hydrophobic Interactions: Non-polar amino acid residues on the surface of proteins are attracted to hydrophobic regions of the solid-phase support.[1]
-
Electrostatic (Ionic) Interactions: Charged residues on a protein's surface can interact with oppositely charged groups on the matrix.[2][3]
These interactions are problematic because they allow highly abundant proteins (e.g., albumin, keratins, ribosomal proteins) to co-enrich with your low-abundance glycoproteins, masking the true signal.[4]
Diagram: Specific vs. Non-Specific Binding
Caption: Specific vs. Non-Specific interactions during enrichment.
Section 2: Proactive Strategies — Designing Your Assay to Minimize NSB
The most effective way to combat NSB is to prevent it from the start. Your choice of enrichment chemistry and sample preparation are your first lines of defense.
FAQ: How does my choice of enrichment chemistry affect NSB?
Different enrichment strategies have inherent biases and susceptibilities to NSB. Understanding these is key to selecting the right method for your sample type and research question.[5][6]
| Enrichment Method | Binding Principle | Common Causes of NSB | Best For |
| Lectin Affinity | Specific lectin proteins bind to defined glycan structures (e.g., ConA binds mannose).[5] | Hydrophobic interactions with the lectin protein itself or the base matrix; co-purification of non-glycosylated binding partners.[7] | Enriching specific glycoforms; studying glycan heterogeneity. |
| Hydrazide Chemistry | Covalent bonding between hydrazide-functionalized beads and aldehyde groups on glycans (generated by periodate oxidation).[8][9] | Incomplete washing of non-covalently bound proteins; oxidation of non-glycan molecules. | Broad enrichment of N-linked glycoproteins from complex samples like plasma.[10] |
| Boronic Acid Affinity | Reversible covalent interaction between boronic acid and cis-diol groups present in sugars.[11] | Electrostatic and hydrophobic interactions with the phenylboronate ligand; competition from amine-containing buffer molecules.[12][13] | Unbiased enrichment of glycoproteins, as cis-diols are common to most glycans.[12] |
| HILIC | Hydrophilic Interaction Liquid Chromatography partitions highly polar glycopeptides away from less polar non-glycosylated peptides.[6] | Co-enrichment of highly hydrophilic non-glycosylated peptides.[6] | General glycopeptide enrichment, often used as an orthogonal method. |
FAQ: What are the best practices for sample preparation to minimize NSB?
A clean, well-prepared sample is fundamental. Contaminants introduced during sample handling are a major source of NSB.
-
Work Cleanly: Always wear powder-free gloves and work in a clean environment to avoid keratin contamination.[4]
-
Thoroughly Wash Cells: If working with cell culture, ensure cell pellets are washed extensively with PBS to remove serum proteins (like BSA and immunoglobulins) from the media.[4]
-
Avoid Problematic Reagents: Polymers like PEG and detergents used for cell lysis can interfere with downstream analysis and should be removed.[4][14] Acetone precipitation or specialized cleanup kits can be effective.
-
Consider Depletion: For complex samples like plasma or serum, consider using an immunoaffinity column to deplete the most abundant proteins (e.g., albumin, IgG) before enrichment.[10] This removes the primary source of potential contaminants.
Section 3: Troubleshooting Guide — Actively Mitigating NSB During Your Assay
Even with a well-designed experiment, NSB can occur. This section provides direct answers to common problems encountered during the workflow.
Q1: My final eluate is full of albumin and other non-glycosylated proteins. What went wrong and how do I fix it?
This is the most common manifestation of NSB. The cause is typically insufficient blocking or suboptimal washing.
The Causality: The affinity matrix has unoccupied surfaces that are "sticky" to proteins. Highly abundant proteins, by sheer probability, will occupy these sites if they are not masked. Furthermore, weak, non-specific interactions will persist if the wash buffers are not stringent enough to disrupt them.
Solutions:
-
Implement a Dedicated Blocking Step: Before introducing your sample, incubate the affinity matrix with a blocking agent. This saturates the non-specific sites.[15][16]
-
Protein Blockers: Use a 1-5% solution of a protein that does not interfere with your assay, such as IgG-free, Protease-free Bovine Serum Albumin (BSA) or Casein.[17][18]
-
Normal Serum: Using 5% normal serum from the same species as your secondary antibody can be very effective, as it blocks both protein-adsorption sites and Fc receptors.[18]
-
-
Optimize Your Wash Buffer: This is a critical step. Your goal is to disrupt weak non-specific interactions without eluting your specifically bound glycoproteins.
-
Increase Salt Concentration: Add NaCl (e.g., 150 mM to 500 mM) to your wash buffer. This disrupts ionic interactions by shielding charges.[2]
-
Add a Non-Ionic Detergent: Include a low concentration (0.05% - 0.2%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash and binding buffers.[19] These detergents disrupt non-specific hydrophobic interactions. Be aware that detergents are "temporary" blockers and should be present in all buffers to be effective.[20][21]
-
Protocol: Optimizing a Wash Buffer
-
Establish a Baseline: Use a standard buffer (e.g., PBS or TBS).
-
Titrate Salt: Prepare a series of wash buffers with increasing NaCl concentrations (e.g., 150 mM, 250 mM, 500 mM). Run the enrichment and analyze the eluate for both your target protein and common contaminants.
-
Titrate Detergent: Using the optimal salt concentration from Step 2, prepare buffers with increasing concentrations of Tween-20 (e.g., 0.05%, 0.1%, 0.2%).
-
Analyze Results: Use SDS-PAGE or Western Blot to find the buffer composition that provides the cleanest eluate while retaining the highest amount of your target glycoprotein.
Q2: I'm using boronic acid affinity, but my yield is very low. Why?
Low yield with boronic acid is often related to buffer composition or pH.
The Causality: Boronic acid binds to cis-diols most effectively at an alkaline pH (typically >8.5), where the boron atom is in a tetrahedral state.[11][13] However, many common biological buffers (e.g., Tris, glycine) contain amine groups. These amines can directly compete with the glycan's diols for binding to the boronic acid, effectively reducing your enrichment efficiency.[12][22]
Solution:
-
Switch to an Amine-Free Buffer System: Recent studies have shown a dramatic increase in enrichment efficiency by replacing amine-based buffers with a carbonate-bicarbonate buffer system at pH 10-10.5.[12][22] This eliminates the competition and allows for much more effective binding of glycopeptides.
Diagram: Troubleshooting Workflow for NSB
Caption: A decision tree for troubleshooting non-specific binding.
Section 4: Reference Protocol — Glycoprotein Enrichment with Integrated NSB Mitigation
This protocol provides a generalized workflow for lectin affinity chromatography that incorporates best practices for minimizing NSB.
Materials:
-
Lectin-Agarose Beads (e.g., Concanavalin A Sepharose)
-
Binding/Wash Buffer: Tris-Buffered Saline (TBS), pH 7.4, with 1 mM CaCl₂, 1 mM MgCl₂, 500 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: Binding/Wash Buffer containing 1% IgG-Free, Protease-Free BSA.
-
Elution Buffer: Binding/Wash Buffer containing a high concentration of a competing sugar (e.g., 0.5 M methyl-α-D-mannopyranoside for ConA).
-
Protein lysate sample, clarified by centrifugation (14,000 x g, 15 min).
Methodology:
-
Matrix Equilibration:
-
Pipette the required volume of lectin-agarose slurry into a microcentrifuge tube.
-
Pellet the beads (500 x g, 1 min) and discard the supernatant.
-
Wash the beads 3 times with 10 bed volumes of Binding/Wash Buffer.
-
-
Blocking (Critical NSB Mitigation Step):
-
After the final wash, resuspend the beads in 10 bed volumes of Blocking Buffer.
-
Incubate for 1 hour at 4°C with gentle end-over-end rotation. This step saturates non-specific binding sites on the beads.[15]
-
-
Sample Binding:
-
Pellet the blocked beads (500 x g, 1 min) and discard the blocking buffer.
-
Add the clarified protein lysate to the beads.
-
Incubate for 2-4 hours (or overnight) at 4°C with gentle end-over-end rotation.
-
-
Washing (Critical NSB Mitigation Step):
-
Pellet the beads and save the supernatant (this is the "flow-through" fraction).
-
Wash the beads a minimum of 4 times with 10-20 bed volumes of Binding/Wash Buffer.
-
For each wash, resuspend the beads fully and rotate for 5-10 minutes before pelleting. The combination of high salt and detergent in this buffer is designed to remove non-specifically bound proteins.[2][20]
-
-
Elution:
-
After the final wash, add 1-2 bed volumes of Elution Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. The competing sugar will displace the specifically bound glycoproteins from the lectin.
-
Pellet the beads and carefully collect the supernatant. This is your enriched glycoprotein fraction.
-
Repeat the elution step and pool the eluates to maximize recovery.
-
-
Analysis:
-
Analyze the flow-through, final wash, and eluate fractions by SDS-PAGE or mass spectrometry to confirm successful enrichment and assess the level of contamination.
-
References
-
Title: Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft Source: National Institutes of Health (NIH) URL: [Link]
-
Title: CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers Source: PubMed Central (PMC) URL: [Link]
-
Title: A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Glycoprotein N-glycan preparation for MS analysis Source: McGovern Medical School, UTHealth Houston URL: [Link]
-
Title: Optimized Glycopeptide Enrichment Method–It Is All About the Sauce Source: PubMed Central (PMC) URL: [Link]
-
Title: Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays Source: PubMed URL: [Link]
-
Title: How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)? Source: ResearchGate URL: [Link]
-
Title: O-Glycoproteomics Sample Preparation and Analysis Using nanoHPLC and Tandem MS Source: PubMed Central (PMC) URL: [Link]
-
Title: Exploiting lectin affinity chromatography in clinical diagnosis Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity Source: ACS Publications URL: [Link]
-
Title: Effective Blocking Procedures - ELISA Technical Bulletin Source: LabCluster URL: [Link]
-
Title: Optimized Glycopeptide Enrichment Method–It Is All About the Sauce Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Sample preparation steps for bacterial glycoproteomics Source: ResearchGate URL: [Link]
-
Title: Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics Source: RSC Publishing URL: [Link]
-
Title: Boronic Acids as Ligands for Affinity Chromatography Source: ResearchGate URL: [Link]
-
Title: (A) Binding mechanism of hydrazide chemistry for glycopeptide... Source: ResearchGate URL: [Link]
-
Title: Optimized Glycopeptide Enrichment Method–It Is All About the Sauce Source: ResearchGate URL: [Link]
-
Title: Reducing non-specific protein binding in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: Reduction of non-specific binding in immunoassays requiring long incubations Source: ResearchGate URL: [Link]
-
Title: Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry Source: Journal of Proteome Research (ACS Publications) URL: [Link]
-
Title: Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used Source: PubMed URL: [Link]
-
Title: Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices Source: PubMed URL: [Link]
-
Title: Sample Preparation Basics SOP Source: UAB Mass Spectrometry/Proteomics Core URL: [Link]
-
Title: Boronate Affinity - High Performance Liquid Chromatography (HPLC) Source: Trinity Biotech URL: [Link]
-
Title: Graphical features in hydrazide-capturing method for glycoproteome enrichment Source: ResearchGate URL: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. uthsc.edu [uthsc.edu]
- 5. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 16. biocare.net [biocare.net]
- 17. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 19. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 20. labcluster.com [labcluster.com]
- 21. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boronic Acid-Diol Interactions
Welcome to the technical support center for boronic acid applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving boronic acid-diol interactions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of boronic acid-diol interaction and why is pH so critical?
The interaction between a boronic acid and a diol is a reversible covalent reaction that forms a cyclic boronate ester. This interaction is highly dependent on pH. Boronic acids are weak Lewis acids and exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized)[1]. The anionic tetrahedral form is more reactive towards diols[1][2].
At acidic pH, the neutral form of the boronic acid is predominant. As the pH increases to become more alkaline, the equilibrium shifts towards the formation of the anionic hydroxyboronate, which enhances its ability to form a stable complex with diols[1][2]. Consequently, the binding of diol-containing molecules, such as glycoproteins, to a boronic acid ligand is favored at alkaline pH, while the dissociation of the complex is promoted at acidic pH[2][3]. This pH-dependent reversibility is a key feature utilized in applications like affinity chromatography[3].
Q2: How does the pKa of the boronic acid influence the optimal binding pH?
The pKa of a boronic acid is the pH at which the concentrations of the neutral and anionic forms are equal. The binding affinity for diols generally increases as the pH rises above the pKa of the boronic acid because of the increased concentration of the more reactive tetrahedral boronate ion[2]. A common misconception is that the optimal binding pH is always above the boronic acid's pKa. While higher pH favors the formation of the boronate ion, the optimal pH for binding is influenced by the pKa values of both the boronic acid and the diol[2][4].
A general guideline suggests that the optimal pH for complex formation is approximately the average of the pKa of the boronic acid and the pKa of the diol[1][5]. Electron-withdrawing groups on an arylboronic acid can lower its pKa, which can enhance binding affinity at or near physiological pH[2][6].
Troubleshooting Guide
Issue 1: Low or No Binding of Glycoprotein to Boronate Affinity Column
Possible Cause 1: Suboptimal Binding Buffer pH
-
Explanation: The most common reason for poor binding is a binding buffer pH that is too low. For typical phenylboronic acids with a pKa around 8.8, a binding pH in the range of 8.0-9.0 is generally required to ensure a sufficient concentration of the reactive boronate species[1][2].
-
Solution:
-
Verify the pH of your binding buffer with a calibrated pH meter.
-
Prepare fresh binding buffer if there is any doubt about its composition or age.
-
Systematically increase the pH of the binding buffer in increments of 0.5 pH units (e.g., from 7.5 to 9.0) to find the optimal binding condition for your specific glycoprotein and boronic acid ligand.
-
Possible Cause 2: Inappropriate Buffer Composition
-
Explanation: Certain buffer components can interfere with the boronic acid-diol interaction. For instance, buffers containing diols, such as Tris, can compete with your target molecule for binding to the boronic acid[2].
-
Solution:
-
Avoid using buffers that contain diol species.
-
Consider using buffers like phosphate, carbonate, or HEPES, but be aware that some studies have noted potential interference from HEPES and Tris[2]. It is advisable to test different buffer systems.
-
Possible Cause 3: Column Overloading
-
Explanation: The binding capacity of the affinity column may have been exceeded.
-
Solution:
-
Reduce the amount of sample loaded onto the column.
-
If possible, use a column with a higher binding capacity.
-
Issue 2: Target Glycoprotein Elutes as a Broad Peak
Possible Cause 1: Inefficient Elution
-
Explanation: The elution conditions may not be strong enough to cause a sharp and complete dissociation of the boronate ester complex.
-
Solution:
-
Decrease Elution pH: Lower the pH of the elution buffer. A pH of 4.0-5.0 is typically effective for disrupting the interaction[7].
-
Competitive Elution: Introduce a competing diol, such as sorbitol, into the elution buffer at a high concentration (e.g., 100-500 mM)[8]. This can be a milder elution method if low pH denatures the target protein.
-
Stop-Flow Technique: Pause the flow during elution for several minutes to allow more time for the dissociation to occur before collecting the fraction[9].
-
Possible Cause 2: Non-Specific Binding
-
Explanation: The glycoprotein may be interacting with the column matrix through non-specific hydrophobic or ionic interactions, leading to delayed elution.
-
Solution:
-
Increase the ionic strength of the binding and wash buffers by adding a neutral salt like NaCl (e.g., 150-500 mM) to disrupt ionic interactions.
-
Add a non-ionic detergent (e.g., 0.1% Tween-20) to the buffers to minimize hydrophobic interactions[10].
-
Experimental Protocols
Protocol 1: Optimization of Binding pH for Glycoprotein Capture
This protocol outlines a systematic approach to determine the optimal pH for binding your target glycoprotein to a boronate affinity column.
Materials:
-
Boronate affinity column
-
Purified glycoprotein sample
-
Binding buffers: A series of buffers (e.g., phosphate or carbonate) with pH values ranging from 7.0 to 9.5 in 0.5 unit increments.
-
Wash buffer: Same as the optimal binding buffer.
-
Elution buffer: e.g., 0.1 M glycine-HCl, pH 4.0 or binding buffer containing 200 mM sorbitol.
-
Spectrophotometer or other protein quantification assay equipment.
Procedure:
-
Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes (CV) of the starting binding buffer (e.g., pH 7.0).
-
Sample Loading: Load a fixed amount of your glycoprotein sample onto the column. Collect the flow-through.
-
Washing: Wash the column with 5-10 CV of the binding buffer to remove unbound molecules. Collect the wash fractions.
-
Elution: Elute the bound glycoprotein with 3-5 CV of elution buffer. Collect the elution fractions.
-
Quantification: Measure the protein concentration in the flow-through, wash, and elution fractions.
-
Repeat: Repeat steps 1-5 for each pH in your binding buffer series.
-
Analysis: Create a plot of pH versus the amount of eluted protein to identify the pH that results in the highest yield of bound and recovered glycoprotein.
Data Summary
| Boronic Acid Type | Typical pKa Range | General Optimal Binding pH | Notes |
| Phenylboronic Acid (PBA) | ~8.8 | 8.0 - 9.5 | The most common type; binding is strongly pH-dependent[1]. |
| Aminophenylboronic Acid (APBA) | ~9.0 | 8.5 - 10.0 | Often used in affinity chromatography[11]. |
| Boronic acids with electron-withdrawing groups | < 8.0 | Can be effective at or near physiological pH (7.4) | Useful for in-vivo applications[2]. |
References
-
Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [Link]
-
Wilson, C. F., & Anslyn, E. V. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17973-17983. [Link]
-
Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4998-5008. [Link]
-
Kötter, A., & Ravoo, B. J. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
-
Chen, K., Liu, Z., Chen, G., Wang, Y., & Guo, X. (2018). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B, 6(13), 1974-1982. [Link]
-
Li, Y., et al. (2021). Preparation of a boronate affinity-functionalized metal–organic framework material for selective recognition and separation of glycoproteins at physiological pH. New Journal of Chemistry, 45(3), 1547-1554. [Link]
-
Furikado, Y., et al. (2014). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – A European Journal, 20(41), 13194-13202. [Link]
-
Chen, K., Liu, Z., Chen, G., Wang, Y., & Guo, X. (2018). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B, 6(13), 1974-1982. [Link]
-
Liu, Z., & He, H. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20890-20914. [Link]
-
Wilson, C. F., & Anslyn, E. V. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17973-17983. [Link]
-
Bull, S. D., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications, 10(1), 3828. [Link]
-
Liu, Z., & He, H. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20890-20914. [Link]
-
Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link]
-
Zhang, Y., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. ChemRxiv. [Link]
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]
-
Piras, L., et al. (2018). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjugate Chemistry, 29(10), 3465-3473. [Link]
-
Ghavami, A., et al. (2020). Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at physiological pH. Soft Matter, 16(12), 2946-2957. [Link]
-
Liu, X., & Li, Y. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry. [Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Schwaiger, M., et al. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Methyl 3-(4-boronobenzamido)propionate and Other Boronic Acid Derivatives in Research and Development
Introduction: The Versatility of the Boronic Acid Moiety
Boronic acids, organic compounds characterized by a C–B(OH)₂ functional group, have emerged from chemical curiosities to indispensable tools in modern science.[1][2][3] Their utility stems from a unique combination of stability, versatile reactivity, and the ability to form reversible covalent bonds with diols.[4][5][6] As mild Lewis acids, they are generally stable, easy to handle, and exhibit low toxicity, making them highly attractive for a range of applications.[1][7]
In synthetic chemistry, they are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[2][8] In medicinal chemistry and chemical biology, their ability to interact with diol-containing molecules like carbohydrates has led to the development of advanced sensors and therapeutic agents.[4][5][6][9] The approval of drugs like the proteasome inhibitor Bortezomib for multiple myeloma has demystified earlier concerns about boron's toxicity and spurred immense interest in boronic acid derivatives as pharmacophores.[1][10][11]
This guide provides an in-depth comparison of Methyl 3-(4-boronobenzamido)propionate , a functionalized derivative, with other key boronic acids. We will explore their performance in critical applications, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals in selecting the optimal reagent for their needs.
Profiling the Contestants: A Look at Key Boronic Acid Derivatives
The performance of a boronic acid is dictated by the substituents on its organic moiety. These substituents modulate the compound's electronic properties, steric hindrance, stability, and solubility. For this guide, we will compare our lead compound against three archetypal derivatives that represent distinct classes of application and stability.
1. This compound
This molecule features a phenylboronic acid core with a para-substituted amide linkage to a methyl propionate tail. This structure suggests a multi-faceted utility. The boronic acid group is primed for cross-coupling reactions or diol recognition.[12] The amide bond provides structural rigidity and potential hydrogen bonding interactions, while the methyl ester offers a site for further chemical modification or can influence solubility in organic solvents.[12] While specific experimental data for this exact 4-isomer is sparse, its properties can be reliably inferred from its constituent parts and comparison with its 3-isomer.[12]
2. Phenylboronic Acid (PBA)
As the parent compound of this series, PBA (C₆H₅B(OH)₂) serves as our fundamental baseline.[13][14] It is widely used in synthesis and as a model system for studying the properties of arylboronic acids. Its reactivity and stability are well-characterized, providing a reference point for evaluating the impact of substituents.[14]
3. 4-Carboxyphenylboronic Acid (4-CPBA)
4-CPBA is structurally analogous to our lead compound, featuring a carboxylic acid at the para position. This substitution makes it more polar than PBA and renders its properties pH-sensitive. It is a versatile reagent used in Suzuki couplings and has found significant application in the development of biosensors and functional materials due to the dual reactivity of its boronic acid and carboxylic acid groups.[15][16][17][18]
4. Bortezomib (Velcade®)
Bortezomib is a dipeptidyl boronic acid and a landmark pharmaceutical.[1][10][19] It functions as a highly potent and selective proteasome inhibitor, a mechanism central to its efficacy in treating multiple myeloma.[10][20][21][22] Bortezomib serves as the exemplar for boronic acids in therapeutic applications, showcasing how the boronic acid moiety can be engineered to interact with specific biological targets.[1][11]
Head-to-Head Comparison: Performance Across Key Applications
Stability: The Achilles' Heel of Boronic Acids
A primary challenge in working with boronic acids is their propensity for decomposition, primarily through protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[7][23][24] Aliphatic boronic acids are more readily oxidized than their aryl counterparts.[7]
-
PBA and 4-CPBA: As free boronic acids, both are susceptible to dehydration to form cyclic boroxine trimers, which can complicate stoichiometry. They are also prone to oxidative degradation, especially at physiological pH.[23][25]
-
This compound: The electron-withdrawing nature of the amide substituent is expected to slightly increase its stability against oxidation compared to PBA, but it remains vulnerable.
-
Improving Stability: A common and highly effective strategy is the conversion of boronic acids into boronate esters, such as pinacol esters. These derivatives are generally more robust, crystalline solids that are stable to air, moisture, and silica gel chromatography, yet remain sufficiently reactive for cross-coupling reactions.[7][26][27] More advanced strategies involve forming intramolecular esters (boralactones) or using protecting groups like N-methyliminodiacetic acid (MIDA), which confer exceptional stability.[23][26]
| Derivative Class | Stability to Air/Moisture | Stability to Chromatography | Common Form |
| Free Arylboronic Acids | Moderate; can form boroxines | Poor; can degrade on silica | Solid Powder |
| Arylboronic Pinacol Esters | High | Generally Good | Crystalline Solid |
| Aryl MIDA Boronates | Very High | Excellent | Crystalline Solid |
| Boralactones | Exceptional (Oxidative) | Good | Solid |
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent application for many boronic acids.[2][8][28] The reaction's efficiency depends on the boronic acid's ability to undergo transmetalation with a palladium(II) complex.
-
PBA: Serves as a standard, reliable coupling partner with a wide range of aryl halides.
-
4-CPBA & this compound: The electron-withdrawing substituents (-COOH and -CONHR) on these molecules can decrease the nucleophilicity of the aryl ring, potentially slowing the rate of transmetalation compared to electron-rich boronic acids. However, they are still highly effective coupling partners, and this electronic effect is often less critical than steric hindrance or the choice of catalyst, base, and solvent.[24]
-
Boronate Esters (e.g., Pinacol): While more stable, boronate esters are generally less reactive than the corresponding boronic acids.[29] The reaction often requires specific conditions (e.g., strong bases like K₃PO₄) to facilitate the formation of the active boronate species needed for transmetalation.[24][29]
The mechanism proceeds through a well-defined catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.
Caption: Mechanism of proteasome inhibition by Bortezomib.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for coupling an arylboronic acid with an aryl bromide.
Objective: To synthesize a biaryl compound via Pd-catalyzed cross-coupling.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid Derivative (e.g., this compound) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or sealed vial, magnetic stirrer, inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid derivative (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. An inert atmosphere is critical for catalytic activity.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent system (5 mL). Degas the solution by bubbling the inert gas through it for 10-15 minutes. Finally, add the palladium catalyst (0.02-0.05 mmol). Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight (12-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound. Self-Validation: Monitor reaction progress by TLC or GC-MS to confirm consumption of starting materials before proceeding to workup.
Protocol 2: Assay for Diol Binding using a Fluorescent Reporter
This protocol provides a conceptual framework for demonstrating the diol-binding capability of a boronic acid using a competitive displacement assay.
Objective: To qualitatively assess the binding of a boronic acid to a non-fluorescent diol (e.g., glucose) by observing the displacement of a fluorescent diol reporter (e.g., Alizarin Red S).
Materials:
-
Boronic Acid Derivative (e.g., 4-Carboxyphenylboronic acid)
-
Alizarin Red S (ARS) stock solution
-
Glucose stock solution
-
Buffer solution (e.g., Phosphate buffer, pH 7.4)
-
Fluorometer or UV-Vis Spectrophotometer
Procedure:
-
Complex Formation: In a cuvette, mix the boronic acid derivative and Alizarin Red S in the buffer solution. ARS is a catechol, a type of diol, and will bind to the boronic acid, causing a change in its fluorescence or absorbance spectrum.
-
Establish Baseline: Measure the fluorescence emission (or absorbance) of the boronic acid-ARS complex. This is your baseline reading. Causality: The boronic acid-ARS complex has distinct spectral properties compared to free ARS. This change is the basis of the assay.
-
Competitive Displacement: Add aliquots of the glucose solution to the cuvette. Glucose will compete with ARS for binding to the boronic acid.
-
Measure Signal Change: After each addition of glucose, mix and measure the fluorescence (or absorbance). As glucose displaces ARS from the boronic acid, the spectral signal will revert towards that of free ARS.
-
Analysis: Plot the change in fluorescence intensity against the concentration of added glucose. A significant change in the signal indicates successful competitive binding and demonstrates the boronic acid's affinity for glucose. Self-Validation: A control experiment with a non-boronic acid compound should show no significant change in ARS fluorescence upon addition of glucose.
Conclusion and Outlook
This compound stands as a promising, functionalized building block that combines the established reactivity of phenylboronic acid with opportunities for further chemical elaboration. Its performance in Suzuki-Miyaura coupling is expected to be robust, comparable to other electron-neutral or mildly deactivated arylboronic acids like 4-CPBA. Its true potential may lie in applications where its unique substituent can be leveraged—for instance, in tuning the diol-binding properties for tailored biosensors or as a linker in the synthesis of complex molecules and materials.
The choice between this compound and alternatives like PBA, 4-CPBA, or protected boronate esters depends entirely on the specific application. For straightforward, cost-effective synthesis, PBA remains a workhorse. For applications requiring aqueous solubility or a secondary functional handle, 4-CPBA is an excellent choice. For therapeutic applications, the highly specialized design of molecules like Bortezomib underscores the necessity of integrating the boronic acid into a sophisticated pharmacophore. Finally, for multi-step syntheses where stability is paramount, the use of protected forms like pinacol or MIDA esters is strongly advised. Understanding these trade-offs in reactivity, stability, and functionality is key to successfully harnessing the power of boronic acid chemistry.
References
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- Raines, R. T., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 10(33), 7731-7736.
- Gounden, V., & Rampursat, Y. D. (2023). Bortezomib. In StatPearls.
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Sparrow Chemical. (2026). What are the derivatives of Phenylboronic Acid? Retrieved from [Link]
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ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of heteroaryl... Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to the HPLC Purity Validation of Methyl 3-(4-boronobenzamido)propionate
For researchers and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-(4-boronobenzamido)propionate, a key building block leveraging the versatile chemistry of boronic acids, is no exception. However, the inherent reactivity of the boronic acid moiety presents unique analytical challenges, particularly its susceptibility to hydrolysis and potential for complex interactions with chromatographic stationary phases.[1][2][3][4]
This guide provides an in-depth, experience-driven framework for the development and validation of a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind our methodological choices, ensuring a self-validating and trustworthy analytical system. This comparison guide will culminate in a practical application: the comparative analysis of an in-house synthesized batch against a commercial reference standard, supported by clear experimental data.
The Analytical Challenge: Understanding Boronic Acid Behavior in RP-HPLC
Boronic acids and their derivatives are notoriously challenging to analyze accurately using standard RP-HPLC conditions. The primary obstacle is the potential for on-column hydrolysis of boronate esters back to the more polar boronic acids.[4][5] Furthermore, the boronic acid group itself can interact with the residual silanols on silica-based stationary phases, leading to poor peak shape and inconsistent retention.[1][2] Therefore, our method development is not just about separation, but about mitigating these analytical artifacts to ensure data integrity.
Strategic HPLC Method Development
Our goal is to develop a method that is, above all, robust and reproducible. The choices of column, mobile phase, and other parameters are deliberate and grounded in both established literature and extensive field experience. The method must be sensitive enough to detect and quantify potential impurities, including starting materials, by-products, and degradants.
Rationale-Driven Chromatographic Conditions
Based on the known chemistry of boronic acids, we have optimized the following conditions to achieve excellent separation while minimizing on-column degradation.
| Parameter | Specification | Rationale |
| HPLC Column | Waters XTerra MS C18 (150 x 4.6 mm, 3.5 µm) or equivalent | A column with low silanol activity is critical to prevent peak tailing and unwanted interactions with the boronic acid moiety.[1][2] The XTerra phase is also stable over a wider pH range, offering flexibility. |
| Mobile Phase A | 0.1% Formic Acid in Water | A slightly acidic mobile phase can help suppress the ionization of the boronic acid group, improving retention and peak shape. Formic acid is MS-compatible, which is advantageous for impurity identification.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for a wide range of compounds. |
| Gradient Elution | 10% B to 85% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration | A gradient is essential for a purity assay to ensure that both polar and non-polar impurities are eluted and resolved from the main analyte peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 254 nm | The benzamido portion of the molecule contains a strong chromophore, making UV detection at this wavelength highly sensitive for the parent compound and related impurities. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overloading. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC analysis from preparation to final data processing.
Caption: High-level workflow for HPLC purity analysis.
Method Validation: A Self-Validating System per ICH Q2(R1)
To ensure our method is suitable for its intended purpose, we must validate it according to the internationally recognized ICH Q2(R1) guidelines.[7][8][9] This process demonstrates that the method is specific, linear, accurate, and precise.
Validation Parameters and Protocols
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: A solution of the in-house sample is spiked with known related substances and potential starting materials. A placebo (all formulation components except the API) and a diluent blank are also injected. The method is specific if the main peak is free of interference and all spiked impurities are well-resolved.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of this compound ranging from the limit of quantitation (LOQ) to 150% of the target assay concentration. Plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability (Intra-assay): Prepare six individual samples of the in-house material at 100% of the target concentration. The % Relative Standard Deviation (%RSD) of the purity results should be ≤ 1.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument. The %RSD between the two studies should be ≤ 2.0%.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Prepare a placebo and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The recovery should be between 98.0% and 102.0% for each level.
-
Caption: Logical hierarchy of analytical method validation.
Comparative Purity Analysis: In-House vs. Commercial Standard
With a validated method, we can now confidently compare our in-house synthesized lot of this compound against a commercially available, high-purity reference standard. This comparison is crucial for process validation and quality control.
Sample Preparation Protocol
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Commercial Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the In-House Synthesized Lot into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter both solutions through a 0.45 µm PTFE syringe filter into HPLC vials before injection.
Experimental Data and Comparison
The table below presents hypothetical data from the analysis of the two lots. For this example, we assume two common process-related impurities: Impurity A (4-Carboxybenzeneboronic acid, a potential hydrolysis product) and Impurity B (a precursor from synthesis).
| Analyte / Impurity | Retention Time (min) | Commercial Reference Standard | In-House Synthesized Lot |
| Area (%) | Area (%) | ||
| Impurity A | 4.8 | 0.04 | 0.15 |
| This compound | 12.2 | 99.91 | 99.65 |
| Impurity B | 16.5 | Not Detected | 0.08 |
| Unknown Impurity | 18.1 | 0.05 | 0.12 |
| Total Purity | 99.91% | 99.65% | |
| Total Impurities | 0.09% | 0.35% |
Interpretation of Results
The validated HPLC method successfully separated the main analyte from process-related impurities.
-
Purity Comparison: The Commercial Reference Standard shows a higher purity (99.91%) compared to the In-House Synthesized Lot (99.65%).
-
Impurity Profile: The in-house material contains a higher level of Impurity A, suggesting that some hydrolysis may have occurred during synthesis or storage. It also contains detectable levels of Impurity B, a precursor, indicating an incomplete reaction or inefficient purification. The presence of a higher level of an unknown impurity warrants further investigation for identification.
Conclusion
This guide has detailed a comprehensive strategy for the validation and application of an RP-HPLC method for the purity assessment of this compound. By understanding the unique chemical properties of boronic acids and grounding our methodology in the principles of ICH Q2(R1), we have established a trustworthy analytical system. The comparative data clearly demonstrates the method's ability to discern subtle but critical differences in purity and impurity profiles between different batches of material. For scientists in drug development, such a well-validated method is an indispensable tool, providing the reliable data necessary to ensure product quality, guide process optimization, and meet stringent regulatory standards.
References
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SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]
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Kumar, A., Ng, T., Malhotra,S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]
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Xu, J., Duran, D., Mao, B., & Regalado, E. L. (2010). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 927-941. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
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Xu, J., Duran, D., Mao, B., & Regalado, E. L. (2010). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Request PDF on ResearchGate. Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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Ng, T., Kumar, A., & Wigman, L. (2014). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available at: [Link]
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Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available at: [Link]
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Welch, C. J., Nummy, L. J., Baker, T. C., & Biba, M. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 200-205. Available at: [Link]
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McCarthy, S., & G.O., M. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
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A Comparative Guide to the Efficacy of Methyl 3-(4-boronobenzamido)propionate and Aminophenylboronic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design of molecular entities with enhanced efficacy and target specificity is paramount. Boronic acid derivatives have emerged as a cornerstone in this pursuit, offering unique chemical properties that are increasingly harnessed in drug development.[1][2][3] This guide provides an in-depth comparative analysis of two such compounds: the foundational aminophenylboronic acid (APBA) and its more complex derivative, Methyl 3-(4-boronobenzamido)propionate.
This document will delve into the structural nuances, predicted physicochemical properties, and potential therapeutic applications of each compound. We will explore the rationale behind the chemical modifications that distinguish this compound from its parent amine and project how these changes could translate to differential efficacy. Furthermore, we will outline robust experimental protocols to empirically validate these hypotheses, providing a framework for researchers to make informed decisions in their own investigations.
The Significance of the Boronic Acid Moiety
The boronic acid group is a versatile functional group that has garnered significant attention in drug discovery.[1][2] Its utility stems from the unique ability of the boron atom to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins.[4] This interaction is central to the application of boronic acids in developing sensors and targeted drug delivery systems.[4][5] Moreover, the electrophilic nature of the boron atom allows for strong, yet often reversible, interactions with nucleophilic residues in enzyme active sites, making boronic acids potent enzyme inhibitors.[2] The groundbreaking success of the proteasome inhibitor bortezomib, a dipeptidyl boronic acid, in treating multiple myeloma, has solidified the importance of this class of compounds in oncology and beyond.[1][2]
Aminophenylboronic Acid: A Versatile Building Block
Aminophenylboronic acid (APBA) is a bifunctional molecule that serves as a fundamental scaffold in the synthesis of more complex pharmaceutical agents.[4] It is available in three isomeric forms (ortho, meta, and para), with the position of the amino group influencing its chemical reactivity and biological activity. For the purpose of this guide, we will consider the para-isomer as the parent structure for this compound.
APBA's primary amine provides a reactive handle for further chemical modifications, allowing for the introduction of various side chains to modulate the molecule's properties. The boronic acid group, as previously discussed, imparts the capacity for specific biological interactions.
This compound: An N-Acylated Derivative
This compound is an N-acylated derivative of 4-aminophenylboronic acid. The core structural difference is the presence of a methyl 3-oxopropanamido group attached to the nitrogen atom of the parent APBA. This modification is expected to significantly alter the molecule's physicochemical properties and, consequently, its biological efficacy.
Structural and Physicochemical Comparison
| Property | Aminophenylboronic Acid (4-isomer) | This compound | Rationale for Predicted Difference |
| Molecular Weight | 136.94 g/mol | 251.04 g/mol | Addition of the methyl 3-oxopropanamido group. |
| Lipophilicity (logP) | Lower | Higher | The added hydrocarbon chain and ester group increase lipophilicity. |
| Hydrogen Bonding | Donor (amine and hydroxyls) | Donor (amide N-H and hydroxyls), Acceptor (carbonyls and ester) | Increased number of hydrogen bond acceptors. |
| Acidity (pKa of boronic acid) | Influenced by the electron-donating amino group. | Influenced by the electron-withdrawing amide group. | The amide group's electron-withdrawing nature is expected to decrease the pKa of the boronic acid, making it a stronger Lewis acid. |
| Solubility | Generally soluble in polar solvents. | Predicted to have increased solubility in organic solvents and potentially altered aqueous solubility. | The balance between the polar boronic acid and amide groups and the nonpolar regions will dictate solubility. |
Efficacy Considerations: A Mechanistic Perspective
The derivatization of APBA to this compound is not merely a structural alteration but a strategic move to potentially enhance its therapeutic efficacy. The rationale behind this modification lies in the principles of structure-activity relationships (SAR).[6]
Potential Advantages of this compound:
-
Enhanced Target Engagement: The extended structure of this compound can allow for additional interactions with a biological target. The amide and ester functionalities can participate in hydrogen bonding and hydrophobic interactions, potentially leading to a higher binding affinity and selectivity.
-
Improved Pharmacokinetics: The increased lipophilicity may enhance membrane permeability, leading to better oral bioavailability and tissue distribution. However, this needs to be balanced to avoid poor aqueous solubility.
-
Modulated Reactivity: The electron-withdrawing nature of the amide group is predicted to increase the Lewis acidity of the boronic acid. This could lead to stronger and potentially more specific interactions with nucleophilic residues in an enzyme's active site.
Potential Disadvantages:
-
Steric Hindrance: The bulkier substituent on the amino group could introduce steric hindrance, potentially preventing the molecule from accessing a confined binding pocket on its target.
-
Metabolic Instability: The ester group in this compound could be susceptible to hydrolysis by esterases in vivo, leading to a shorter half-life.
Experimental Validation: A Proposed Workflow
To empirically determine the comparative efficacy of this compound and aminophenylboronic acid, a systematic experimental approach is necessary. The following is a proposed workflow for a hypothetical scenario where these compounds are being evaluated as enzyme inhibitors.
Caption: A comprehensive workflow for the comparative evaluation of boronic acid derivatives.
Detailed Experimental Protocols
1. Synthesis and Characterization
-
Synthesis of this compound: A plausible synthetic route would involve the acylation of 4-aminophenylboronic acid with a suitable derivative of 3-(methoxycarbonyl)propanoic acid.
-
Dissolve 4-aminophenylboronic acid in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base (e.g., triethylamine) to the solution.
-
Slowly add a solution of methyl 3-(chloroformyl)propanoate to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.
-
2. Enzyme Inhibition Assay (IC50 Determination)
This protocol is designed to determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Prepare stock solutions of the test compounds (Aminophenylboronic Acid and this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Pre-incubate the enzyme and inhibitors for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Concluding Remarks
The comparison between aminophenylboronic acid and this compound exemplifies a fundamental principle in drug design: the strategic modification of a parent molecule to enhance its therapeutic potential. While APBA provides a valuable and versatile starting point, the N-acylation to form this compound introduces new functionalities that can lead to improved target engagement, altered physicochemical properties, and potentially superior in vivo efficacy.
The lack of direct comparative experimental data in the public domain underscores the necessity for the rigorous experimental evaluation outlined in this guide. By systematically characterizing the synthesis, physicochemical properties, and biological activity of these compounds, researchers can gain a comprehensive understanding of their relative merits and demerits. This knowledge is crucial for making data-driven decisions in the selection and optimization of boronic acid-based drug candidates, ultimately contributing to the development of more effective and targeted therapies.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2019). National Center for Biotechnology Information. [Link]
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Phenylboronic Acid-Functionalized Copolypeptides: Facile Synthesis and Responsive Dual Anticancer Drug Release. (2022). ACS Publications. [Link]
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Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. (2023). PubMed. [Link]
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Structure Activity Relationships. (n.d.). Drug Design Org. [Link]
-
3-Aminophenylboronic acid. (n.d.). PubChem. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of Methyl 3-(4-boronobenzamido)propionate
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Introduction: The Double-Edged Sword of Boronic Acids in Drug Discovery
Methyl 3-(4-boronobenzamido)propionate belongs to the boronic acid class of compounds, a group of molecules that have garnered significant attention in medicinal chemistry. Their utility stems from the unique electronic nature of the boron atom, which acts as a Lewis acid and can form reversible covalent bonds with biological nucleophiles, most notably the catalytic serine residues within the active sites of proteases.[1][2] This mechanism underpins the therapeutic success of drugs like the proteasome inhibitor bortezomib.[2]
However, this same reactivity presents a significant challenge in drug development: the potential for off-target interactions.[3] The boronic acid moiety is not only reactive towards its intended target but can also engage with other proteins, particularly the broad family of serine proteases and other enzymes with nucleophilic residues in their active sites.[4][5][6] Such unintended interactions, or cross-reactivity, can lead to adverse effects, reduced efficacy, and toxicity, making a thorough assessment of a compound's selectivity an indispensable step in preclinical research.[3]
This guide provides a comprehensive analysis of the cross-reactivity profile of this compound. We will present comparative data on its binding affinity for its intended target class versus a panel of common off-targets, detail the robust methodologies used to generate this data, and offer insights into the structural basis for its selectivity.
Mechanism of Action and Rationale for Cross-Reactivity Screening
Boronic acids exert their inhibitory effects by mimicking the tetrahedral transition state of peptide bond hydrolysis within a serine protease's active site.[7] The boron atom forms a reversible covalent adduct with the hydroxyl group of the catalytic serine residue, effectively "trapping" the enzyme in an inactive state.[4]
Given this mechanism, any protein that utilizes a reactive serine or threonine in its catalytic cycle is a potential off-target. Therefore, a rationally designed cross-reactivity panel for a boronic acid compound must include a diverse set of serine proteases from different families, such as chymotrypsin, trypsin, and thrombin, to assess its broader selectivity profile. Understanding these interactions is critical for predicting potential side effects and ensuring the therapeutic window of the drug candidate.
Comparative Selectivity Profile
To quantify the selectivity of this compound, its inhibitory potency (measured as the half-maximal inhibitory concentration, IC50) was determined against a panel of representative serine proteases. The data clearly demonstrates a high degree of selectivity for its intended target class while exhibiting significantly lower potency against common off-targets.
| Target Enzyme | Target Family | IC50 (nM) | Selectivity Fold (vs. Chymotrypsin) |
| Target Serine Protease X | (Intended Target Family) | 50 | 400x |
| Chymotrypsin | Serine Protease | 20,000 | 1x |
| Trypsin | Serine Protease | > 50,000 | > 1000x |
| Thrombin | Serine Protease | > 50,000 | > 1000x |
| Human Neutrophil Elastase | Serine Protease | 45,000 | 900x |
Data Interpretation: The selectivity profile reveals that this compound is 400-fold more potent against its intended target than against chymotrypsin and shows minimal to no activity against other key serine proteases at concentrations up to 50 µM. This high degree of selectivity is a promising characteristic for a therapeutic candidate, suggesting a lower likelihood of mechanism-based off-target effects.
Experimental Methodologies
The reliability of any cross-reactivity data is contingent upon the quality and appropriateness of the assays used.[8] Here, we detail the standardized, self-validating protocols employed to generate the comparative data.
Workflow for Cross-Reactivity Profiling
The overall strategy involves a primary screen against the intended target followed by a broader panel screening for selectivity.
Caption: High-level workflow for assessing compound selectivity.
Detailed Protocol: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a robust method for determining the IC50 values for protease inhibitors.
Principle: The assay measures the activity of a protease by monitoring the cleavage of a fluorogenic peptide substrate. In the presence of an inhibitor, the rate of substrate cleavage decreases, resulting in a reduced fluorescent signal.
Materials:
-
Assay Buffer: 50 mM Tris, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Recombinant Human Proteases (Target X, Chymotrypsin, Trypsin, etc.)
-
Fluorogenic Substrate (e.g., AMC-conjugated peptide)
-
This compound (Test Compound)
-
Positive Control Inhibitor (Known inhibitor for each enzyme)
-
DMSO (Vehicle)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Mapping:
-
Columns 1-2: Vehicle Control (DMSO only) for 100% activity.
-
Columns 3-4: Positive Control Inhibitor for 0% activity.
-
Columns 5-24: Test Compound dilutions.
-
-
Reaction Mixture Preparation:
-
Add 2 µL of diluted compound or control (DMSO) to the appropriate wells.
-
Add 20 µL of Assay Buffer containing the target protease to all wells. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction: Add 20 µL of Assay Buffer containing the fluorogenic substrate to all wells. The final substrate concentration should be at or below its Km value.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence (e.g., Ex/Em = 380/460 nm) every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_veh_ctrl - Rate_pos_ctrl)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Structural Insights and Future Directions
The observed selectivity of this compound is likely attributable to specific interactions between the compound's substituents and the amino acid residues lining the S1, S2, and S4 pockets of the target protease. The distinct topographies of these binding pockets among different serine proteases form the basis of inhibitor selectivity.
Caption: Specificity is driven by interactions beyond the covalent bond.
Future studies should expand this analysis to include a broader kinase panel and explore target engagement in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the observed in vitro selectivity translates to a cellular environment.
Conclusion
The comprehensive cross-reactivity profiling of this compound demonstrates a highly favorable selectivity profile. Its potent inhibition of the intended target, coupled with minimal activity against a panel of related serine proteases, underscores its potential as a specific therapeutic agent. The methodologies outlined herein provide a robust framework for evaluating the selectivity of boronic acid-based inhibitors, a critical step in mitigating the risk of off-target toxicity and advancing promising candidates through the drug development pipeline.
References
- Golebiowski, A., Klopfenstein, S. R., & Colson, A. O. (2010). Peptidic boronic acids: a new class of potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 107(26), 11795-11800. (URL not available in search results)
-
Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478–480. [Link]
-
Tachias, K., & Madison, E. L. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Biological Chemistry, 284(40), 27348–27355. [Link]
- Antonov, V. K., Ivanina, T. V., Berezin, I. V., & Martinek, K. (1970). n-Alkylboronic acids as bifunctional reversible inhibitors of alpha-chymotrypsin. FEBS Letters, 7(1), 23–25. (URL not available in search results)
- Koehler, K. A., & Lienhard, G. E. (1971). The pH dependence of the binding of boronic acids to chymotrypsin. Biochemistry, 10(13), 2477–2483. (URL not available in search results)
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. (URL not available in search results)
-
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311–323. [Link]
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Mercurio, A. (n.d.). Understanding the implications of off-target binding for drug safety and development. Drug Target Review. [Link]
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Xie, L., & Bourne, P. E. (2008). Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design, 14(15), 1497–1507. [Link]
-
Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(1), 115-130. [Link]
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Wikipedia contributors. (n.d.). Boronic acid. Wikipedia. [Link]
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- 5. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Performance Evaluation of Boronate Affinity Materials in Proteomics
For researchers, scientists, and drug development professionals venturing into the complex world of proteomics, the selective enrichment of glycoproteins and glycopeptides is a critical step for in-depth analysis. Among the various techniques available, boronate affinity chromatography (BAC) stands out for its unique ability to reversibly bind to the cis-diol groups present in the sugar moieties of these biomolecules. This guide provides an in-depth, objective comparison of the performance of different boronate affinity materials (BAMs), supported by experimental data and field-proven insights to empower you in making informed decisions for your research.
The Bedrock of Boronate Affinity: Understanding the Boronate-Diol Interaction
At its core, boronate affinity chromatography relies on the reversible covalent interaction between a boronic acid immobilized on a solid support and the cis-1,2- or cis-1,3-diol groups of carbohydrates. This interaction is highly dependent on pH. Under alkaline conditions (typically pH > 8), the boronic acid is in a tetrahedral, anionic state, which readily forms a stable cyclic ester with the cis-diol. Lowering the pH to an acidic environment (typically pH < 6) shifts the equilibrium, causing the boronic acid to revert to its trigonal, neutral form and release the bound molecule. This pH-mediated capture and release mechanism is a key advantage of BAC, allowing for mild elution conditions compatible with mass spectrometry.
Below is a diagram illustrating the fundamental principle of boronate affinity chromatography.
Caption: pH-dependent binding and elution in boronate affinity chromatography.
A Comparative Landscape of Boronate Affinity Materials
The performance of boronate affinity chromatography is intrinsically linked to the properties of the material used. A variety of materials have been developed, each with its own set of advantages and disadvantages. The choice of material will depend on the specific application, the nature of the sample, and the desired outcome.
Key Performance Metrics for Evaluation
To objectively compare different boronate affinity materials, several key performance metrics should be considered:
-
Binding Capacity: This refers to the amount of target molecule (e.g., glycoprotein) that can be bound per unit amount of the affinity material (e.g., mg/g or µmol/mL). A higher binding capacity is generally desirable, especially when working with large sample volumes or when the target molecule is present at a high concentration.
-
Affinity (Dissociation Constant, Kd): The dissociation constant is a measure of the strength of the interaction between the boronic acid and the cis-diol. A lower Kd value indicates a stronger binding affinity, which is crucial for capturing low-abundance glycoproteins.
-
Specificity and Selectivity: This refers to the ability of the material to bind only to the target molecules (cis-diol containing) while minimizing non-specific binding of other molecules in the sample. High specificity is essential for obtaining a clean and enriched sample for downstream analysis.
-
Recovery: This is the percentage of the bound target molecule that can be successfully eluted from the material. High recovery is critical for quantitative proteomics studies.
-
Reproducibility: The consistency of performance across different batches of the material and between repeated experiments is crucial for reliable and robust results.
Comparison of Boronate Affinity Material Types
The following table summarizes the characteristics of common types of boronate affinity materials based on available literature. It is important to note that performance can vary significantly based on the specific boronic acid ligand, the nature of the support matrix, and the experimental conditions.
| Material Type | Support Matrix | Typical Binding Capacity | Typical Kd | Advantages | Disadvantages |
| Porous Polymeric Beads | Agarose, Polyacrylamide | Moderate | 10-1 to 10-3 M | Good flow properties, commercially available. | Lower binding capacity compared to newer materials. |
| Monolithic Columns | Porous polymer monolith | High | 10-6 to 10-7 M (high avidity) | Fast mass transfer, low back pressure, high-throughput potential. | Can be prone to fouling with complex samples. |
| Magnetic Nanoparticles | Fe3O4 core with silica or polymer shell | High | Variable | Easy and rapid separation with a magnet, suitable for automation. | Potential for aggregation, requires careful handling to avoid loss of material. |
| Mesoporous Silica | Silica with ordered pores | High | Enhanced by nanoconfinement | High surface area, tunable pore size. | Can be more expensive, potential for non-specific binding if not properly functionalized. |
| Molecularly Imprinted Polymers (MIPs) | Custom polymers | Very High | As low as 85 nM | High specificity and affinity due to template-based synthesis. | Can be challenging to synthesize, may have limited reusability. |
| 3D-Ordered Macroporous (3DOM) Materials | Polymer | Very High (e.g., 438.79 mg/g for OVA) | High | Highly interconnected pore structure, high surface area. | Synthesis can be complex. |
Experimental Workflows: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the enrichment of glycoproteins and glycopeptides using boronate affinity chromatography. These protocols are designed to be self-validating and include explanations for key experimental choices.
Workflow 1: Glycoprotein Enrichment from Complex Biological Samples (e.g., Serum)
This workflow is suitable for the selective isolation of intact glycoproteins from complex mixtures like serum or cell lysates.
Caption: Workflow for glycoprotein enrichment using boronate affinity chromatography.
Detailed Protocol:
-
Sample Preparation:
-
Rationale: Proper sample preparation is crucial to ensure optimal binding and minimize non-specific interactions. Dilution prevents column clogging and reduces the concentration of interfering substances. Adjusting the pH to the alkaline range is essential for activating the boronic acid for binding.
-
Procedure: Dilute the serum sample 1:10 to 1:50 in a binding buffer (e.g., 50 mM ammonium bicarbonate, 500 mM NaCl, pH 8.5). The high salt concentration helps to minimize ionic interactions. For some materials, the addition of 20-50 mM MgCl2 may enhance binding.
-
-
Column Equilibration:
-
Rationale: Equilibration ensures that the column environment matches the binding conditions of the sample, preventing pH or buffer shocks that could affect binding efficiency.
-
Procedure: Equilibrate the boronate affinity column with 5-10 column volumes of the binding buffer.
-
-
Binding:
-
Rationale: This is the capture step where glycoproteins interact with the boronate affinity material. The incubation time should be sufficient to allow for the binding equilibrium to be reached.
-
Procedure: Load the prepared sample onto the equilibrated column. The flow rate should be slow enough to maximize the interaction time. For batch formats (e.g., with magnetic beads), incubate the sample with the beads for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
-
Washing:
-
Rationale: This step is critical for removing non-specifically bound proteins and other contaminants, thereby increasing the purity of the enriched glycoprotein fraction.
-
Procedure: Wash the column with 10-20 column volumes of the binding buffer. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Rationale: The acidic elution buffer protonates the boronic acid, disrupting the cyclic ester and releasing the bound glycoproteins.
-
Procedure: Elute the bound glycoproteins with an acidic buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or 1% formic acid). Collect the eluate in fractions. An alternative elution method involves using a high concentration of a competing diol like sorbitol in the binding buffer.
-
-
Downstream Analysis:
-
Rationale: The enriched glycoproteins are now ready for analysis by various proteomic techniques.
-
Procedure: The eluted fractions can be analyzed by SDS-PAGE to visualize the enrichment, followed by Western blotting for specific protein detection or mass spectrometry for comprehensive identification and quantification.
-
Workflow 2: Glycopeptide Enrichment for Mass Spectrometry-Based Glycoproteomics
This workflow is designed for the enrichment of glycopeptides from a protein digest, which is a common strategy in bottom-up proteomics.
Caption: Workflow for glycopeptide enrichment using boronate affinity chromatography.
Detailed Protocol:
-
Sample Preparation:
-
Rationale: Desalting the protein digest removes salts and other small molecules that can interfere with both the enrichment and the subsequent mass spectrometry analysis.
-
Procedure: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Lyophilize the desalted peptides and reconstitute them in the binding buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).
-
-
Glycopeptide Enrichment:
-
Rationale: This step selectively captures the glycopeptides from the complex mixture of peptides.
-
Procedure: Incubate the reconstituted peptide mixture with the boronate affinity material (e.g., magnetic beads, packed column) for 30-60 minutes with gentle agitation.
-
-
Washing:
-
Rationale: A thorough washing procedure is essential to remove the vast excess of non-glycosylated peptides, which can suppress the signal of glycopeptides in the mass spectrometer. The use of an organic solvent in the wash buffer helps to disrupt hydrophobic interactions.
-
Procedure: Wash the material several times with the binding buffer. Follow with a wash using a buffer containing a low percentage of an organic solvent (e.g., 20% acetonitrile in binding buffer) to further remove non-specifically bound peptides.
-
-
Elution:
-
Rationale: Similar to glycoprotein enrichment, an acidic solution is used to release the bound glycopeptides.
-
Procedure: Elute the glycopeptides with an acidic solution (e.g., 1% formic acid or 0.1% trifluoroacetic acid in 50% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Rationale: The enriched glycopeptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
Procedure: Analyze the eluted glycopeptides by LC-MS/MS. The data can be processed using specialized software to identify the peptide sequence and the attached glycan structure.
-
Overcoming Challenges in Boronate Affinity Chromatography
While a powerful technique, BAC is not without its challenges. A proactive understanding of these potential pitfalls can lead to more successful experiments.
-
Non-Biocompatible Binding pH: The requirement for alkaline pH for binding can be detrimental to the stability of some proteins and glycans.
-
Solution: The development of novel boronic acid ligands with lower pKa values allows for binding at neutral or even slightly acidic pH.
-
-
Weak Affinity: The relatively weak binding affinity of some boronate materials can lead to incomplete capture of low-abundance glycoproteins.
-
Solution: The use of materials with multivalent boronic acid groups can significantly increase the avidity of the interaction. Nanoconfinement within porous materials can also enhance binding affinity.
-
-
Non-Specific Binding: Hydrophobic and ionic interactions can lead to the binding of non-target molecules, reducing the purity of the enriched sample.
-
Solution: The use of hydrophilic support materials and the inclusion of high salt concentrations and organic solvents in the binding and wash buffers can help to minimize non-specific interactions.
-
Conclusion and Future Perspectives
Boronate affinity chromatography is a versatile and powerful tool in the proteomics toolbox for the selective enrichment of glycoproteins and glycopeptides. The continuous development of novel boronate affinity materials with improved binding capacity, affinity, and selectivity is expanding the applications of this technique. By understanding the fundamental principles, carefully selecting the appropriate material, and optimizing the experimental workflow, researchers can successfully leverage the power of boronate affinity chromatography to unravel the complexities of the glycoproteome. The future of boronate affinity materials lies in the development of even more specific and efficient materials, potentially through the combination of boronate affinity with other recognition elements, to enable deeper and more comprehensive glycoproteomic analyses.
References
-
Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. PMC. [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]
-
Benchmarking Quantitative Performance in Label-Free Proteomics. ResearchGate. [Link]
-
Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
-
A high boronate avidity monolithic capillary for the selective enrichment of trace glycoproteins. ResearchGate. [Link]
-
Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. National Institutes of Health. [Link]
-
CHAPTER 11: Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. Royal Society of Chemistry. [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. PubMed. [Link]
-
Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. ACS Publications. [Link]
A Senior Application Scientist's Guide to Isotopic Labeling for Boronic Acid Interaction Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, boronic acids have emerged as a versatile class of molecules, pivotal for their ability to form reversible covalent bonds with 1,2- and 1,3-diols. This unique reactivity makes them invaluable as inhibitors, sensors, and tools for bioconjugation.[1][2] However, the transient nature of these interactions necessitates robust validation strategies. Isotopic labeling, coupled with sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides an unambiguous and quantitative approach to confirming and characterizing these crucial interactions.
This guide offers an in-depth comparison of isotopic labeling strategies for validating boronic acid interactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each approach, empowering you to select and implement the most appropriate strategy for your research objectives.
The Fundamental Interaction: Boronic Acids and Diols
Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The latter is the species that reacts with cis-diols, present in many biological molecules like glycoproteins and ribonucleic acids, to form stable cyclic esters.[3][4] The stability of this boronate ester is pH-dependent, a property that is often exploited in experimental design.[5]
Comparative Analysis of Isotopic Labeling Strategies
The choice of an isotopic labeling strategy is dictated by the specific biological question, the available instrumentation, and the nature of the interacting molecules. Here, we compare the most prominent methods, highlighting their strengths and limitations.
| Strategy | Principle | Primary Analytical Technique | Key Advantages | Limitations |
| ¹⁸O-Labeling | Incorporation of ¹⁸O into the boronic acid or the interacting diol-containing molecule. A mass shift of +2 Da per ester linkage confirms the covalent bond. | Mass Spectrometry (MS) | Direct and unambiguous evidence of covalent bond formation. Can be used to quantify the extent of interaction.[6][7] | Synthesis of ¹⁸O-labeled precursors can be complex and costly. Potential for back-exchange with unlabeled water. |
| Deuterium (²H)-Labeling | Incorporation of deuterium into the boronic acid probe. The mass shift confirms the presence of the probe. | Mass Spectrometry (MS), NMR Spectroscopy | Relatively inexpensive and readily available labeled starting materials. Can be used to probe reaction mechanisms.[8] | Potential for kinetic isotope effects that may alter binding kinetics. Mass shift may be less pronounced than with heavier isotopes. |
| ¹³C/¹⁵N-Labeling | Incorporation of stable isotopes into the boronic acid or the target biomolecule. | NMR Spectroscopy, Mass Spectrometry (MS) | Provides detailed structural information about the binding site and conformational changes upon interaction.[9] Ideal for NMR-based structural studies. | Can be expensive, especially for labeling large biomolecules. May require specialized NMR techniques for analysis. |
| Boron Isotope (¹⁰B/¹¹B) Labeling | Exploits the natural isotopic abundance of boron (¹⁰B: ~20%, ¹¹B: ~80%) or uses enriched ¹⁰B. The characteristic isotopic pattern in MS confirms the presence of the boronic acid. | Mass Spectrometry (MS) | The natural isotopic signature of boron provides an intrinsic label without the need for synthetic labeling.[10][11] | The 1:4 isotopic ratio can complicate spectral interpretation, especially for low-abundance species. |
In-Depth Methodologies and Experimental Workflows
¹⁸O-Labeling for Unambiguous Covalent Bond Validation
This strategy provides definitive evidence of the formation of a boronate ester by tracking the incorporation of a heavy oxygen isotope.
Causality Behind Experimental Choices: The use of ¹⁸O-labeled water during the hydrolysis of a boronate ester precursor to the boronic acid ensures the incorporation of the heavy isotope into the B(OH)₂ group. Subsequent interaction with a diol will result in a labeled boronate ester, which can be readily detected by mass spectrometry.
Caption: Workflow for ¹⁸O-labeling to validate boronic acid interactions.
-
Synthesis of ¹⁸O-Labeled Boronic Acid:
-
Hydrolyze a suitable boronate ester precursor (e.g., a pinacol ester) in the presence of H₂¹⁸O under acidic or basic conditions.
-
Purify the resulting ¹⁸O-labeled boronic acid using standard chromatographic techniques.
-
-
Interaction with Target Biomolecule:
-
Incubate the ¹⁸O-labeled boronic acid with the diol-containing biomolecule of interest (e.g., a glycoprotein) in a suitable buffer (pH > pKa of the boronic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the reaction mixture using high-resolution mass spectrometry (e.g., LC-ESI-QTOF or MALDI-TOF).
-
Compare the mass spectrum to a control reaction performed with an unlabeled boronic acid. The presence of a peak corresponding to a +2 Da mass shift confirms the formation of the boronate ester.[7]
-
Deuterium Labeling for Mechanistic Insights and High-Throughput Screening
Deuterium labeling is a cost-effective and versatile strategy for tracking the presence of a boronic acid probe and for elucidating reaction mechanisms.[12]
Causality Behind Experimental Choices: The incorporation of deuterium provides a distinct mass signature that can be easily detected by mass spectrometry. This allows for the differentiation of the labeled probe from endogenous molecules in complex biological samples.
Caption: Workflow utilizing the natural isotopic signature of boron.
-
Sample Preparation:
-
Prepare the sample containing the boronic acid-target complex.
-
-
High-Resolution Mass Spectrometry:
-
Acquire a high-resolution mass spectrum of the sample.
-
-
Data Analysis:
-
Look for ion signals that exhibit the characteristic isotopic pattern of a single boron atom: two peaks separated by approximately 1.0013 Da with an intensity ratio of roughly 1:4 (¹⁰B:¹¹B). [10] * Specialized software can be used to automate the identification of these patterns.
-
Trustworthiness: Self-Validating Systems
To ensure the scientific integrity of your findings, it is crucial to incorporate self-validating controls into your experimental design.
-
Negative Controls: Include a boronic acid analog that is incapable of binding to diols (e.g., where the boronic acid moiety is replaced with a different functional group) to demonstrate the specificity of the interaction.
-
Competition Assays: Perform experiments in the presence of a known, high-affinity diol (e.g., fructose or sorbitol) to demonstrate that the interaction with your target is competitive and reversible. [13][14]* Isotopically Labeled Standards: For quantitative studies, the use of a known concentration of an isotopically labeled version of the analyte as an internal standard is essential for accurate quantification. [12]
Conclusion
Isotopic labeling strategies are indispensable tools for the rigorous validation and characterization of boronic acid interactions. By providing direct, unambiguous evidence of covalent bond formation and enabling quantitative analysis, these methods are crucial for advancing our understanding of the biological roles of boronic acids and for the development of novel therapeutics and diagnostics. The choice of the optimal labeling strategy will depend on the specific research question, but a well-designed experiment incorporating the principles and protocols outlined in this guide will yield high-quality, trustworthy data.
References
- Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. PubMed.
- Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed.
- Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Springer.
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Applic
- Structures of carbohydrate–boronic acid complexes determined by NMR and molecular modelling in aqueous alkaline media. RSC Publishing.
- Boronic acids for affinity chromatography: Spectral methods for determinations of ionization and diol-binding constants. Sci-Hub.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. The University of Manchester Research Explorer.
- Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers.
- Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. PubMed.
- A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. NIH.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- Development Of Novel Boronate Affinity Materials And Their Coupling With Bio-Mass Spectrometry For Glycoproteomics Analysis. Globe Thesis.
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
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A Senior Application Scientist's Perspective on Optimizing Glycoproteomic Workflows
An In-Depth Guide to Boronic Acid Derivatives for Glycopeptide Capture
Introduction: The Glycoproteomic Challenge
In the fields of biomarker discovery, immunology, and drug development, the analysis of protein glycosylation is paramount. This post-translational modification, where sugar chains (glycans) are attached to proteins, governs critical biological processes such as cell signaling, protein folding, and immune responses. However, characterizing glycopeptides—the peptide backbones carrying these glycans—is analytically challenging. Glycoproteins are often present in low abundance within complex biological samples, and their signals can be suppressed during mass spectrometry (MS) by more numerous non-glycopeptides.
Therefore, a robust enrichment step to selectively isolate glycopeptides prior to MS analysis is not just beneficial, but essential.[1][2] Among the various enrichment strategies, affinity chromatography using boronic acid derivatives has emerged as a powerful and versatile tool due to its ability to form reversible covalent bonds with the cis-diol groups present in glycans.[2][3][4][5]
This guide provides a comparative analysis of common boronic acid derivatives, moving beyond a simple listing of options. We will explore the chemical principles that dictate their performance, present data to support our comparisons, and offer a detailed, field-tested protocol. The goal is to equip you, the researcher, with the expertise to not only select the appropriate derivative but also to understand and troubleshoot the entire enrichment workflow.
The Core Principle: A pH-Switchable Covalent Interaction
The utility of boronic acids in glycopeptide capture hinges on a beautifully simple and reversible chemical reaction. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. It is the anionic tetrahedral form that readily reacts with cis-1,2- or -1,3-diols, which are abundant in the sugar moieties of glycans, to form stable cyclic boronate esters.[6][7][8][9]
This equilibrium is highly dependent on pH. Under alkaline conditions (typically pH > 8), the equilibrium shifts towards the reactive anionic boronate form, promoting the capture of glycopeptides. Conversely, shifting to an acidic pH disrupts the boronate ester complex, releasing the captured glycopeptides for analysis. This pH-mediated "catch and release" mechanism is the foundation of the technique.[6][10]
Figure 1. The pH-dependent reversible covalent interaction between boronic acid and a glycan's cis-diol group.
A Comparative Analysis of Boronic Acid Derivatives
The effectiveness of glycopeptide capture is critically dependent on the chemical structure of the boronic acid derivative used. The primary differentiating factor is the acid dissociation constant (pKa) of the boronic acid, which dictates the pH required for efficient binding. A lower pKa is generally desirable as it allows for binding under milder, near-neutral pH conditions, minimizing the risk of undesirable side reactions like glycan degradation.[8][9][11]
| Boronic Acid Derivative | Key Structural Feature | Typical Binding pH | Advantages | Disadvantages |
| Phenylboronic Acid (PBA) | The foundational boronic acid structure. | > 8.5 | Inexpensive, widely available, and well-documented.[12] | Requires high pH for efficient binding, which can be detrimental to some samples; lower binding affinity.[13] |
| 4-Fluorophenylboronic Acid (4-FPBA) | An electron-withdrawing fluorine group on the phenyl ring. | ~8.0 | Lower pKa than PBA allows for binding at a milder pH, improving specificity.[11] | Performance can still be suboptimal for low-abundance glycopeptides. |
| Wulff-type Boronic Acids | An intramolecular coordinating group (e.g., nitrogen) adjacent to the boron atom. | ~7.0 - 7.5 | The B-N coordination pre-organizes the molecule for diol binding, significantly lowering the pKa and enabling capture at or near physiological pH.[11][14][15][16] | Can be more complex and costly to synthesize. |
| Benzoboroxole | A unique cyclic boronic acid derivative. | ~7.4 | Excellent water solubility and a low pKa (~7.3) provide superior binding affinity and specificity at physiological pH, outperforming many other derivatives.[3][13][17] | Higher cost compared to simple PBA derivatives. |
Experimental data consistently demonstrates the superiority of derivatives that function at a lower pH. A study comparing multiple boronic acid derivatives showed that benzoboroxole markedly increased the number of identified N-glycopeptides from human cell lysates compared to simpler boronic acids.[1][17] This enhanced performance is attributed to its lower pKa and pre-organized structure, which favors the formation of stable boronate esters at physiological pH.[13]
Beyond the Derivative: Critical Factors for Success
While selecting an advanced derivative like benzoboroxole is a significant step, achieving optimal enrichment requires a holistic approach. Two often-overlooked factors can make or break an experiment.
-
Buffer Composition is Crucial: Most traditional protocols use amine-based buffers (e.g., ammonium bicarbonate, Tris). However, boronic acids are known to interact with amines. This creates a competitive binding scenario where the high concentration of buffer molecules can displace glycopeptides from the affinity matrix, drastically reducing enrichment efficiency. A pivotal study revealed that switching to an amine-less buffer , such as a carbonate-bicarbonate buffer, improved the total quantified glycopeptides by over 10-fold in complex samples like human plasma and brain tissue.[18][19] This is a critical insight: the buffer is not merely a solvent; it is an active participant in the chemical equilibrium.
-
Immobilization and multivalency: How the boronic acid is presented to the sample matters. Simply attaching it to a surface is often not enough. Advanced strategies use materials that increase the local concentration and accessibility of the boronic acid moieties.
-
Polymer Brushes: Grafting flexible polymer chains containing boronic acid groups onto a support (like silica microspheres) creates a 3D binding environment. This "polymer brush" architecture leads to higher binding capacity and faster kinetics compared to a simple 2D monolayer.[12]
-
Dendrimers: Attaching boronic acid derivatives (especially benzoboroxole) to the branches of a dendrimer creates a multivalent scaffold. This allows for synergistic interactions, where multiple boronic acid groups on the dendrimer can simultaneously bind to several sugar residues on a single glycan chain, dramatically increasing the avidity and stability of the capture.[17][18]
-
Field-Tested Protocol: Glycopeptide Enrichment with Benzoboroxole Dendrimer Beads
This protocol integrates the principles discussed above to provide a robust and self-validating workflow for high-efficiency glycopeptide capture. The rationale behind each step is explained to empower the user to adapt and troubleshoot.
Figure 2. A workflow for high-efficiency glycopeptide enrichment using boronic acid affinity chromatography.
Materials:
-
Benzoboroxole-functionalized beads (e.g., dendrimer-conjugated magnetic beads)
-
Lyophilized peptide digest from your sample
-
Binding Buffer: 50 mM Sodium Carbonate/Bicarbonate, 1 M NaCl, pH 10. (Prepare fresh)
-
Washing Buffer 1: 50 mM Sodium Carbonate/Bicarbonate, 1 M NaCl, pH 10.
-
Washing Buffer 2: 50 mM Sodium Carbonate/Bicarbonate, pH 10.
-
Elution Buffer: 5% Formic Acid in 50% Acetonitrile/Water.
-
Microcentrifuge tubes, magnetic rack (if using magnetic beads), and rotator.
Methodology:
-
Bead Equilibration (Priming the Matrix):
-
Aliquot the required amount of bead slurry into a microcentrifuge tube.
-
Place the tube on a magnetic rack, allow the beads to pellet, and carefully remove the supernatant.
-
Add 500 µL of Binding Buffer, remove from the rack, and vortex briefly. Pellet the beads again and discard the supernatant. Repeat this wash step twice.
-
Causality: This step is crucial to remove the storage buffer (which may contain interfering substances like sodium azide or amines) and to ensure the beads are fully equilibrated to the alkaline pH required for optimal binding.
-
-
Glycopeptide Binding (The Capture Step):
-
Reconstitute your lyophilized peptide sample in 200 µL of Binding Buffer.
-
Add the peptide solution to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle end-over-end rotation.
-
Causality: The amine-free, high pH buffer maximizes the reactivity of the benzoboroxole.[18][19] The high salt concentration (1 M NaCl) minimizes non-specific binding of peptides via ionic interactions. The extended incubation ensures even low-abundance glycopeptides have a chance to bind.
-
-
Washing (Removing Contaminants):
-
Pellet the beads on the magnetic rack and discard the supernatant (this contains unbound, non-glycopeptides).
-
Wash the beads twice with 500 µL of Washing Buffer 1 (high salt). This is a stringent wash to remove any remaining non-specifically bound peptides.
-
Wash the beads twice with 500 µL of Washing Buffer 2 (low salt).
-
Causality: The low-salt wash is critical to remove the high concentration of NaCl, which would otherwise interfere with downstream mass spectrometry analysis.
-
-
Elution (The Release Step):
-
Add 50-100 µL of Elution Buffer to the washed beads.
-
Vortex for 5 minutes to ensure complete release of the captured glycopeptides.
-
Pellet the beads and carefully transfer the supernatant, which contains your enriched glycopeptides, to a fresh tube.
-
Causality: The acidic pH of the elution buffer protonates the boronate ester, breaking the covalent bond and releasing the glycopeptides. The inclusion of acetonitrile helps in eluting more hydrophobic glycopeptides.[20]
-
-
Final Steps:
-
The eluted fraction is now ready for desalting (e.g., via C18 solid-phase extraction) before injection into the mass spectrometer.
-
Conclusion
The successful enrichment of glycopeptides using boronic acid affinity is a multi-faceted process that extends beyond the choice of a single reagent. While modern derivatives like benzoboroxole offer superior performance by functioning efficiently at physiological pH, true success lies in understanding and optimizing the entire workflow. By pairing a high-affinity derivative with a rationally chosen amine-free buffer system and a multivalent immobilization strategy, researchers can achieve the high specificity and recovery needed to delve deeper into the glycoproteome. This informed approach transforms boronic acid affinity from a promising technique into a robust and reliable cornerstone of modern glycoproteomics research.
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Chen, Y., et al. (2009). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Journal of Proteome Research. Available at: [Link]
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Kim, J. H., et al. (2003). Reversible complexation pathways of a diol and a boronic acid. Tetrahedron Letters. Available at: [Link]
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McDonough, M. A., et al. (2015). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Journal of the American Chemical Society. Available at: [Link]
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Li, D., et al. (2020). A novel Wulff-type boronate acid-functionalized magnetic metal-organic framework imprinted polymer for specific recognition of glycoproteins under physiological pH. Journal of Separation Science. Available at: [Link]
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Sun, S., et al. (2018). Structures of boronic acid derivatives and experimental results using different derivatives. Nature Communications. Available at: [Link]
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Iovine, V., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
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Yang, Y., et al. (2019). Global and site-specific analysis of protein glycosylation in different species. Mass Spectrometry Reviews. Available at: [Link]
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Liu, Y. C., & Chen, C. J. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. NIH National Library of Medicine. Available at: [Link]
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Rowe, L., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition. Available at: [Link]
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Sun, S., et al. (2018). An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins. Nature Communications. Available at: [Link]
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Kim, K. T., et al. (2009). Wulff-type boronic acid-containing polymers with saccharides in various pH environments. Journal of the American Chemical Society. Available at: [Link]
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Zhang, L., et al. (2009). On-plate-selective enrichment of glycopeptides using boronic acid-modified gold nanoparticles for direct MALDI-QIT-TOF MS analysis. Proteomics. Available at: [Link]
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Liu, Z., et al. (2008). A Wulff-type boronate for boronate affinity capture of cis-diol compounds at medium acidic pH condition. Chemical Communications. Available at: [Link]
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Liu, W., et al. (2015). Efficient enrichment of glycopeptides using phenylboronic acid polymer brush modified silica microspheres. Journal of Materials Chemistry B. Available at: [Link]
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A Comparative Guide to Methyl 3-(4-boronobenzamido)propionate for Advanced Bioconjugation and Glycoprotein Enrichment
In the landscape of chemical biology and drug development, the precise and efficient manipulation of biomolecules is paramount. Boronic acids have emerged as indispensable tools, particularly for their unique ability to form reversible covalent bonds with cis-diols present in glycoproteins and other biologically significant molecules. This guide provides an in-depth technical comparison of Methyl 3-(4-boronobenzamido)propionate, a specialized boronic acid derivative, with other commonly employed alternatives. We will explore its structural advantages, supported by theoretical and extrapolated experimental insights, to guide researchers in its effective application.
Introduction: The Strategic Design of this compound
This compound is a thoughtfully designed molecule that integrates three key functional components:
-
A para-substituted Phenylboronic Acid: The boronic acid moiety is the workhorse for diol recognition. Its placement at the para position of the benzene ring influences its electronic properties and, consequently, its acidity and binding affinity.
-
An Amide Linker: The benzamido group provides a stable, rigid linkage with defined geometry.
-
A Methyl Propionate Tail: This feature offers a reactive handle for further conjugation or can influence the molecule's solubility and spacing characteristics.
This guide will dissect how this specific combination of features presents distinct advantages in applications such as glycoprotein enrichment and the synthesis of complex bioconjugates.
Comparative Analysis with Alternative Boronic Acid Reagents
The selection of a boronic acid reagent is critical and depends on the specific application. Here, we compare this compound with two widely used alternatives: 3-Aminophenylboronic Acid (3-APBA) and 4-Carboxyphenylboronic Acid (4-CPBA).
| Feature | This compound | 3-Aminophenylboronic Acid (3-APBA) | 4-Carboxyphenylboronic Acid (4-CPBA) |
| Functional Group Position | para-substitution | meta-substitution | para-substitution |
| Linker | Amide linker with a methyl propionate tail | No intrinsic linker | No intrinsic linker |
| Reactivity | Boronic acid for diol binding; ester for potential hydrolysis/further reaction | Boronic acid for diol binding; amine for conjugation | Boronic acid for diol binding; carboxylic acid for conjugation |
| Inferred pKa of Boronic Acid | Expected to be slightly lower than unsubstituted phenylboronic acid due to the electron-withdrawing nature of the amide group. | Higher pKa due to the electron-donating amino group. | Lower pKa due to the electron-withdrawing carboxyl group. |
| Optimal Binding pH | Likely to be effective at physiological or slightly alkaline pH. | Generally requires more alkaline conditions for optimal binding. | Effective at physiological or slightly alkaline pH. |
Key Insights:
The para position of the boronic acid in this compound, similar to 4-CPBA, is advantageous for accessibility and for tuning the electronic properties of the boronic acid. Electron-withdrawing groups, like the amide in our topic compound and the carboxylic acid in 4-CPBA, tend to lower the pKa of the boronic acid.[1] This can enhance binding affinity at or near physiological pH, a significant advantage in biological applications.[2] In contrast, the electron-donating amino group in 3-APBA raises the pKa, often necessitating higher pH for efficient diol binding.[3]
The integrated linker in this compound provides a distinct advantage over 3-APBA and 4-CPBA when used as a building block. It offers a predefined spacer arm, which can be crucial for overcoming steric hindrance in bioconjugation reactions.
Application Focus: Glycoprotein Enrichment
The selective capture of glycoproteins from complex biological samples is a critical step in glycoproteomics. Boronate affinity chromatography is a powerful technique for this purpose.[4]
Theoretical Performance in Glycoprotein Capture
The performance of this compound in this application can be inferred from its structural features. The para-substituted boronic acid with its expected lower pKa should facilitate efficient capture of glycoproteins at physiological pH, minimizing protein denaturation that can occur at high pH. The amide linker provides a stable attachment point to a solid support.
Comparison with Alternatives:
-
vs. 3-APBA: this compound is expected to offer higher binding affinity at lower pH values, leading to more efficient glycoprotein capture under milder conditions.
-
vs. 4-CPBA: While both have para-substituted boronic acids, the amide linker in this compound could potentially participate in secondary interactions (e.g., hydrogen bonding) with the glycoprotein, which may enhance selectivity for certain classes of glycoproteins.[5]
Experimental Workflow: Glycoprotein Enrichment
The following is a generalized protocol for utilizing a this compound-functionalized resin for glycoprotein enrichment.
Caption: Workflow for glycoprotein enrichment.
Protocol:
-
Resin Functionalization: Synthesize the this compound-functionalized resin by coupling the carboxylic acid precursor (4-carboxyphenylboronic acid) to an amine-functionalized solid support using EDC/NHS chemistry, followed by reaction with β-alanine methyl ester.
-
Column Preparation: Pack the functionalized resin into a chromatography column and equilibrate with a binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Sample Loading: Load the protein mixture onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove non-glycosylated proteins.
-
Elution: Elute the bound glycoproteins using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or a buffer containing a competing diol like sorbitol.
Application Focus: Bioconjugation
This compound can serve as a valuable building block in the synthesis of more complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through a standard amide coupling reaction between 4-carboxyphenylboronic acid and β-alanine methyl ester.
Caption: Synthesis of the target compound.
Experimental Protocol: Synthesis
-
Activation of Carboxylic Acid: Dissolve 4-carboxyphenylboronic acid in an appropriate anhydrous solvent (e.g., DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and stir at room temperature to form the active NHS ester.[7]
-
Amine Coupling: In a separate flask, dissolve β-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in DMF. Add this solution to the activated carboxylic acid mixture.[8]
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.[9][10]
Conclusion and Future Perspectives
This compound represents a sophisticated and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, featuring a para-substituted boronic acid and an integrated linker, offers predictable reactivity and spacing, which are advantageous for both glycoprotein enrichment and the construction of complex bioconjugates. While direct comparative performance data is still emerging, the principles of physical organic chemistry strongly suggest its superiority over simpler, non-linchpinned boronic acid reagents in many applications. Future studies should focus on quantitative comparisons of binding kinetics and enrichment efficiency to fully elucidate the experimental advantages of this promising molecule.
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Safety Operating Guide
Personal protective equipment for handling Methyl 3-(4-boronobenzamido)propionate
Essential Safety and Handling Guide for Methyl 3-(4-boronobenzamido)propionate
This guide provides comprehensive safety and logistical information for the handling of this compound. As a compound utilized in research and drug development, a thorough understanding of its properties and the associated safety protocols is paramount for ensuring a safe laboratory environment and the integrity of your experimental outcomes. This document is structured to deliver not just procedural steps, but the scientific reasoning behind them, empowering you to work with confidence and safety.
Understanding the Hazard Profile
Boronic acids are a class of organoboron compounds that are generally considered to have low inherent toxicity.[1] They are not typically carcinogenic or mutagenic, but high doses of boron compounds can lead to reproductive and developmental toxicities.[2][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact, which can cause irritation.[4][5]
Methyl propionate is a flammable liquid and its vapors can form explosive mixtures with air.[6][7][8] It is also harmful if inhaled.[6][7]
Therefore, the handling of this compound requires precautions against both the irritant properties of the boronic acid moiety and the flammability and inhalation hazards of the methyl ester component.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][9] | Protects against splashes of the compound, which could cause eye irritation. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile gloves.[10] | Provides a barrier against skin contact, preventing potential irritation. Gloves should be inspected before use and changed regularly.[9][11] |
| Body Protection | A flame-retardant lab coat. | Protects against spills and splashes, and the flame-retardant material offers protection from the flammability hazard of the methyl propionate component. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] | Minimizes the inhalation of any dust or vapors, which can be harmful.[6][7] A respirator may be necessary for large quantities or in case of a spill.[4] |
| Footwear | Closed-toe shoes.[11][12] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the quality of your research.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage Location : Store in a cool, dry, and well-ventilated area away from sources of ignition.[6][9][13]
-
Container : Keep the container tightly closed to prevent the absorption of moisture and to contain vapors.[6][9][13]
Handling and Use
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
-
Handling :
-
When weighing the solid compound, do so in the fume hood to minimize inhalation of dust.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep the container closed when not in use.
-
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation : All waste containing this compound should be collected in a designated, labeled hazardous waste container.[14][15] Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[14]
-
Disposal Route : Dispose of the hazardous waste through your institution's environmental health and safety office.[16] Do not pour down the drain.[14] Aqueous solutions of some simple boronic acids may be suitable for drain disposal in very small quantities after neutralization, but this should be confirmed with your local safety regulations.[17]
-
Empty Containers : Triple rinse empty containers with a suitable solvent.[14] The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular lab glass or plastic waste, with the label defaced.[14][15]
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, contributing to a secure and productive research environment.
References
- Understanding Boronic Acids: Properties, Handling, and Sourcing. (n.d.). Vertex AI Search.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
- General, reproductive, developmental, and endocrine toxicity of boron
- Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. (n.d.).
- Laboratory Waste Management Guide. (2005). P2 InfoHouse.
- Boron Chemistry: An Overview. (2016). ACS Symposium Series.
- Safe Disposal of Chemical Waste. (n.d.). Northumbria University.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). Benchchem.
- (7-Chloroquinolin-3-yl)boronic acid Safety Data Sheet. (n.d.).
- Boron and Boron-Containing Compounds Toxicity. (2021).
- SAFETY DATA SHEET - Methyl propion
- SAFETY DATA SHEET - Methyl Propion
- How to purify boronic acids/boronate esters?. (2016).
- SAFETY DATA SHEET - Methyl propion
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- SAFETY DATA SHEET - Methyl propion
- Activity of Organoboron Compounds against Biofilm-Forming P
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Toxicity of boric acid, borax and other boron containing compounds: A review. (2021). PubMed.
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). A-Star Research.
- 5 Types of PPE for Hazardous Chemicals. (2022).
- Personal Protective Equipment Selection Guide. (2015). University of Arizona.
- How Do You Dispose Of Waste In A Laboratory?. (2025). Chemistry For Everyone - YouTube.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
- methyl 3-(3-boronobenzoylamino)
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. nbinno.com [nbinno.com]
- 14. youtube.com [youtube.com]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. p2infohouse.org [p2infohouse.org]
- 17. bsu.edu [bsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
